molecular formula C5H6N4 B1346243 5-amino-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 5453-07-6

5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1346243
CAS No.: 5453-07-6
M. Wt: 122.13 g/mol
InChI Key: CRRHJAMDQMQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H6N4 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19055. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-3-4(2-6)5(7)9-8-3/h1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHJAMDQMQGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202937
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-07-6, 1204294-67-6
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5453-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Imino-5-methyl-2,3-dihydro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-amino-3-methyl-1H-pyrazole-4-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with amino, methyl, and nitrile functional groups. This molecule is of significant interest in medicinal chemistry and materials science, primarily serving as a versatile precursor for the synthesis of more complex molecular architectures. Its strategic placement of reactive groups—a nucleophilic amino group, a cyano group capable of various transformations, and a reactive pyrazole ring—makes it a valuable building block for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1] It exhibits limited solubility in water but has moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₆N₄[2]
Molar Mass 122.13 g/mol [2]
Appearance White to off-white solid[1][3]
CAS Number 5453-07-6[2][4]
Boiling Point 429.4°C at 760 mmHg (Predicted)[3]
Melting Point Data not available in searched literature
Solubility Limited in water; Moderate in DMSO, DMF[1]

Synthesis and Experimental Protocols

The most common and direct route for the synthesis of this compound involves the cyclocondensation reaction between a suitable β-functionalized acrylonitrile derivative and hydrazine. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Hydrazine Condensation

This procedure is based on established methods for the synthesis of 5-aminopyrazoles from alkylidenemalononitriles.[5]

Objective: To synthesize this compound.

Materials:

  • (1-Ethoxyethylidene)malononitrile

  • Hydrazine hydrate

  • Ethanol (or a similar suitable solvent like dioxane)

Procedure:

  • Dissolve (1-ethoxyethylidene)malononitrile in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add a stoichiometric equivalent of hydrazine hydrate dropwise while stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below, starting from the key reactants to the final purified product.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A (1-Ethoxyethylidene)malononitrile C Cyclocondensation in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D Cooling & Precipitation C->D Reaction Completion E Filtration D->E F Recrystallization E->F Crude Product G 5-amino-3-methyl-1H- pyrazole-4-carbonitrile F->G Pure Product

A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its trifunctional nature. The aminopyrazole core makes it a valuable synthon for creating a diverse range of fused heterocyclic compounds with potential biological activities.

  • Reactions at the Amino Group: The 5-amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds. For instance, reaction with chloroacetyl chloride leads to the formation of the corresponding chloroacetamide derivative, which can be further functionalized.[6]

  • Cyclocondensation Reactions: This is one of the most important applications of this molecule. It serves as a key intermediate in the regioselective synthesis of pyrazolo[1,5-a]pyrimidines through condensation with β-dicarbonyl compounds or their equivalents.[2][4] These fused systems are of great interest in drug discovery.

  • Applications in Drug Discovery and Agrochemicals: While specific biological activities for this exact compound are not widely reported, its role as a precursor is well-established. The pyrazole scaffold is a known pharmacophore, and derivatives synthesized from this starting material are investigated for anti-inflammatory, antimicrobial, and antitumor activities.[3] It is also employed in the development of novel pesticides and herbicides.

Logical Relationship: Precursor to Fused Heterocycles

The following diagram illustrates the logical relationship of this compound as a central building block for the synthesis of more complex, biologically relevant molecules.

G Role as a Synthetic Precursor A 5-amino-3-methyl-1H- pyrazole-4-carbonitrile C Cyclocondensation Reaction A->C B Electrophiles (e.g., β-Diketones, Enaminones) B->C D Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines) C->D E Biologically Active Compounds D->E Further Derivatization

The role of the title compound as a key chemical intermediate.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible substances.[1] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical Structure and Properties

The chemical structure of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile consists of a five-membered pyrazole ring substituted with an amino group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
Appearance White to off-white crystalline solid
Solubility Limited solubility in water, soluble in organic solvents like DMSO.
Storage Store in a cool, dry, and dark place in a well-sealed container.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of an appropriate β-ketonitrile with hydrazine hydrate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis from 2-cyano-3-oxobutane

This protocol is adapted from general methods for the synthesis of 5-aminopyrazole-4-carbonitriles.

Materials:

  • 2-cyano-3-oxobutane (α-acetylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for neutralization, if necessary)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3-oxobutane (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Diagram of the Synthetic Workflow:

G reagents 2-cyano-3-oxobutane + Hydrazine Hydrate dissolution Dissolve in Ethanol reagents->dissolution reflux Reflux for 2-4 hours dissolution->reflux cooling Cool to Room Temperature reflux->cooling filtration Filtration and Washing cooling->filtration drying Drying under Vacuum filtration->drying product 5-amino-3-methyl-1H- pyrazole-4-carbonitrile drying->product

Synthetic workflow for this compound.

Application in the Synthesis of Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of various fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines.[1][2] These fused systems are of significant interest in drug discovery as they form the core structure of many biologically active molecules.[2] The amino and nitrile functionalities of the pyrazole ring allow for versatile cyclization reactions with various bielectrophilic reagents.

General Synthesis of Pyrazolo[1,5-a]pyrimidines

A common method involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst.

Diagram of the Synthetic Pathway:

G start 5-amino-3-methyl-1H- pyrazole-4-carbonitrile reaction Condensation (Acid Catalyst, Reflux) start->reaction reagent β-Dicarbonyl Compound (e.g., Acetylacetone) reagent->reaction product Pyrazolo[1,5-a]pyrimidine Derivative reaction->product

General pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.

The resulting pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized to generate a library of compounds for screening in various drug discovery programs. These compounds have shown potential as kinase inhibitors for cancer therapy and other therapeutic applications.[2]

References

Spectroscopic and Synthetic Profile of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide, therefore, focuses on providing a generalized experimental protocol for the synthesis of structurally similar 5-amino-1H-pyrazole-4-carbonitrile derivatives, based on established chemical literature. This information can serve as a foundational reference for researchers aiming to synthesize and characterize the title compound.

Spectroscopic Data Summary

Quantitative spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is not available in the referenced literature. The following tables are provided as a template for data presentation upon experimental determination.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data Not Available
Chemical Shift (δ) ppm
Integration
Multiplicity
Coupling Constant (J) Hz
Assignment
¹³C NMR (Carbon NMR) Data Not Available
Chemical Shift (δ) ppm
Assignment
Infrared (IR) Spectroscopy Data
IR Spectroscopy Data Not Available
Frequency (cm⁻¹)
Intensity
Assignment
Mass Spectrometry (MS) Data
Mass Spectrometry Data Not Available
m/z
Relative Intensity (%)
Assignment

Experimental Protocols: A Generalized Synthetic Approach

While a specific protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a multi-component reaction. This approach is widely utilized for its efficiency and atom economy.

A common pathway involves the condensation of a β-ketonitrile, a hydrazine derivative, and malononitrile. For the synthesis of the title compound, the logical precursors would be acetoacetonitrile (3-oxobutanenitrile), hydrazine hydrate, and malononitrile.

General Procedure:

  • Reaction Setup: A mixture of the aldehyde or ketone (1 mmol), malononitrile (1 mmol), and a hydrazine derivative (1 mmol) is prepared in a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalyst, often a base such as piperidine or an acid, may be added to facilitate the reaction. Some modern, greener protocols utilize novel catalysts to improve yields and reaction times.

  • Reaction Conditions: The reaction mixture is typically stirred at a specific temperature, ranging from room temperature to reflux, for a duration determined by reaction monitoring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-amino-1H-pyrazole-4-carbonitrile product.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: - Aldehyde/Ketone - Malononitrile - Hydrazine Derivative reaction Reaction (Solvent, Catalyst, Temp) start->reaction workup Work-up & Purification reaction->workup product 5-Amino-1H-pyrazole-4-carbonitrile Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: Generalized workflow for the synthesis and characterization of 5-amino-1H-pyrazole-4-carbonitriles.

The Pharmacological Potential of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile core structure is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, spanning from oncology to infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)Reference
3-(halophenyl)-1-phenyl-1H-pyrazoles Various activities reportedVarious activities reportedVarious activities reported[1]
Fused Pyrazole Derivatives 0.31 - 0.71[2]
Pyrazolo[3,4-d]pyrimidine derivative 24 19.568.21
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids 22 & 23 2.82 - 6.282.82 - 6.282.82 - 6.282.82 - 6.28
Pyrazolo[3,4-b]pyridine amide/amino acid derivatives 25.318.419.221.2
5-alkylated selanyl-1H-pyrazole derivatives 53 & 54 15.98, 13.85
Aryl azo imidazo[1,2-b]pyrazole derivatives 6.1 - 8.0[3]

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The anticancer efficacy of these pyrazole derivatives is often attributed to their ability to interfere with the EGFR and VEGFR-2 signaling cascades. By blocking the ATP binding site of these kinases, the compounds prevent their autophosphorylation and the subsequent activation of downstream pathways responsible for cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT3 STAT3 EGFR->STAT3 VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis STAT3->Survival Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition

Figure 1: Simplified EGFR and VEGFR-2 signaling pathways and their inhibition by pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of Pyrazole Carbonitrile Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Pyrazolyl 1,3,4-Thiadiazine 21a 62.562.5125-1252.9[4]
Pyrazolyl 1,3,4-Thiadiazine 21b ------[4]
Pyrazolyl 1,3,4-Thiadiazine 21c ------[4]
Indazole and Pyrazoline Derivatives 64 - 128->128>128--[5]
2,3-dihydro-1H-pyrazole-4-carbonitriles 4 - 20484 - 20484 - 20484 - 20484 - 20484 - 2048[6]
Pyrazole derivative 3 --0.25---[7]
Pyrazole derivative 4 ------[7]

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Anti-inflammatory and Antioxidant Properties

The therapeutic potential of these pyrazole derivatives extends to the modulation of inflammatory processes and the neutralization of oxidative stress. Certain derivatives have shown significant cyclooxygenase (COX) inhibitory activity, a key target in anti-inflammatory drug development, as well as potent radical scavenging capabilities.

Table 3: Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives

Compound/DerivativeBiological ActivityQuantitative DataReference
Pyrazolone Derivative 6b Anti-inflammatory (Carrageenan-induced paw edema)Potent activity reported[8]
Pyrazolone Derivative 9b Anti-inflammatory & AnalgesicPotent activity reported[8]
Pyrazoline 2d Lipoxygenase InhibitionIC50 = 80 µM[9]
Imidazo[1,2-b]pyrazole 22 Antioxidant (DPPH assay)75.3% inhibition[3]
Imidazo[1,2-b]pyrazole 23 Antioxidant (DPPH assay)72.9% inhibition[3]
2,3-dihydro-1H-pyrazole-4-carbonitriles Antioxidant (DPPH assay)IC50 = 12.21 - 12.88 µg/mL[6]

Note: This table presents a selection of reported data. The specific substitutions on the pyrazole core vary for each compound series.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to 5-amino-3-substituted-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of a hydrazine derivative, an active methylene nitrile (e.g., malononitrile), and a β-ketoester or a related precursor.[10] The reaction is often catalyzed by a base and can be performed under conventional heating or microwave irradiation.[1]

Synthesis_Workflow Reactants Hydrazine Derivative + Active Methylene Nitrile + β-Ketoester Reaction_Conditions Solvent (e.g., Ethanol) Base Catalyst (e.g., Piperidine) Heat or Microwave Irradiation Reactants->Reaction_Conditions Reaction One-pot Three-component Condensation/Cyclization Reactants->Reaction Reaction_Conditions->Reaction Workup Cooling Precipitation Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Amino-3-substituted- 1H-pyrazole-4-carbonitrile Purification->Product

Figure 2: General workflow for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Treat_Cells Add serial dilutions of pyrazole derivatives Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for treatment period (e.g., 48-72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation (e.g., 2-4 hours) Add_MTT->Incubate_Formazan Solubilize Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of pyrazole derivatives in a 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate each well with the microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate under appropriate conditions Inoculate_Plate->Incubate_Plate Observe_Growth Visually inspect for microbial growth Incubate_Plate->Observe_Growth Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

References

The Aminopyrazole Carbonitrile Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole carbonitriles, detailed experimental protocols for their synthesis, a summary of their biological applications with a focus on their role as kinase inhibitors, and an examination of the key signaling pathways they modulate.

Discovery and History: A Century of Pyrazole Chemistry

The history of aminopyrazole carbonitriles is intrinsically linked to the broader history of pyrazole chemistry, which dates back to the late 19th century. The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883 when he condensed ethyl acetoacetate with phenylhydrazine.[1][2] This seminal work laid the foundation for the exploration of pyrazole-containing compounds. The parent pyrazole was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1]

The development of synthetic routes to aminopyrazoles, and specifically aminopyrazole carbonitriles, evolved from the need for functionalized pyrazole building blocks. Early methods for the synthesis of 3(5)-aminopyrazoles involved the reaction of hydrazines with α,β-unsaturated nitriles or 3-oxoalkanenitriles. A significant advancement in the synthesis of functionalized aminopyrazoles was the Thorpe-Ziegler cyclization, which has been utilized to produce 4-aminopyrazoles.

The modern era of aminopyrazole carbonitrile chemistry has been driven by their utility as key intermediates in the synthesis of potent pharmaceutical agents. For instance, 3-aminopyrazole-4-carbonitrile is a crucial building block for the synthesis of Zaleplon, a sedative-hypnotic drug.[3] The recognition of the aminopyrazole carbonitrile core in various bioactive molecules has spurred the development of numerous novel and efficient synthetic methodologies, including multicomponent reactions.[3][4][5]

Synthesis of Aminopyrazole Carbonitriles: Key Experimental Protocols

The synthesis of aminopyrazole carbonitriles can be achieved through several strategic approaches. The following sections detail the experimental protocols for some of the most common and effective methods.

Three-Component Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

This method offers a straightforward and efficient one-pot synthesis of substituted aminopyrazole carbonitriles from readily available starting materials.[5][6]

General Procedure:

  • To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as a water/ethanol mixture, add phenylhydrazine (1 mmol).

  • A catalyst, such as DABCO or a novel nano-catalyst, is then added to the reaction mixture.[3][5]

  • The reaction mixture is stirred at a specific temperature (e.g., 55 °C) for a period ranging from 15 to 27 minutes.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with an appropriate solvent (e.g., ethanol), and dried.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (a representative example):

  • Appearance: White crystals

  • Melting Point: 143-145 °C

  • IR (cm⁻¹): 3444, 3345, 3209 (NH and NH₂), 2182 (CN), 1656 (CO)

  • ¹H-NMR (DMSO-d₆, δ ppm): 4.72 (s, 2H, NH₂), 7.38-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

  • MS (m/z): 202 (M)⁺[7]

Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile via Reaction of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with Hydrazine

This two-step protocol provides a route to 3-aminopyrazole-4-carbonitriles from 3-oxoalkanonitriles.[8]

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (Intermediate 6a)

  • A mixture of the starting 3-oxoalkanonitrile and trichloroacetonitrile is reacted to form the intermediate.

  • The reaction mixture is poured into water.

  • The resulting solid product is collected by filtration and crystallized from ethanol.

Characterization Data for Intermediate 6a:

  • Appearance: Pale yellow crystals

  • Yield: 82%

  • Melting Point: 182-184 °C

  • IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO)

  • ¹H-NMR (DMSO-d₆, δ ppm): 7.48 (t, 2H, J = 7.8 Hz, Ph-H), 7.57 (t, 1H, J = 7.9 Hz, Ph-H), 7.68 (d, 2H, J = 7.8 Hz, Ph-H), 9.96 (s, 1H, NH₂), 11.94 (s, 1H, NH₂)

  • MS (m/z): 288 (M⁺-1)[8]

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a)

  • To the intermediate (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes, which results in an exothermic reaction.

  • The reaction mixture is allowed to cool to room temperature, during which a precipitate forms.

  • The precipitate is filtered off and recrystallized from ethanol.

Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a):

  • Appearance: Colorless crystals

  • Yield: 92%

  • Melting Point: 188-190 °C

  • IR (cm⁻¹): 3350, 3298 (NH₂), 3177 (NH), 2220 (CN)

  • ¹H-NMR (DMSO-d₆, δ ppm): 6.30 (s, 2H, NH₂), 7.43 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

  • MS (m/z): 184 (M)⁺[8]

Biological Applications and Drug Development

Aminopyrazole carbonitriles are versatile scaffolds that have been incorporated into a wide range of biologically active molecules. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: As inhibitors of various kinases.

  • Antimicrobial and Antifungal.

  • Anti-inflammatory.

  • Antiviral.

  • Sedative/Hypnotic.

A particularly significant application of aminopyrazole carbonitriles is in the development of kinase inhibitors, especially targeting Fibroblast Growth Factor Receptors (FGFRs).

Aminopyrazole Carbonitriles as FGFR Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FGFRs, which are often responsible for drug resistance.[9][10]

Quantitative Data on FGFR Inhibition:

The following table summarizes the inhibitory activities (IC₅₀ values) of representative aminopyrazole-based FGFR inhibitors.

CompoundTargetIC₅₀ (nM)Cell LineCell-Based IC₅₀ (nM)Reference
Compound 6 FGFR2 WT-Ba/F3 FGFR2 WT<1[9]
FGFR2 V564F-Ba/F3 FGFR2 V564F<1[9]
FGFR3-TACC3-RT112single digit nM[9]
Compound 10h FGFR146NCI-H52019[11]
FGFR241SNU-1659[11]
FGFR399KATO III73[11]
FGFR2 V564F62--[11]
Compound 19 FGFR21.8KATOIII24 (pFGFR2)[12]
FGFR32.0Ba/F3 FGFR316[12]
FGFR3 V555L1.5--[12]
FGFR127--[12]
FGFR4157--[12]

Signaling Pathways

The biological effects of aminopyrazole carbonitrile-based drugs, particularly as FGFR inhibitors, are mediated through their interaction with specific cellular signaling pathways.

The FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[13] Its dysregulation is implicated in numerous cancers.

Mechanism of Activation and Downstream Signaling:

  • Ligand Binding and Dimerization: The binding of an FGF ligand to its corresponding FGFR, in the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors, induces receptor dimerization.

  • Trans-autophosphorylation: This dimerization leads to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the receptors.

  • Recruitment of Adaptor Proteins and Signal Transduction: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Phospholipase C gamma (PLCγ).

  • Activation of Downstream Pathways: This initiates several downstream signaling cascades, including:

    • RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.

    • PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.

    • PLCγ Pathway: Influences cell morphology and migration.

    • STAT Pathway: Also plays a role in gene regulation.[14][15][16]

The following diagram illustrates the FGFR signaling pathway.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Differentiation Nucleus->Proliferation Survival Cell Survival, Apoptosis Inhibition Nucleus->Survival Migration Cell Migration, Morphology Nucleus->Migration

Caption: A simplified diagram of the FGFR signaling pathway.

Experimental Workflow for Synthesis and Screening of Aminopyrazole Carbonitrile Derivatives

The development of novel aminopyrazole carbonitrile-based drugs follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Experimental Workflow for Aminopyrazole Carbonitrile Drug Discovery cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation Start Starting Materials (Aldehydes, Malononitrile, Hydrazines) Reaction Multicomponent Reaction Start->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Library Compound Library of Aminopyrazole Carbonitriles Characterization->Library Biochemical Biochemical Assays (e.g., Kinase Inhibition) Library->Biochemical CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->CellBased Lead Lead Compound Identification CellBased->Lead

Caption: A typical experimental workflow for the synthesis and screening of aminopyrazole carbonitrile derivatives.

Conclusion

Aminopyrazole carbonitriles represent a cornerstone in the field of heterocyclic chemistry, with a rich history and a continually expanding scope of applications. Their synthetic accessibility, coupled with their proven efficacy as scaffolds for potent and selective drug candidates, particularly as kinase inhibitors, ensures their continued relevance in drug discovery and development. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

5-amino-3-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a representative synthesis protocol for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C5H6N4[1][2][3]
Molecular Weight 122.13 g/mol [1][2][3]
Appearance Typically a white or off-white solid powder[2]

Synthesis of this compound

Representative Experimental Protocol: Condensation of 2-cyano-3-oxobutane with Hydrazine Hydrate

This protocol outlines a plausible pathway for the synthesis of this compound.

Materials:

  • 2-cyano-3-oxobutane (or equivalent β-ketonitrile)

  • Hydrazine hydrate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-cyano-3-oxobutane in a suitable volume of ethanol.

  • Addition of Reagents: To the stirred solution, add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. Following this, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

SynthesisWorkflow Start Start Dissolve Dissolve 2-cyano-3-oxobutane in Ethanol Start->Dissolve AddReagents Add Hydrazine Hydrate and Acetic Acid (catalyst) Dissolve->AddReagents Reflux Heat to Reflux (2-6 hours) AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify End End Purify->End

Caption: A representative workflow for the synthesis of this compound.

References

Potential Therapeutic Targets of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its derivatives have emerged as potent modulators of various key biological targets implicated in a range of diseases, including cancer, inflammation, and infectious diseases. This technical guide consolidates the existing research on the therapeutic potential of 5-aminopyrazole derivatives, providing an in-depth overview of their identified molecular targets, quantitative biological data, and the experimental methodologies employed in their evaluation. The information presented herein aims to guide future research and drug discovery efforts centered around this promising chemical scaffold.

Introduction

The pyrazole nucleus is a fundamental structural motif in a multitude of biologically active compounds. The 5-aminopyrazole-4-carbonitrile core, in particular, offers unique opportunities for chemical modification, enabling the synthesis of diverse libraries of compounds with a wide spectrum of pharmacological activities. Although research on the unmodified this compound is limited, extensive studies on its derivatives have unveiled a number of promising therapeutic targets. This document will explore these targets, drawing inferences about the potential applications of the parent compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of its derivatives, this compound can be considered a privileged scaffold for targeting several key protein families.

Kinase Inhibition

Kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in cancer. Several derivatives of 5-aminopyrazole have demonstrated potent inhibitory activity against various kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver of various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as pan-FGFR covalent inhibitors, targeting both wild-type and gatekeeper mutant forms of the receptors.[1][2]

  • Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK and has been approved for the treatment of mantle cell lymphoma.[3]

  • p38 MAP Kinase and VEGFR-2: Certain 5-aminopyrazole derivatives have been shown to interfere with the p38 MAP kinase and VEGFR-2 signaling pathways, which are critical for inflammatory responses and angiogenesis, respectively.[3]

Anticancer Activity

Beyond specific kinase inhibition, various 5-aminopyrazole derivatives have demonstrated broad cytotoxic activity against a range of human cancer cell lines.

  • Novel 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated for their antitumor properties against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[4]

  • A 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile derivative exhibited significant cell proliferation inhibition (over 90%) against a panel of cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), CNS cancer (SF-295), ovarian cancer (NCI/ADR-RES), and prostate cancer (DU-145).[5] Docking studies for this compound suggested potential inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[5]

Antimicrobial Activity

The 5-aminopyrazole scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and mycobacteria.

  • Hydrolase Inhibition: (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives have been investigated for their antibacterial activity through the inhibition of hydrolase enzymes.

  • Antitubercular Potential: 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis.[5]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-aminopyrazole derivatives.

Compound Class Target Activity (IC50) Cell Line Reference
5-amino-1H-pyrazole-4-carboxamide derivativesFGFR1, FGFR2, FGFR3, FGFR2V564F46 nM, 41 nM, 99 nM, 62 nM-[1]
5-amino-1H-pyrazole-4-carboxamide derivatives-19 nM, 59 nM, 73 nMNCI-H520, SNU-16, KATO III[1]
Pirtobrutinib (5-aminopyrazole derivative)Bruton's Tyrosine Kinase (BTK)Reversible InhibitorMantle Cell Lymphoma[3]
Aryl azo imidazo[1,2-b]pyrazole derivatives-6.1 ± 0.4 µM, 8.0 ± 0.5 µM, 7.4 ± 0.3 µMMCF-7[6]
Dihydropyrazolo[1,5-a]pyrimidine derivativesE. coli, S. Typhi, B. subtilisPotent antimicrobial activity-[6]
5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamidesMycobacterium tuberculosisMIC: 2.23 - 4.61 mM-[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of 5-aminopyrazole derivatives.

Kinase Inhibition Assays (Example: FGFR)
  • Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Assay Reaction: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the FGFR enzyme, the substrate, ATP (often radiolabeled with 32P or 33P), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped by the addition of a solution such as phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)
  • Cell Lines: A panel of 60 different human cancer cell lines representing various cancer types (e.g., leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) is used.

  • Compound Submission: The test compound is submitted to the National Cancer Institute (NCI) for screening.

  • Single-Dose Screening: Initially, the compound is tested at a single high concentration (e.g., 10-5 M) to identify active compounds.

  • Five-Dose Screening: If significant growth inhibition is observed, the compound is further tested at five different concentrations to determine the dose-response relationship.

  • Data Analysis: The results are reported as the percentage of growth inhibition. Three parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 5-aminopyrazole derivatives and a general workflow for their biological evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival B-Cell Proliferation and Survival NFkB->Cell_Survival Pirtobrutinib Pirtobrutinib (5-Aminopyrazole Derivative) Pirtobrutinib->BTK

Caption: BTK Signaling Pathway and Inhibition by Pirtobrutinib.

Drug_Discovery_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Synthesis Synthesis of 5-Aminopyrazole Derivatives Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology and Pharmacokinetics In_Vivo->Tox Clinical Trials Clinical Trials Tox->Clinical Trials

Caption: General Workflow for Drug Discovery with 5-Aminopyrazole Derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. While direct biological data on the parent compound is scarce, the extensive research on its derivatives has identified a range of high-value therapeutic targets, primarily in the areas of oncology and infectious diseases. Future research should focus on synthesizing and evaluating a broader range of derivatives to fully explore the therapeutic potential of this versatile chemical core. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel therapeutic areas beyond cancer and infectious diseases could unveil new applications for this promising class of molecules.

References

An In-depth Technical Guide on 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic scaffold in the development of novel therapeutic agents. This document outlines its synthesis, spectroscopic characterization, and diverse chemical reactivity, highlighting its role as a precursor to a wide array of biologically active molecules. The information is presented to facilitate further research and application in drug discovery and materials science.

Synthesis and Chemical Properties

This compound is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its structural features, including the presence of amino and nitrile functional groups, make it a versatile precursor for constructing fused pyrazole ring systems with potential biological activities.[1]

Synthesis

A common and efficient method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of a hydrazine derivative with (ethoxymethylene)malononitrile.[2] Specifically for this compound, the synthesis can be achieved through the reaction of malononitrile dimer with hydrazine hydrate.[3][4] Another approach involves a one-pot synthesis using a calcined Mg-Fe hydrotalcite catalyst.[5] The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents also leads to the formation of diverse heterocyclic products.[4]

A general synthetic pathway is illustrated below:

Synthesis Reactant1 Malononitrile Dimer Product This compound Reactant1->Product Condensation Reactant2 Hydrazine Hydrate Reactant2->Product

Caption: General synthesis of this compound.

Spectroscopic and Physicochemical Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. The following tables summarize key quantitative data reported in the literature for the title compound and its closely related analogs.

Table 1: Physicochemical and Spectroscopic Data for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

PropertyValue
Molecular FormulaC₁₁H₁₀N₄
Molecular Weight198.23 g/mol
Density1.23 g/cm³[]
Melting PointNot explicitly found for the 3-methyl derivative
¹H NMR (CDCl₃) δ = 2.39 (s, 3H, CH₃), 4.61 (s br, 2H, NH₂), 7.37-7.40 (d, 2H, CH), 7.60 (s, 1H, CH)[2]
¹³C NMR (CDCl₃) δ = 21.91, 114.85, 124.40, 128.10, 128.91, 129.20, 129.92, 130.61, 131.13, 133.17, 146.13, 156.69, 161.77
IR (KBr, cm⁻¹) 3460, 3422, 3351 (NH₂), 2225 (CN), 1650, 1605, 1588 (C=C, C=N)

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles[2]

A mixture of (ethoxymethylene)malononitrile (1 mmol) and the corresponding aryl hydrazine (1 mmol) in ethanol or fluorinated ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography on silica gel.

The workflow for a typical synthesis and characterization is depicted below:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Aryl Hydrazine + (Ethoxymethylene)malononitrile Reaction Reflux in Solvent Reactants->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Product Purify->Pure Analysis NMR, IR, MS, Melting Point Pure->Analysis

Caption: A typical experimental workflow for pyrazole synthesis.

Reactivity and Applications in Drug Development

This compound serves as a versatile synthon for the preparation of various fused heterocyclic systems with significant biological activities. The amino and nitrile groups are key reactive sites for further chemical transformations.

Reactions
  • Cyclocondensation Reactions: It readily undergoes cyclocondensation with various dielectrophiles to yield fused pyrazolo[1,5-a]pyrimidines, which are analogues of sedative/hypnotic drugs like zaleplon.[7][8]

  • Diazotization Reactions: Diazotization of the amino group followed by intramolecular cyclization leads to the formation of pyrazolo[3,4-d][2][7][9]triazin-4-ones, which exhibit anticonvulsant, antifungal, antiviral, and anticancer activities.[9]

  • Acylation and Subsequent Reactions: The amino group can be acylated, and the resulting amide can be reduced to the corresponding alkylamino pyrazole. Further nitrosation and cyclocondensation can yield imidazo[4,5-c]pyrazoles.[9]

  • Knoevenagel Condensation: The active methylene group of the 3-cyanomethyl derivative can participate in Knoevenagel condensation with aromatic aldehydes.[3]

The following diagram illustrates some of the key reaction pathways:

Reactions Start 5-Amino-3-methyl- 1H-pyrazole-4-carbonitrile Pyrimidine Pyrazolo[1,5-a]pyrimidines Start->Pyrimidine Dielectrophiles Triazine Pyrazolo[3,4-d][1,2,3]triazines Start->Triazine Diazotization Imidazole Imidazo[4,5-c]pyrazoles Start->Imidazole Acylation, Reduction, Nitrosation

Caption: Key reactions of this compound.

Biological Activities of Derivatives

Derivatives of 5-aminopyrazole exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[10]

  • Anticancer Activity: Certain 5-aminopyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including non-small cell lung cancer, colon cancer, and prostate cancer.[10]

  • Antibacterial Activity: Novel (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives have demonstrated potential as antibacterial agents against both gram-positive and gram-negative bacteria.[5] The parent compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, however, did not show significant antibacterial effect in some studies.[3]

  • Anti-inflammatory Activity: Some 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives have exhibited significant analgesic and anti-inflammatory activities with a low ulcerogenic index compared to standard drugs like diclofenac sodium.[11]

  • Kinase Inhibition: 5-Aminopyrazoles are known to be effective inhibitors of p38α MAP kinase, suggesting their potential in treating inflammatory disorders.[9]

This guide underscores the importance of this compound as a foundational molecule in the synthesis of diverse, biologically active compounds. The provided data and protocols aim to support and inspire further research into the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its properties and safe handling practices essential for researchers.

Compound Identification and Properties

PropertyValueSource
Molecular Formula C₅H₆N₄N/A
Molecular Weight 122.13 g/mol N/A
Appearance Solid (white or off-white powder)[1]
Solubility in Water Limited[1]

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this compound with quantitative toxicity data is not publicly available, information from SDSs of closely related aminopyrazole carbonitrile derivatives provides valuable guidance on its potential hazards.

Hazard Classification (Based on Analogous Compounds):

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves and a lab coat.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] Keep the container tightly sealed to prevent moisture absorption and potential degradation.[2]

  • Incompatibilities: Store separately from strong oxidizing agents and other incompatible materials to prevent hazardous reactions.[2]

  • Handling: When transferring the solid, use appropriate tools to avoid generating dust. For reactions, add the compound slowly and in a controlled manner.

Experimental Protocols

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is a well-established area of research. Below is a general experimental protocol for the synthesis of related compounds, which can be adapted for this compound.

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

This procedure describes the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and an aryl hydrazine.[3]

Materials:

  • (Ethoxymethylene)malononitrile

  • Aryl hydrazine (e.g., phenylhydrazine)

  • Absolute Ethanol or Trifluoroethanol

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) with stirring in a round-bottom flask.

  • Slowly add (ethoxymethylene)malononitrile to the solution.

  • Once the addition is complete, bring the solution to reflux under a nitrogen atmosphere. The reaction time will vary depending on the specific reactants (e.g., 0.5 hours for phenylhydrazine, up to 4 hours for others).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, dioxane, or benzene have been used for similar compounds).[4]

  • If the solution is colored, it may be treated with activated carbon.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can increase the yield of crystals.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-aminopyrazole have been reported to exhibit a wide range of activities, including:

  • Kinase Inhibition: The 5-aminopyrazolo[1,5-a]pyrimidine scaffold, which can be synthesized from 5-aminopyrazoles, is a core structure in inhibitors of kinases such as IRAK4, which is involved in inflammatory signaling pathways.

  • Anticancer Activity: Certain 5-amino-1H-pyrazole-4-carbonitrile derivatives have shown cytotoxic activity against various cancer cell lines.[5]

  • Antimicrobial and Anti-inflammatory Properties: Other substituted aminopyrazole derivatives have demonstrated antibacterial and anti-inflammatory effects.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment A Review SDS of Analogous Compounds B Assess Risks and Plan Experiment A->B C Prepare Engineering Controls (Fume Hood) B->C D Select and Inspect PPE C->D E Weigh Compound in Ventilated Enclosure D->E F Perform Reaction in Fume Hood E->F G Monitor Reaction F->G H Work-up and Purification G->H I Decontaminate Glassware and Surfaces H->I L Document Experiment H->L J Dispose of Waste According to Regulations I->J K Store Compound Properly I->K

Caption: Safe handling workflow for this compound.

General Synthesis Pathway

The following diagram illustrates a general synthetic pathway for 5-aminopyrazole-4-carbonitriles.

Synthesis_Pathway Reactant1 (Ethoxymethylene)malononitrile Intermediate Michael Adduct Intermediate Reactant1->Intermediate + Reactant2 Aryl Hydrazine Reactant2->Intermediate + Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Product Cyclization Solvent Ethanol/TFE Reflux

Caption: General synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

References

An In-Depth Technical Guide to the Solubility of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed qualitative solubility profile, a comparative analysis with structurally similar pyrazole derivatives, and a standardized experimental protocol for accurately determining its solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to design and execute robust experimental plans.

Introduction

This compound is a substituted pyrazole that serves as a versatile building block in medicinal chemistry. The pyrazole scaffold is a key feature in numerous approved drugs, highlighting the significance of understanding the physicochemical properties of its derivatives. Solubility is a critical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its experimental determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₆N₄-
Molecular Weight 122.13 g/mol -
Appearance White to off-white crystalline solid-
Melting Point Not consistently reported-
pKa Not determined-

Solubility Profile

Qualitative Solubility Data

The presence of an amino group and a nitrile group, along with the pyrazole ring, suggests a molecule with moderate polarity.

SolventQualitative SolubilityRationale
Water LowThe pyrazole ring contributes to some degree of hydrophobicity.
Dimethyl Sulfoxide (DMSO) ModerateAs a polar aprotic solvent, DMSO is expected to effectively solvate the compound.
N,N-Dimethylformamide (DMF) ModerateSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Methanol Likely moderateA polar protic solvent that can engage in hydrogen bonding.
Ethanol Likely moderateSimilar to methanol, but slightly less polar.
Acetone Likely moderateA polar aprotic solvent.
Acetonitrile Likely moderateA polar aprotic solvent.
Toluene LowA nonpolar aromatic solvent.
Hexane Very LowA nonpolar aliphatic solvent.
Comparative Solubility with Structurally Similar Compounds

To provide further context, the solubility of related pyrazole derivatives is presented below. These comparisons can offer insights into the expected solubility behavior of this compound.

CompoundStructural DifferenceReported Solubility Characteristics
1H-Pyrazole Unsubstituted parent ringLimited solubility in water, more soluble in organic solvents like ethanol, methanol, and acetone.
5-amino-1-phenylpyrazole-4-carboxamide Phenyl group at N1 and a carboxamide instead of a nitrileGenerally more soluble in polar solvents due to the polar carboxamide group which can participate in hydrogen bonding.

This comparative data suggests that the amino and nitrile functional groups of this compound likely enhance its solubility in polar organic solvents compared to the unsubstituted pyrazole ring, while maintaining low aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method, as recommended by organizations such as the World Health Organization (WHO), is a reliable and widely accepted technique for determining equilibrium solubility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Solvent prep_compound->prep_solvent To vial agitation Agitate at Constant Temp. prep_solvent->agitation agitation_time (e.g., 24-48h) centrifugation Centrifuge agitation->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution analysis Analyze by HPLC/UV-Vis dilution->analysis quantification Quantify Concentration analysis->quantification

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Analyze the standard solutions using a validated HPLC or UV-Vis method to construct a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

  • Calculation:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

Logical Relationship for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound involves a series of logical steps, from initial assessment to detailed experimental determination.

solubility_assessment_logic start Start: Compound of Interest lit_search Literature Search for Quantitative Solubility Data start->lit_search data_found Data Found? lit_search->data_found no_data No Data Available qual_info Qualitative Information (e.g., 'low', 'moderate') data_found->qual_info No data_found->no_data None analyze_results Analyze and Report Data data_found->analyze_results Yes exp_protocol Define Experimental Protocol (Shake-Flask) qual_info->exp_protocol no_data->exp_protocol perform_exp Perform Solubility Experiment exp_protocol->perform_exp perform_exp->analyze_results end End: Solubility Profile analyze_results->end

Caption: Logical workflow for the assessment of compound solubility.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its determination. The qualitative assessment suggests low aqueous solubility and moderate solubility in polar organic solvents. For researchers and drug development professionals, the detailed shake-flask experimental protocol outlined herein offers a standardized and reliable method for obtaining the precise solubility data necessary for advancing research and development activities involving this promising chemical entity. Accurate solubility determination is a cornerstone of successful preclinical and formulation development, and the methodologies presented in this guide are designed to ensure the generation of high-quality, reproducible data.

The Versatile Heterocycle: A Technical Guide to 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural features and reactivity make it a valuable precursor for a diverse range of fused heterocyclic systems with significant biological activities.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₆N₄[1]
Molar Mass 122.13 g/mol [1]
Melting Point 221-223 °C[2]
Boiling Point 429.4 °C at 760 mmHg[3]
Appearance White to Off-White to Light Yellow Solid[3]
Solubility Low in water; Moderate in polar organic solvents like DMSO and DMF.[4]
Purity 96.5-100%[3]

Spectroscopic Data:

Spectroscopy Data Reference
Infrared (IR) Conforms to Structure[3]
Nuclear Magnetic Resonance (NMR) Conforms to Structure[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of malononitrile with hydrazine hydrate.

Experimental Protocol: Synthesis from Malononitrile Dimer and Hydrazine Hydrate

This protocol is adapted from established procedures for the synthesis of aminopyrazoles.[5][6]

Materials:

  • 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer)

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • To a solution of 2.64 g (0.02 mol) of 2-aminoprop-1-ene-1,1,3-tricarbonitrile in 20 ml of boiling ethanol, add 1.1 g (0.022 mol) of 85% hydrazine hydrate at a rate that maintains the boiling of the reaction mixture without external heating.

  • The reaction is highly exothermic and is accompanied by the vigorous evolution of ammonia.

  • After the addition of hydrazine hydrate is complete, heat the reaction mixture under reflux for an additional 15 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or water, to yield pure this compound.

Applications as a Heterocyclic Building Block

This compound is a versatile precursor for the synthesis of various fused pyrazole systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[7]

This procedure involves the cyclization of an aminopyrazole with formic acid.[8]

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid

Procedure:

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[8]

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidine derivative.[8]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles known to act as protein kinase inhibitors.[9]

This method utilizes microwave irradiation for a regioselective and efficient synthesis.[2]

Materials:

  • 3-amino-5-aryl-1H-pyrazole-4-carbonitrile

  • Enaminonitrile

  • Ethanol

Procedure:

  • A mixture of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile (10 mmol) and an enaminonitrile (10 mmol) is dissolved in ethanol (2 mL) in a small beaker.

  • The beaker is placed in a direct beam microwave oven.

  • The reaction mixture is irradiated at a power and time sufficient to complete the reaction (e.g., specific conditions to be optimized based on reactants).

  • After cooling, the solid product is collected and purified, often by recrystallization, to yield the 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.[2]

Biological Activity of Derivatives

Derivatives of this compound have shown promising activity against a range of biological targets.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 1a A549 (Lung)2.24[10]
Pyrazolo[3,4-d]pyrimidine derivative 1d MCF-7 (Breast)1.74[10]
Pyrazolo[3,4-d]pyrimidine derivative 5 HT1080 (Fibrosarcoma)96.25[11]
Pyrazolo[3,4-d]pyrimidine derivative 5 Hela (Cervical)74.8[11]
Pyrazolo[3,4-d]pyrimidine derivative 5 Caco-2 (Colorectal)76.92[11]
Pyrazolo[3,4-d]pyrimidine derivative 5 A549 (Lung)148[11]
Pyrazolo[3,4-d]pyrimidine derivative 7 HT1080 (Fibrosarcoma)73.08[11]
Pyrazolo[3,4-d]pyrimidine derivative 7 Hela (Cervical)68.75[11]
Pyrazolo[3,4-d]pyrimidine derivative 7 Caco-2 (Colorectal)43.75[11]
Pyrazolo[3,4-d]pyrimidine derivative 7 A549 (Lung)17.50[11]
Pyrazolo[3,4-d]pyrimidine derivative 12b MDA-MB-468 (Breast)3.343 ± 0.13[12]
Pyrazolo[3,4-d]pyrimidine derivative 12b T-47D (Breast)4.792 ± 0.21[12]
Pyrazolo[3,4-d]pyrimidine derivative 14 MCF-7 (Breast)0.045[13]
Pyrazolo[3,4-d]pyrimidine derivative 14 HCT-116 (Colorectal)0.006[13]
Pyrazolo[3,4-d]pyrimidine derivative 14 HepG-2 (Liver)0.048[13]
Pyrazolo[3,4-d]pyrimidine derivative 15 MCF-7 (Breast)0.046[13]
Pyrazolo[3,4-d]pyrimidine derivative 15 HCT-116 (Colorectal)0.007[13]
Pyrazolo[3,4-d]pyrimidine derivative 15 HepG-2 (Liver)0.048[13]
Pyrazolo[3,4-d]pyrimidine derivative 15 NCI 60 cell panelGI₅₀: 0.018 - 9.98[8]
Pyrazolo[3,4-d]pyrimidine derivative 16 NCI 60 cell panelGI₅₀: 0.018 - 9.98[8]
Antimicrobial Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have also been screened for their antimicrobial properties.

CompoundMicroorganismActivity/MICReference
Pyrazolo[3,4-d]pyrimidine derivativesStaphylococcus aureus and Escherichia coliVaried, with some showing synergistic effects with antibiotics.[7]
Pyrazolo[3,4-d]pyrimidine derivativesVarious bacteria and fungiCompounds 2e , 2f , and 2g showed significant activity.[14]
Pyrazolo[3,4-d]pyrimidine derivativesE. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, A. nigerSeveral compounds showed promising broad-spectrum activity.[15]

Signaling Pathways and Drug Discovery Workflow

The biological activity of pyrazole derivatives is often attributed to their interaction with specific signaling pathways. For instance, pyrazolo[1,5-a]pyrimidines are known to inhibit protein kinases such as CDK9 and EGFR, which are crucial in cancer progression.

CDK9 Signaling Pathway in Transcriptional Regulation

CDK9 is a key regulator of transcription elongation. Its inhibition by pyrazole derivatives can lead to the downregulation of anti-apoptotic proteins and cell death in cancer cells.[16][17]

CDK9_Signaling_Pathway cluster_promoter Promoter Region cluster_elongation Gene Body Pol_II RNA Polymerase II Paused_Pol_II Paused Pol II Pol_II->Paused_Pol_II Initiation DSIF_NELF DSIF/NELF DSIF_NELF->Paused_Pol_II Pausing Elongating_Pol_II Elongating Pol II Paused_Pol_II->Elongating_Pol_II Pause Release mRNA mRNA transcript Elongating_Pol_II->mRNA Transcription CDK9_CyclinT CDK9/Cyclin T (P-TEFb) CDK9_CyclinT->Paused_Pol_II Phosphorylation of DSIF/NELF & Pol II CTD Pyrazole_Inhibitor Pyrazole-based CDK9 Inhibitor Pyrazole_Inhibitor->CDK9_CyclinT Inhibition

CDK9 signaling in transcription and its inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR-TK Inhibitor Pyrazole_Inhibitor->EGFR Inhibition of Tyrosine Kinase

EGFR signaling cascade and its inhibition.
Drug Discovery Workflow for Kinase Inhibitors

The development of kinase inhibitors from building blocks like this compound typically follows a structured workflow.

Drug_Discovery_Workflow Start Start: 5-amino-3-methyl-1H- pyrazole-4-carbonitrile Library_Synthesis Library Synthesis of Pyrazolo-pyrimidine Derivatives Start->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Cell_Based_Assays Cell-Based Assays (Potency & Selectivity) Hit_Identification->Cell_Based_Assays Active Hits Lead_Generation Lead Generation Cell_Based_Assays->Lead_Generation Lead_Optimization Lead Optimization (SAR Studies) Lead_Generation->Lead_Optimization Promising Leads Preclinical_Studies In Vivo Preclinical Studies (Animal Models) Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate

Kinase inhibitor drug discovery workflow.

References

The Pharmacological Profile of Substituted Aminopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles represent a versatile and highly significant scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their inherent ability to interact with a wide range of biological targets has led to their investigation and development as therapeutic agents for various diseases, most notably in oncology and inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological profile of substituted aminopyrazoles, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation.

Core Pharmacological Activities

Substituted aminopyrazoles exhibit a broad spectrum of pharmacological activities, primarily driven by their capacity to act as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2] This inhibition disrupts cellular signaling pathways that are often dysregulated in disease states. The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-aminopyrazole) significantly influences the compound's biological properties and synthetic accessibility.[2][3]

Key therapeutic areas where substituted aminopyrazoles have shown significant promise include:

  • Anticancer Activity : A primary focus of research has been on their role as inhibitors of various protein kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and FMS-like Tyrosine Kinase 3 (FLT3).[4][5][6][7]

  • Anti-inflammatory Effects : Inhibition of kinases like p38 MAP kinase by aminopyrazole derivatives has been shown to modulate inflammatory responses.[2][8]

  • Antimicrobial and Antiviral Properties : Certain substituted aminopyrazoles have demonstrated activity against various bacterial, fungal, and viral targets.[1][9]

  • Antioxidant and Neuroprotective Potential : Some aminopyrazole derivatives have been investigated for their ability to scavenge free radicals and protect against oxidative stress-related damage.[1][10]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative substituted aminopyrazole derivatives against key protein kinases and cancer cell lines. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
FGFR Inhibitors
Compound 1FGFR3 (WT)<1000 (cellular)Cell-based[4]
Compound 1FGFR3 (V555M)<1000 (cellular)Cell-based[4]
Compound 19FGFR2 (WT)10-100 (cellular)Cell-based[4]
Compound 19FGFR2 (V564F)10-100 (cellular)Cell-based[4]
Compound 19FGFR3 (WT)1-10 (cellular)Cell-based[4]
Compound 19FGFR3 (V555M)1-10 (cellular)Cell-based[4]
CDK Inhibitors
AT7519CDK2-Clinical Trial[2]
Analog 24CDK2/5Potent InhibitorCell-free/Cell-based[5][11]
Compound 8tCDK20.719Enzymatic[7]
Compound 8tCDK40.770Enzymatic[7]
JNK Inhibitors
SR-3737JNK312Biochemical[6]
SR-3451JNK325Biochemical[6]
SR-3576JNK3Potent InhibitorBiochemical[6]
FLT3 Inhibitors
Compound 8tFLT30.089Enzymatic[7]
FN-1501FLT32.33Enzymatic[7]

Table 2: Anti-proliferative Activity of Aminopyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (nM)Assay TypeReference
Compound 19RT112Bladder Cancer1-10Cell-based[4]
Analog 24Pancreatic Cancer PanelPancreatic Cancer-Growth Inhibition[5][11]
Compound 8tMV4-11Acute Myeloid Leukemia1.22Anti-proliferative[7]
Derivative 11aHeLaCervical CancerMicromolar rangeAnti-proliferative[10]
Derivative 11aMCF7Breast CancerMicromolar rangeAnti-proliferative[10]
Derivative 11aSKOV3Ovarian CancerMicromolar rangeAnti-proliferative[10]
Derivative 11aSKMEL28MelanomaMicromolar rangeAnti-proliferative[10]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted aminopyrazoles are primarily mediated through the inhibition of specific protein kinases, leading to the modulation of critical cellular signaling pathways.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][12] Aberrant FGFR signaling is a known driver in various cancers.[4][12] Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFRs, including those with gatekeeper mutations that confer resistance to other inhibitors.[4]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminopyrazole Substituted Aminopyrazole Aminopyrazole->FGFR Inhibits

Figure 1: Inhibition of the FGFR signaling pathway.

CDK-Mediated Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are essential for the regulation of the cell cycle.[5] Different CDK-cyclin complexes control the progression through various phases of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[11] Aminopyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK5, thereby inducing cell cycle arrest and apoptosis in cancer cells.[5][11]

CDK_Cell_Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Aminopyrazole Substituted Aminopyrazole Aminopyrazole->CDK2_CyclinE Inhibits Aminopyrazole->CDK2_CyclinA Inhibits

Figure 2: CDK-mediated cell cycle regulation.

JNK Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade.[6] It is activated by stress stimuli and inflammatory cytokines and plays a crucial role in apoptosis, inflammation, and cellular differentiation.[6] Selective inhibition of JNK isoforms, particularly JNK3 which is predominantly expressed in the brain, is a therapeutic strategy for neurodegenerative diseases.[6] Aminopyrazole-based compounds have been developed as potent and selective JNK3 inhibitors.[6]

JNK_Signaling Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAPKKK Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Aminopyrazole Substituted Aminopyrazole Aminopyrazole->JNK Inhibits

Figure 3: JNK signaling pathway inhibition.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled proliferation of leukemic cells.[7] Aminopyrazole-based inhibitors targeting both wild-type and mutated FLT3 have shown potent anti-leukemic activity, making them promising therapeutic agents for AML.[7]

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Aminopyrazole Substituted Aminopyrazole Aminopyrazole->FLT3 Inhibits

Figure 4: Inhibition of FLT3 signaling in AML.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of substituted aminopyrazoles.

General Synthetic Procedures

The synthesis of substituted aminopyrazoles often involves versatile and robust chemical reactions. Below are representative protocols for common synthetic transformations.

4.1.1. Synthesis of 5-Aminopyrazoles via Condensation of β-Ketonitriles with Hydrazines

This is a classical and widely used method for the synthesis of the 5-aminopyrazole core.

  • Reaction Setup : To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification : Upon completion (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 5-aminopyrazole.

Synthesis_Condensation Start β-Ketonitrile + Hydrazine Derivative Reaction Solvent (e.g., Ethanol) Heat (optional) Start->Reaction Product 5-Aminopyrazole Reaction->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Figure 5: Workflow for aminopyrazole synthesis.

4.1.2. Suzuki-Miyaura Cross-Coupling for Further Substitution

This reaction is a powerful tool for introducing aryl or heteroaryl substituents onto a halogenated aminopyrazole core, enabling extensive SAR studies.

  • Reaction Setup : In a reaction vessel, combine the halogenated aminopyrazole (1.0 eq), the boronic acid or ester derivative (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq).

  • Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

  • Reaction Conditions : The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for several hours.

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Biological Evaluation Protocols

4.2.1. In Vitro Kinase Inhibition Assay (General Protocol using ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

  • Reagent Preparation : Prepare the kinase buffer, kinase enzyme, substrate, ATP, and test compound solutions at the desired concentrations.

  • Kinase Reaction : In a 384-well plate, add the test compound at various concentrations, followed by the kinase enzyme. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

4.2.2. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the substituted aminopyrazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTT to a purple formazan product.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Aminopyrazole (Serial Dilutions) Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate (2-4h) MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 6: MTT assay experimental workflow.

Conclusion

Substituted aminopyrazoles continue to be a rich source of novel therapeutic candidates due to their synthetic tractability and diverse pharmacological activities. Their ability to selectively inhibit key protein kinases involved in major diseases like cancer and inflammation underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this promising class of compounds, facilitating further exploration of their therapeutic potential. Future efforts in this field will likely focus on optimizing the selectivity and pharmacokinetic properties of aminopyrazole derivatives to develop safer and more effective drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring system.

The described protocol involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. This method is highly efficient and provides a direct route to the desired product. The starting β-ketonitrile can be either ethyl 2-cyano-3-oxobutanoate or acetoacetonitrile.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

Compound Structure Molar Mass ( g/mol ) Typical Yield (%) Melting Point (°C) Key Spectroscopic Data
Ethyl 2-cyano-3-oxobutanoate (Starting Material) Ethyl 2-cyano-3-oxobutanoate141.15N/ALiquidN/A
Hydrazine Hydrate (Reagent) Hydrazine Hydrate50.06N/ALiquidN/A
This compound (Product) this compound122.13[1]80-90 (expected)Data not readily available[1]IR (cm⁻¹): ~3400-3200 (NH₂), ~2220 (C≡N), ~1640 (C=N) ¹H NMR (DMSO-d₆, δ ppm): ~2.1 (s, 3H, CH₃), ~5.8 (s, 2H, NH₂), ~11.5 (s, 1H, NH)

Experimental Protocols

This section details the methodology for the synthesis of this compound via the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (or acetoacetonitrile)

  • Hydrazine hydrate (80% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (14.1 g, 0.1 mol).

  • Solvent Addition: Add 50 mL of ethanol to the flask to dissolve the starting material.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (6.0 g, 0.12 mol) to the solution. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add cold distilled water (50 mL) to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its IR and NMR spectra.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

reaction_pathway cluster_reactants Reactants cluster_product Product reactant1 Ethyl 2-cyano-3-oxobutanoate product This compound reactant1->product Cyclocondensation reactant2 Hydrazine Hydrate reactant2->product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow A 1. Mix Ethyl 2-cyano-3-oxobutanoate and Ethanol B 2. Add Hydrazine Hydrate and Acetic Acid A->B Reagent Addition C 3. Heat to Reflux (2-4 hours) B->C Reaction D 4. Cool to Room Temperature and Precipitate C->D Work-up E 5. Filter and Wash with Cold Ethanol D->E Isolation F 6. Dry under Vacuum E->F Purification G 7. Characterize Product F->G Analysis

References

Application Notes and Protocols: One-Pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-pyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds widely recognized for their diverse biological activities, serving as crucial scaffolds in the development of novel therapeutic agents and agrochemicals. Their derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. The efficient and sustainable synthesis of these molecules is therefore of significant interest to the scientific community. One-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of these complex molecules, offering advantages such as operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step methods.[1][2] This document provides detailed protocols and application notes for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles, focusing on methodologies that are both efficient and environmentally benign.

General Workflow for One-Pot Synthesis

The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles can be achieved through several routes, most commonly via a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative, or a two-component reaction between (ethoxymethylene)malononitrile and a hydrazine. The general workflow for these processes is depicted below.

One-Pot Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde/Orthoester Mixing Reactant Mixing Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Solvent Solvent Selection (e.g., Ethanol, Water) Reaction Reaction Solvent->Reaction Catalyst Catalyst (Optional) Catalyst->Reaction Conditions Temperature & Time Conditions->Reaction Mixing->Reaction Add Solvent & Catalyst (if any) Workup Work-up & Purification Reaction->Workup Cooling, Filtration, Recrystallization FinalProduct 5-Amino-1H-pyrazole- 4-carbonitrile Workup->FinalProduct

Caption: General experimental workflow for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

Proposed Reaction Mechanism

The three-component synthesis is proposed to proceed through a series of sequential reactions. Initially, a Knoevenagel condensation occurs between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine derivative to the intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the final 5-amino-1H-pyrazole-4-carbonitrile product.[3]

Reaction Mechanism Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel IntermediateA Arylidene Malononitrile Intermediate (A) Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael Hydrazine Hydrazine Derivative Hydrazine->Michael IntermediateB Intermediate (B) Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization IntermediateC Cyclized Intermediate Cyclization->IntermediateC Dehydration Dehydration/Tautomerization IntermediateC->Dehydration Product 5-Amino-1H-pyrazole-4-carbonitrile Dehydration->Product

Caption: Proposed mechanism for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles.

Experimental Protocols

Protocol 1: Three-Component Synthesis using a Heterogeneous Catalyst

This protocol describes a general method for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles using a modified layered double hydroxide (LDH) catalyst.[3][4]

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Phenylhydrazine (1 mmol, 98 µL)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Ethanol:Water (1:1, 1 mL)

  • Ethyl acetate and n-hexane for TLC

Procedure:

  • In a 5 mL round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add the ethanol:water (1:1) solvent mixture (1 mL).

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:1).

  • Upon completion of the reaction (typically 15–27 minutes), cool the mixture to room temperature.

  • Add hot ethanol or chloroform (3 mL) to the reaction mixture to dissolve the product and separate the catalyst.

  • Filter the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Catalyst-Free, Three-Component Synthesis in Green Media

This protocol details a catalyst-free approach for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles in an environmentally friendly solvent system.[5][6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Phenylhydrazine (1 mmol, 98 µL)

  • Ethanol or Water

Procedure:

  • In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol or water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with cold water or ethanol.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Two-Component Synthesis from (Ethoxymethylene)malononitrile

This protocol describes the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and an aryl hydrazine.[7][8]

Materials:

  • Aryl hydrazine (1.2 mmol)

  • (Ethoxymethylene)malononitrile (1.2 mmol, 146 mg)

  • Absolute ethanol (2 mL)

  • Ethyl acetate (50 mL)

  • Water (30 mL)

Procedure:

  • In a 25 mL glass reactor under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Bring the solution to reflux and maintain for the required time (e.g., 4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 5-amino-1H-pyrazole-4-carbonitriles using different one-pot methodologies.

Table 1: Three-Component Synthesis with LDH@PTRMS@DCMBA@CuI Catalyst [3][4]

EntryAldehyde (R)Time (min)Yield (%)
1H2090
24-Cl1593
34-NO₂2585
44-OH2788
54-OCH₃2291

Table 2: Catalyst-Free Three-Component Synthesis in Ethanol at Room Temperature [5]

EntryAldehyde (R)Time (h)Yield (%)
1H295
24-Cl2.592
34-NO₂390
44-CH₃294
52-Cl3.588

Table 3: Two-Component Synthesis in Refluxing Ethanol [7][8]

EntryAryl HydrazineTime (h)Yield (%)
1Phenylhydrazine0.595
24-Fluorophenylhydrazine485
34-(Trifluoromethyl)phenylhydrazine489
44-Methoxyphenylhydrazine492

Conclusion

The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The methodologies presented here, including both catalyzed and catalyst-free systems in green solvents, offer significant advantages for researchers in academia and industry. These protocols can be readily adapted for the synthesis of a diverse library of pyrazole derivatives for applications in drug discovery and materials science. The use of recyclable catalysts further enhances the sustainability of these synthetic routes, aligning with the principles of green chemistry.[9][10][11]

References

Application Notes and Protocols: Knorr Pyrazole Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis is a fundamental and versatile method in heterocyclic chemistry for the preparation of pyrazole derivatives. This reaction, first reported by Ludwig Knorr in 1883, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. This application note provides a detailed protocol for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a valuable building block in drug discovery, via a variation of the Knorr pyrazole synthesis.

Reaction Principle

The synthesis of this compound proceeds through the condensation of a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate, with hydrazine hydrate. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the ketonic carbonyl group of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the cyano group, followed by tautomerization, leads to the formation of the stable aromatic 5-aminopyrazole ring.

Experimental Protocols

Materials and Equipment
  • Ethyl 2-cyano-3-oxobutanoate

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization.

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (10 mmol, 1.55 g) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product, this compound, in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValueReference/Comment
Starting Material Ethyl 2-cyano-3-oxobutanoate10 mmol
Reagent Hydrazine Hydrate (80%)12 mmol
Solvent Absolute Ethanol30 mL
Catalyst Glacial Acetic Acid2-3 drops
Reaction Temperature Reflux (~80-85 °C)
Reaction Time 2-4 hoursMonitor by TLC
Expected Yield 70-90%Based on analogous reactions[1]
Appearance White to off-white solid

Table 2: Spectroscopic Data for Characterization

Analysis Expected Characteristics
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~2.1 (s, 3H, CH₃), ~5.5 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~10 (CH₃), ~70 (C4), ~118 (CN), ~145 (C3), ~155 (C5)
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): 3400-3200 (N-H stretching, NH₂ and NH), 2210 (C≡N stretching), 1640 (N-H bending)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₅H₇N₄: 123.07, found: 123.xx

Note: The exact chemical shifts and absorption frequencies may vary slightly.

Mandatory Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product R1 Ethyl 2-cyano-3-oxobutanoate Condensation Condensation & Intramolecular Cyclization R1->Condensation R2 Hydrazine Hydrate R2->Condensation Inter Hydrazone Intermediate Condensation->Inter P This compound Inter->P

Caption: Reaction scheme for the Knorr synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (Dissolve starting material in ethanol) start->setup reagents 2. Add Hydrazine Hydrate and Acetic Acid setup->reagents reflux 3. Heat to Reflux (2-4 hours) reagents->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool and Isolate Product (Filtration) monitor->workup Reaction Complete purify 6. Wash with Cold Ethanol workup->purify dry 7. Dry under Vacuum purify->dry characterize 8. Characterization (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the target pyrazole derivative.

References

Green Synthesis of 5-Amino-Pyrazole-4-Carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and protocols for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in drug discovery due to its diverse biological activities. The presented methods focus on multicomponent reactions, the use of recyclable catalysts, and alternative energy sources to minimize environmental impact while maintaining high efficiency.

Application Notes

5-Amino-pyrazole-4-carbonitrile derivatives are versatile intermediates and key pharmacophores in a wide range of therapeutic agents. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step procedures, leading to significant waste generation. The green chemistry approaches outlined below offer significant advantages, including operational simplicity, reduced reaction times, high yields, and the use of non-toxic and reusable catalysts.[1][2][3][4] These methods are particularly relevant for high-throughput screening and the generation of compound libraries in drug development pipelines.

The core of these green syntheses often lies in a one-pot, three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative.[5][6][7] The choice of catalyst and energy source can be tailored to optimize the reaction for specific substrates and desired outcomes.

Comparative Data of Green Synthesis Methods

The following table summarizes the key quantitative data from various green synthetic protocols for 5-amino-pyrazole-4-carbonitrile derivatives, allowing for a direct comparison of their efficiency.

MethodCatalystEnergy SourceSolventTimeYield (%)Catalyst ReusabilityReference
Mechanochemical SynthesisFe₃O₄@SiO₂@Tannic acidGrindingSolvent-free5-15 min90-98Up to 6 cycles[5][6]
Mechanochemical SynthesisFe₃O₄@SiO₂@vanillin@thioglycolic acidGrindingSolvent-free10-20 min88-96Up to 6 cycles[3][4][8]
Conventional HeatingLDH@PTRMS@DCMBA@CuI55 °CWater/Ethanol15-27 min85-93Up to 4 cycles[9]
Microwave-Assisted SynthesisUnspecified catalystMicrowaveEthanol2-5 min85-95Not specified[10][11]
Ultrasound-Assisted SynthesisCu(I) catalystUltrasound (60 °C)Ethanol75-90 minHighNot specified[12]
Catalyzed Aqueous Synthesis1,4-diazabicyclo[2.2.2]octane (DABCO)Stirring (RT)Water30-60 min90-96Not specified[7]

Experimental Protocols

Protocol 1: Mechanochemical Synthesis using Fe₃O₄@SiO₂@Tannic acid Catalyst

This protocol describes a solvent-free, three-component reaction for the synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles using a magnetically separable nanocatalyst.[5][6]

Materials:

  • Azo-linked aldehyde (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine or its derivative (1 mmol)

  • Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g)

  • Mortar and pestle

  • External magnet

  • Ethanol (for washing)

Procedure:

  • In a mortar, combine the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g).

  • Grind the mixture using a pestle at room temperature for the time specified in the comparative data table (typically 5-15 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a small amount of ethanol to the mixture.

  • Separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Collect the ethanolic solution containing the product.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 5-amino-pyrazole-4-carbonitrile derivative.

Protocol 2: Aqueous Synthesis using DABCO as a Catalyst

This protocol details a simple and efficient one-pot synthesis in water at room temperature, catalyzed by the readily available and inexpensive organic base, DABCO.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and DABCO (10 mol%) in water (5 mL).

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water.

  • Dry the product in a desiccator to obtain the pure 5-amino-pyrazole-4-carbonitrile derivative.

Visualizations

Experimental_Workflow_Mechanochemical cluster_reactants Reactant Mixing Aldehyde Aldehyde Grinding Grind in Mortar (Room Temperature) Aldehyde->Grinding Malononitrile Malononitrile Malononitrile->Grinding Hydrazine Hydrazine Hydrazine->Grinding Catalyst Fe₃O₄@SiO₂ Catalyst Catalyst->Grinding Workup Work-up Grinding->Workup Add Ethanol Separation Magnetic Separation Workup->Separation Product Pure Product Separation->Product Evaporation & Recrystallization Recycle Catalyst Recycle Separation->Recycle

Caption: Workflow for Mechanochemical Synthesis.

Reaction_Mechanism Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Adduct (Intermediate A) Reactants->Knoevenagel Base Catalyst Michael_Adduct Michael Adduct (Intermediate B) Knoevenagel->Michael_Adduct Hydrazine Hydrazine Hydrazine->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Product 5-Amino-pyrazole- 4-carbonitrile Cyclization->Product Tautomerization

Caption: Plausible Reaction Pathway.

References

Application Notes and Protocols for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. Its unique arrangement of functional groups—an amino group, a nitrile, and a pyrazole core—makes it an excellent scaffold for the synthesis of a variety of fused heterocyclic systems with diverse pharmacological activities. This document provides an overview of its applications, detailed synthetic protocols for key transformations, and a summary of the biological activities of its derivatives.

Key Applications in Drug Discovery

The this compound scaffold is a cornerstone for the synthesis of several classes of bioactive compounds, primarily through the construction of fused pyrimidine and pyridine ring systems. These derivatives have shown significant potential in oncology, inflammatory diseases, and neurodegenerative disorders.

Kinase Inhibitors for Oncology

Derivatives of this compound are particularly prominent as kinase inhibitors. The pyrazole core can act as a hinge-binding motif, a critical interaction for inhibiting the activity of various protein kinases implicated in cancer cell proliferation and survival.

Pyrazolo[1,5-a]pyrimidines: This class of compounds, synthesized from this compound, has demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs). For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown high efficacy in inhibiting CDK2, a key regulator of the cell cycle, and TRKA, which is often overexpressed in various cancers. A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles with amino substitutions has been synthesized and evaluated for in vitro anticancer activity.[1]

Pyrazolo[3,4-b]pyridines: These isomers are also accessible from the same precursor and have been investigated as kinase inhibitors. They serve as mimics of the purine core of ATP, enabling them to bind to the ATP-binding site of kinases.

The general workflow for developing kinase inhibitors from this scaffold involves initial synthesis of a diverse library of fused heterocycles, followed by in vitro screening against a panel of kinases. Lead compounds are then optimized for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Drug Discovery Workflow Start 5-amino-3-methyl-1H- pyrazole-4-carbonitrile Synthesis Synthesis of Pyrazolo-fused Libraries Start->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Development Lead->Preclinical

Caption: Drug discovery workflow using the pyrazole scaffold.
Antimicrobial and Antiviral Agents

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial and antiviral agents. The fusion of a pyrimidine ring to the this compound core can lead to compounds with significant activity against various pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with viral replication processes.

Experimental Protocols

The following protocols are generalized from literature procedures for the synthesis of bioactive molecules from 5-aminopyrazole derivatives. Researchers should adapt these protocols based on the specific substitution of their starting materials and target compounds.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone) or β-Ketoester (e.g., ethyl acetoacetate)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of glacial acetic acid.

  • Add 12 mmol of the 1,3-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidines Start 5-amino-3-methyl-1H- pyrazole-4-carbonitrile + 1,3-Dicarbonyl Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup Precipitation in Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Pyrazolo[1,5-a]pyrimidine Derivative Purification->Product

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol outlines the synthesis of pyrazolo[3,4-b]pyridines via a multi-component reaction.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol

Procedure:

  • To a solution of 10 mmol of this compound in 30 mL of ethanol, add 10 mmol of the aromatic aldehyde and 10 mmol of malononitrile.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure pyrazolo[3,4-b]pyridine.

Quantitative Data

Compound ClassTargetIC50 (µM)Cell LineReference
Pyrazolo[1,5-a]pyrimidineAntitumor0.0020HCT116 (Colon)[1]
Pyrazolo[1,5-a]pyrimidineCDK20.09-[2]
Pyrazolo[1,5-a]pyrimidineTRKA0.45-[2]
Pyrazolo[3,4-b]pyridineTRKA0.056-[3]
Pyrazolo[3,4-b]pyridineProliferation0.304Km-12 (Colon)[3]

Signaling Pathways

The therapeutic effects of kinase inhibitors derived from this compound are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the CDK-mediated cell cycle regulation, a common target for pyrazolo[1,5-a]pyrimidine inhibitors.

G cluster_0 CDK-Mediated Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK pathway by pyrazolo-fused compounds.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to readily form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, makes it a key building block for the development of potent kinase inhibitors and other therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into its application for developing inhibitors of other enzyme families and for treating neurodegenerative diseases is warranted.

References

Protocol for N-alkylation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An N-alkylation protocol for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a valuable technique for researchers in medicinal chemistry and drug development. This process allows for the strategic modification of the pyrazole core, a scaffold present in numerous biologically active compounds. Control over the regioselectivity of the alkylation is a critical aspect of the synthesis, as the position of the alkyl group can significantly influence the pharmacological properties of the resulting molecule.

Introduction

This compound is a versatile building block in organic synthesis. The presence of two ring nitrogen atoms (N1 and N2) makes the N-alkylation of asymmetrically substituted pyrazoles a complex task, often yielding a mixture of regioisomers. The regiochemical outcome is influenced by a variety of factors, including the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.[1][2] Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[2] This document provides a detailed protocol for the N-alkylation of this substrate, with a focus on achieving regioselectivity.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via deprotonation of the pyrazole ring nitrogen by a suitable base, followed by nucleophilic attack on the alkylating agent.

Figure 1 . General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base. This method is adapted from general procedures for the N-alkylation of pyrazole derivatives.[1][3]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the base (1.5-2.0 eq of K₂CO₃ or 1.1 eq of NaH).

  • Stir the resulting mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Data Presentation: Reaction Conditions

The choice of reagents and conditions can significantly impact the yield and regioselectivity of the N-alkylation reaction. The following table summarizes typical conditions that can be optimized for the N-alkylation of this compound, based on general protocols for similar compounds.

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMFMethyl Iodide25-804-12Moderate to High
2NaHTHFBenzyl Bromide0-252-16High
3Cs₂CO₃AcetonitrileEthyl Bromoacetate25-606-18Moderate to High
4t-BuOKPyridinePropargyl Bromide254-8Good

Note: The yields are estimates based on similar reactions and will need to be determined experimentally.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation protocol.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Pyrazole in Anhydrous Solvent Add_Base Add Base (e.g., K₂CO₃ or NaH) Start->Add_Base Stir_1 Stir at Room Temperature (15-30 min) Add_Base->Stir_1 Cool Cool to 0 °C Stir_1->Cool Add_Alkylating_Agent Add Alkylating Agent Dropwise Cool->Add_Alkylating_Agent Stir_2 Stir at Room Temperature (4-24 h) Add_Alkylating_Agent->Stir_2 Monitor Monitor Reaction (TLC/LC-MS) Stir_2->Monitor Quench Quench with Saturated NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain N-alkylated Product Purify->End

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Reactions of the Amino Group in 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical transformations involving the amino group of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This versatile building block is a cornerstone in the synthesis of a wide array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. The protocols provided herein are based on established literature and offer a starting point for the synthesis and derivatization of this important scaffold.

Cyclization Reactions for the Synthesis of Pyrazolo[3,4-d]pyrimidines

The amino group of this compound is ideally positioned for cyclization reactions with various one-carbon and three-atom synthons to construct the pyrazolo[3,4-d]pyrimidine core, a purine analog with diverse biological activities.[1]

Reaction with Formic Acid

Treatment of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid leads to the formation of the corresponding 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[2]

Experimental Protocol:

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure product.[2]

Reaction Pathway for Pyrazolo[3,4-d]pyrimidin-4-one Synthesis

G start 5-amino-3-methyl-1-phenyl- 1H-pyrazole-4-carbonitrile reagent Formic Acid start->reagent product 3-methyl-1-phenyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one reagent->product Reflux, 7h

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Reaction with Formamide

Heating with formamide provides a direct route to the 4-amino-pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocol:

A mixture of the starting 5-aminopyrazole derivative and formamide in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by precipitation and recrystallization.[1]

Reaction with Urea and Thiourea

Fusion of 5-aminopyrazoles with urea or thiourea are classical methods to introduce a carbonyl or thiocarbonyl group at the 4-position of the resulting pyrazolo[3,4-d]pyrimidine ring system.[3]

Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis

ReagentProductYield (%)Reference
Formic Acid3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot specified[2]
Formamide4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrileNot specified[1]
Urea1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dioneNot specified[4]
Phenyl isothiocyanate4-imino-5-phenyl-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]-pyrimidine derivativeNot specified[1]

Acylation Reactions

Acylation of the amino group is a common strategy to introduce functional handles for further elaboration or to directly synthesize biologically active amides.

Reaction with Chloroacetyl Chloride

The reaction with chloroacetyl chloride yields an N-chloroacetylated intermediate, which is a versatile precursor for various heterocyclic systems.[5]

Experimental Protocol:

Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is allowed to stand at room temperature for 24-72 hours. The resulting precipitate is collected by filtration to give 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide.[5]

Quantitative Data for Acylation

ReagentProductYield (%)Reference
Chloroacetyl chloride2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide65-70[5]

Workflow for Acylation and Subsequent Reactions

G start 5-amino-3-(cyanomethyl)- 1H-pyrazole-4-carbonitrile step1 Acylation with Chloroacetyl Chloride start->step1 intermediate 2-chloro-N-(4-cyano-3-(cyanomethyl)- 1H-pyrazol-5-yl)acetamide step1->intermediate step2 Reaction with 3-cyanopyridine-2-thiolates intermediate->step2 product Hybrid Nicotinonitrile-Pyrazole Molecules step2->product

Caption: Acylation and further derivatization workflow.

Diazotization and Azo Coupling Reactions

The amino group can be converted to a diazonium salt, which can then undergo azo coupling reactions to form highly colored azo compounds, or be used in the synthesis of other fused heterocycles like pyrazolo[3,4-d][3][5][6]triazin-4-ones.[7]

Synthesis of Azo Compounds

The diazotized 5-aminopyrazole can be coupled with electron-rich aromatic compounds like 8-hydroxyquinoline to yield azo dyes.[8]

Experimental Protocol:

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (2.625 mmol) is diazotized using sodium nitrite (2.756 mmol) and concentrated hydrochloric acid (8.125 mmol) at a temperature below 5 °C. The resulting diazonium salt solution is added dropwise to a cooled solution of 8-hydroxyquinoline (2.5 mmol) in ethanol and aqueous sodium carbonate. The formation of the azo compound is indicated by an intense red color.[8]

Quantitative Data for Azo Coupling

Coupling AgentProductYield (%)Reference
8-HydroxyquinolineEthyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylateHigh[8]

Diazotization and Azo Coupling Pathway

G cluster_0 Diazotization cluster_1 Azo Coupling start Ethyl 5-amino-3-methyl- 1H-pyrazole-4-carboxylate diazonium Pyrazolediazonium Chloride start->diazonium NaNO2, HCl, <5 °C coupling_agent 8-Hydroxyquinoline diazonium->coupling_agent Coupling azo_product Azo Compound coupling_agent->azo_product

References

Cyclocondensation Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The core synthetic strategy involves the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic synthons. This guide covers the most common and effective methods, including classical condensation, three-component reactions, and microwave-assisted synthesis, offering a comparative overview to aid in methodology selection.

Overview of Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is predominantly achieved through the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[1] The versatility of this approach allows for extensive structural modifications at various positions of the fused ring system, enabling the fine-tuning of physicochemical and pharmacological properties. Key synthetic methodologies include:

  • Condensation with β-Dicarbonyl Compounds: This is a frequently employed strategy where 5-aminopyrazoles react with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring. The reaction can be catalyzed by either acids or bases.[1][2]

  • Three-Component Reactions: These one-pot reactions involve the combination of a 5-aminopyrazole, an aldehyde, and an active methylene compound, offering an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance regioselectivity compared to conventional heating methods.[1][2][3][4]

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data for different synthetic approaches to pyrazolo[1,5-a]pyrimidines, allowing for easy comparison of their efficiencies.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)TimeYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolateReflux-89[5]
3-Substituted-5-amino-1H-pyrazoles2-Acetylcyclopentanone---Good[1]
5-Amino-3-hetarylpyrazoleMalonic acidPOCl₃/Pyridine--High[6]
4-Phenyl-1H-pyrazol-5-amineN-Methyl uracilSodium ethoxide/EthanolReflux3 h62[7]

Table 2: Three-Component and Microwave-Assisted Synthesis

Reaction TypeReactantsCatalyst/SolventMethodTemperature (°C)TimeYield (%)Reference
Three-Component3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds-Microwave-minutesHigh[1]
Cyclization3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazolesSolvent-freeMicrowave-ShortHigh[1]
CyclizationN-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile-Microwave12020 min-[1]
Condensation4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine, Ethyl acetoacetateAcetic acidMicrowave (440 W)---[3]
Amination5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, trans-4-aminocyclohexanolDIPEA/iPrOHMicrowave13016 h80[7]

Experimental Protocols

Protocol 1: General Procedure for Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This protocol describes a classical approach to the synthesis of pyrazolo[1,5-a]pyrimidines.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up 5-Aminopyrazole 5-Aminopyrazole Dissolve in Solvent Dissolve in Solvent 5-Aminopyrazole->Dissolve in Solvent β-Dicarbonyl Compound β-Dicarbonyl Compound β-Dicarbonyl Compound->Dissolve in Solvent Add Catalyst Add Catalyst Dissolve in Solvent->Add Catalyst Heat to Reflux Heat to Reflux Add Catalyst->Heat to Reflux Cool Reaction Cool Reaction Heat to Reflux->Cool Reaction Precipitate Product Precipitate Product Cool Reaction->Precipitate Product Filter and Wash Filter and Wash Precipitate Product->Filter and Wash Dry Product Dry Product Filter and Wash->Dry Product Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dry Product->Pyrazolo[1,5-a]pyrimidine

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via condensation.

Materials:

  • 5-Aminopyrazole derivative

  • β-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., sodium ethoxide, piperidine, sulfuric acid)

Procedure:

  • Dissolve the 5-aminopyrazole derivative (1 eq.) and the β-dicarbonyl compound (1-1.2 eq.) in the chosen solvent.

  • Add a catalytic amount of the selected acid or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a cold solvent (e.g., ethanol, diethyl ether).

  • Dry the product under vacuum to obtain the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol outlines a rapid and efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up 5-Aminopyrazole 5-Aminopyrazole Combine in Microwave Vial Combine in Microwave Vial 5-Aminopyrazole->Combine in Microwave Vial Aldehyde Aldehyde Aldehyde->Combine in Microwave Vial Active Methylene Compound Active Methylene Compound Active Methylene Compound->Combine in Microwave Vial Add Solvent/Catalyst Add Solvent/Catalyst Combine in Microwave Vial->Add Solvent/Catalyst Microwave Irradiation Microwave Irradiation Add Solvent/Catalyst->Microwave Irradiation Cool to RT Cool to RT Microwave Irradiation->Cool to RT Collect Precipitate Collect Precipitate Cool to RT->Collect Precipitate Wash and Dry Wash and Dry Collect Precipitate->Wash and Dry Substituted Pyrazolo[1,5-a]pyrimidine Substituted Pyrazolo[1,5-a]pyrimidine Wash and Dry->Substituted Pyrazolo[1,5-a]pyrimidine

Caption: Workflow for microwave-assisted three-component synthesis.

Materials:

  • 5-Aminopyrazole derivative

  • Aldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Solvent (e.g., ethanol, DMF, or solvent-free)

  • Catalyst (optional, e.g., piperidine, acetic acid)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the 5-aminopyrazole (1 eq.), the aldehyde (1 eq.), and the active methylene compound (1 eq.).

  • Add the solvent and catalyst if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (e.g., 100-150°C for 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent and dry under vacuum.

Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring via cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound generally proceeds through a well-established mechanism.

Mechanism Diagram:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration 5-Aminopyrazole 5-Aminopyrazole Intermediate1 Initial Adduct 5-Aminopyrazole->Intermediate1 β-Dicarbonyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H₂O Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product - H₂O

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrazolo[1,5-a]pyrimidine core. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.[2][6] For instance, the use of β-enaminones can enhance regioselectivity.[2]

These notes and protocols are intended to serve as a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidines. Researchers are encouraged to adapt and optimize these methods based on their specific substrates and target molecules.

References

Application Notes and Protocols for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic intermediate belonging to the pyrazole family. Pyrazole derivatives are a cornerstone in the agrochemical industry, exhibiting a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This is attributed to their ability to interact with various biological targets in pests and plants. This document provides detailed application notes, experimental protocols, and an overview of the potential uses of this compound as a key building block in the development of novel agrochemicals.

Application Notes

This compound serves as a crucial starting material for the synthesis of a wide range of agrochemically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group, allows for diverse chemical modifications to generate libraries of derivatives for biological screening.

Insecticidal Applications

Derivatives of this compound have shown significant promise as insecticides. The pyrazole ring is a key component of several commercial insecticides, such as fipronil. These compounds often act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects, leading to hyperexcitation and death.

Fungicidal Applications

The pyrazole scaffold is present in a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). While direct fungicidal activity of this compound is not extensively reported, it is a valuable precursor for the synthesis of pyrazole-carboxamide fungicides. These fungicides disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which is essential for fungal respiration and energy production.

Herbicidal Applications

Pyrazole derivatives have also been developed as herbicides. They can target various enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis. The core structure of this compound can be elaborated to design novel herbicidal compounds.

Quantitative Data of Selected Agrochemicals Derived from the Pyrazole Core

Compound Class Target Organism Mode of Action Activity (LC50/EC50)
Fipronil InsecticideWide range of insectsGABA-gated chloride channel antagonistVaries by species (e.g., 0.003-0.01 mg/L for many insects)
Chlorantraniliprole InsecticideLepidopteran speciesRyanodine receptor activatorVaries by species (e.g., 0.01-0.1 mg/L for key pests)
Bixafen FungicideVarious fungiSuccinate Dehydrogenase Inhibitor (SDHI)Varies by species (e.g., 0.1-1.0 mg/L for many pathogens)
Topramezone HerbicideBroadleaf and grass weeds4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitorVaries by species (e.g., 10-100 g/ha application rate)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the condensation of a β-ketonitrile with hydrazine.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.1 eq.) to the solution dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N-Aryl-5-amino-3-methyl-1H-pyrazole-4-carbonitriles (Insecticidal Derivatives)

This protocol outlines the synthesis of N-aryl derivatives which have shown insecticidal activity.

Materials:

  • This compound (1 equivalent)

  • Aryl halide (e.g., substituted bromobenzene or iodobenzene) (1.2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk tube, add this compound (1 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), and K2CO3 (2 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_derivatization Derivatization for Agrochemicals A Ethyl 2-cyano-3-oxobutanoate C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Hydrazine Hydrate B->C D This compound C->D E Insecticidal Derivatives D->E N-Arylation, etc. F Fungicidal Derivatives D->F Amide Coupling, etc. G Herbicidal Derivatives D->G Further Functionalization

Caption: Synthetic workflow for this compound and its derivatization.

Signaling_Pathways cluster_insect Insecticidal Action cluster_fungus Fungicidal Action A Pyrazole Derivative (e.g., Fipronil Analogue) B GABA-gated Chloride Channel A->B binds to C Inhibition of Cl- influx B->C results in D Neuronal Hyperexcitation C->D E Insect Paralysis and Death D->E F Pyrazole Carboxamide (SDHI Fungicide) G Mitochondrial Complex II (Succinate Dehydrogenase) F->G inhibits H Inhibition of Electron Transport Chain G->H is part of I ATP Depletion H->I J Fungal Cell Death I->J

Application Notes and Protocols: Tandem Michael Addition Approach for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The development of efficient and versatile synthetic methods for accessing substituted pyrazoles is a key focus in organic synthesis. The tandem Michael addition approach has emerged as a powerful strategy for the construction of complex pyrazole-containing scaffolds. This method involves a sequential reaction cascade, typically initiated by a Michael addition, followed by an intramolecular cyclization or condensation, to afford highly functionalized pyrazoles and related fused systems in a single synthetic operation. This one-pot nature enhances synthetic efficiency by reducing the number of purification steps and improving overall yield.

This document provides an overview of the tandem Michael addition approach for pyrazole synthesis, including key reaction pathways, experimental protocols for a representative example, and a summary of quantitative data for various synthetic routes.

Key Reaction Pathways

The tandem Michael addition approach for pyrazole synthesis can be realized through several distinct mechanistic pathways. These pathways often involve the reaction of a Michael donor with a suitable Michael acceptor, leading to an intermediate that undergoes a subsequent intramolecular transformation to form the pyrazole ring or a related fused heterocyclic system.

One common strategy involves the reaction of a pyrazole or a pyrazolone derivative as the Michael donor with an α,β-unsaturated compound. The resulting Michael adduct can then undergo various intramolecular reactions. Another approach utilizes a multicomponent reaction strategy where the key intermediates for the tandem sequence are generated in situ.

Tandem Aza-Michael Addition–Intramolecular Cyclization/Condensation

A prevalent strategy involves the aza-Michael addition of a pyrazole derivative to an activated alkene, followed by an intramolecular cyclization or condensation. This approach is particularly useful for the synthesis of N-fused pyrazole derivatives. For instance, the reaction of a 4-nitropyrazole with an alkynyl ketone can proceed via a tandem aza-Michael addition–vinylogous nitroaldol condensation to yield N-fused 3-nitropyrazolopyridines.[1]

Tandem Knoevenagel Condensation–Michael Addition

Another powerful approach is the tandem Knoevenagel condensation–Michael addition sequence. In this pathway, a Knoevenagel condensation between an active methylene compound (like a pyrazolone) and an aldehyde generates a reactive Michael acceptor in situ. This intermediate then undergoes a rapid intramolecular or intermolecular Michael addition to furnish the final product.[2] This strategy has been effectively used in the synthesis of pyrano[2,3-c]pyrazoles and for bioconjugation applications.[2][3][4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N-fused 3-nitropyrazolopyridines via a tandem aza-Michael addition–vinylogous nitroaldol condensation, as described in the literature.[1]

Synthesis of 3-ethyl-5-methyl-4-nitro-1H-pyrazole (Starting Material)
  • Synthesis of 3-ethyl-5-methyl-1H-pyrazole:

    • To a 250 mL reaction flask, add hex-3-yn-2-one (1 equivalent, 40 mmol), hydrazine monohydrate (1 equivalent, 40 mmol), a catalytic amount of acetic acid, and 250 mL of ethanol.

    • Stir the reaction mixture for 6 hours at 80 °C using an oil bath.

    • After completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

    • Remove the solvent under reduced pressure to obtain 3-ethyl-5-methyl-1H-pyrazole.[1]

  • Nitration to 3-ethyl-5-methyl-4-nitro-1H-pyrazole:

    • In a 500 mL reaction flask, cool concentrated H₂SO₄ (25 mL) to 0 °C.

    • Add 3-ethyl-5-methyl-1H-pyrazole (20 mmol) at 0 °C.

    • Slowly add concentrated HNO₃ (25 mL) at 0 °C, followed by the addition of excess concentrated H₂SO₄ (100 mL) at the same temperature.

    • Heat the reaction mixture to 65-70 °C for 1 hour in an oil bath.

    • Cool the mixture to room temperature.[1]

General Procedure for the Tandem Aza-Michael Addition–Vinylogous Nitroaldol Condensation
  • To a solution of the appropriate 3,5-dialkyl-4-nitropyrazole (0.5 mmol) in a suitable solvent, add the alkynyl ketone/aldehyde (0.6 mmol).

  • Add a base (e.g., Cs₂CO₃, 1.0 mmol) to the mixture.[5]

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) for the required time (e.g., 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-fused 3-nitropyrazolopyridine.

Data Presentation

The tandem Michael addition approach has been successfully applied to a wide range of substrates, affording pyrazole derivatives in good to excellent yields. The following table summarizes representative quantitative data from the literature.

EntryMichael DonorMichael AcceptorCatalyst/BaseSolventTime (h)Yield (%)Ref.
13,5-Dimethyl-4-nitro-1H-pyrazole1,3-Diphenylprop-2-yn-1-oneK₂CO₃CH₃CN294[1]
23,5-Dimethyl-4-nitro-1H-pyrazole3-PhenylpropiolaldehydeK₂CO₃CH₃CN389[1]
31-Phenyl-3-methyl-5-pyrazoloneBenzaldehyde, MalononitrilePiperidineWater0.3393[3]
41H-PyrazoleDimethyl 2-benzylidenemalonateCs₂CO₃THF2494[5]
5Phenyl pyrazoloneArylidene derivativesTCS/ZnCl₂DCM--[4]

Mandatory Visualization

The following diagrams illustrate the generalized mechanism of the tandem Michael addition approach for pyrazole synthesis and a more specific workflow for the synthesis of N-fused pyrazolopyridines.

Tandem_Michael_Addition_Pyrazole_Synthesis cluster_reactants Reactants Michael_Donor Michael Donor (e.g., Pyrazole, Pyrazolone) Intermediate Michael Adduct Intermediate Michael_Donor->Intermediate Michael Addition Michael_Acceptor Michael Acceptor (e.g., α,β-Unsaturated Carbonyl) Michael_Acceptor->Intermediate Base Base Base->Michael_Donor Deprotonation Product Functionalized Pyrazole Derivative Intermediate->Product Intramolecular Cyclization/Condensation

Caption: Generalized workflow of tandem Michael addition for pyrazole synthesis.

Aza_Michael_Nitroaldol_Condensation cluster_start Starting Materials Nitropyrazole 4-Nitropyrazole Aza_Michael_Addition Aza-Michael Addition Nitropyrazole->Aza_Michael_Addition Alkynyl_Ketone Alkynyl Ketone Alkynyl_Ketone->Aza_Michael_Addition Base Base (e.g., K₂CO₃) Base->Nitropyrazole Catalyst Vinylogous_Nitroaldol Vinylogous Nitroaldol Condensation Aza_Michael_Addition->Vinylogous_Nitroaldol Product N-fused 3-Nitropyrazolopyridine Vinylogous_Nitroaldol->Product

Caption: Signaling pathway for N-fused pyrazolopyridine synthesis.

References

Application Notes and Protocols: Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. The methodologies described herein are based on recent advancements in green chemistry, employing magnetically separable nanocatalysts for efficient and environmentally friendly synthesis.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

Overview of the Synthesis

The synthesis of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives is achieved through a one-pot, three-component mechanochemical reaction.[1][2] This method involves the reaction of a synthesized azo-linked aldehyde, malononitrile, and a hydrazine derivative in the presence of a reusable nanocatalyst.[1][2] The use of nanocatalysts, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid), offers several advantages, including high yields, short reaction times, operational simplicity, and adherence to green chemistry principles.[1][2]

The general reaction scheme is as follows:

An azo-linked aldehyde, malononitrile, and a hydrazine (e.g., phenylhydrazine or p-tolylhydrazine) are reacted to yield the corresponding azo-linked 5-amino-pyrazole-4-carbonitrile derivative.

Experimental Protocols

The following protocols are adapted from established green synthesis methodologies.[1][2]

General Protocol for the Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives (4a-k)

This protocol details a mechanochemical approach using a ball mill, which is an environmentally friendly solvent-free method.

Materials:

  • Synthesized azo-linked salicylaldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.065 g)

  • Phenylhydrazine (1 mmol, 0.108 g) or p-tolylhydrazine (1 mmol, 0.120 g)

  • Fe3O4@SiO2@Tannic acid nanocatalyst (0.1 g)

  • Retsch 50-ml screw-top vessel with a 20-mm stainless steel ball

  • Ethyl acetate

  • n-hexane

  • Ethanol

Procedure:

  • Place the synthesized azo-linked salicylaldehyde (1 mmol), malononitrile (1 mmol), the chosen hydrazine (1 mmol), and the Fe3O4@SiO2@Tannic acid catalyst (0.1 g) into the screw-top vessel containing the stainless steel ball.[1][2]

  • Perform ball milling at a frequency of 20–25 Hz at room temperature for the time specified in Table 1.[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:2).

  • Upon completion, add 20 ml of hot ethanol to the reaction mixture and separate the magnetic nanocatalyst using a strong external magnet.

  • Wash the separated catalyst with ethanol (2 x 5 ml) and dry for reuse.

  • Evaporate the solvent from the product mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate:n-hexane eluent to afford the pure azo-linked 5-amino-pyrazole-4-carbonitrile derivative.[1]

  • Characterize the final products using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various azo-linked 5-amino-pyrazole-4-carbonitrile derivatives using the Fe3O4@SiO2@Tannic acid nanocatalyst.

Table 1: Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives (4a-k) [1]

ProductArRTime (min)Yield (%)Melting Point (°C)
4a 4-Cl-C6H4H1096235–237
4b 4-Br-C6H4H1095211–213
4c 4-F-C6H4H1593196–198
4d 4-NO2-C6H4H1098149–151
4e 2-NO2-C6H4H1594240–242
4f 4-CH3-C6H4H2090183–185
4g 4-OCH3-C6H4H2091164–166
4h 4-Cl-C6H4CH31594223–225
4i 4-Br-C6H4CH31593198–200
4j 4-F-C6H4CH32092171–173
4k 4-NO2-C6H4CH31596204–206

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives.

G cluster_reactants Reactant Mixing cluster_reaction Mechanochemical Reaction cluster_workup Work-up & Purification cluster_analysis Analysis azo_aldehyde Azo-linked Aldehyde ball_mill Ball Milling (Room Temperature) azo_aldehyde->ball_mill malononitrile Malononitrile malononitrile->ball_mill hydrazine Hydrazine Derivative hydrazine->ball_mill catalyst Nanocatalyst catalyst->ball_mill add_etoh Add Hot Ethanol ball_mill->add_etoh Reaction Mixture mag_sep Magnetic Separation of Catalyst add_etoh->mag_sep mag_sep->catalyst Catalyst Recycling evaporation Solvent Evaporation mag_sep->evaporation Product Solution purification Recrystallization or Column Chromatography evaporation->purification characterization Characterization (FT-IR, NMR) purification->characterization final_product Pure Azo-linked 5-Amino-Pyrazole-4-Carbonitrile characterization->final_product G cluster_synthesis Compound Library cluster_screening Biological Screening cluster_development Lead Development synthesis Synthesized Azo-Pyrazole Derivatives Library anticancer Anticancer Assays (e.g., MTT on cancer cell lines) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) synthesis->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH scavenging) synthesis->antioxidant hit_id Hit Identification anticancer->hit_id anti_inflammatory->hit_id antimicrobial->hit_id antioxidant->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo models) lead_opt->preclinical Optimized Leads clinical_dev Clinical Development preclinical->clinical_dev Drug Candidate

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives via multicomponent reactions (MCRs). MCRs are powerful, one-pot reactions where three or more reactants combine to form a complex product, offering significant advantages in terms of efficiency, atom economy, and operational simplicity.[1] This makes them highly attractive for the rapid generation of diverse libraries of pyrazole-containing compounds for drug discovery and development. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Key Advantages of Multicomponent Reactions for Pyrazole Synthesis:

  • Efficiency: MCRs streamline synthetic pathways by combining multiple transformations into a single step, which saves time and resources.[1]

  • Diversity: The use of various commercially available starting materials allows for the creation of large and diverse libraries of pyrazole derivatives.

  • Green Chemistry: MCRs often align with the principles of green chemistry by reducing solvent waste and energy consumption.[2]

  • Atom Economy: These reactions are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.

Common Multicomponent Strategies for Pyrazole Synthesis:

Several MCR strategies have been developed for the synthesis of pyrazoles, with three- and four-component reactions being the most common.[1] A particularly well-studied and versatile example is the four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[1][2][4] The choice of catalyst and reaction conditions can be tailored to optimize yields and reaction times. Catalysts range from simple bases like piperidine and triethylamine to organocatalysts such as taurine, and even nanoparticles.[2][4][5]

Another powerful MCR is the Ugi reaction, which can be adapted for pyrazole synthesis.[6][7] For instance, a tandem Ugi reaction followed by a hydrazine-mediated cyclization can yield novel 3-hydroxypyrazoles.[6][7] Domino reactions, where a series of intramolecular reactions occur sequentially in a one-pot fashion, have also been employed to construct complex fused pyrazole systems, such as pyrazole-fused naphthyridines.[8][9][10][11]

Experimental Protocols

This section provides detailed experimental protocols for key multicomponent reactions used in the synthesis of pyrazole derivatives.

Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using an Organocatalyst

This protocol describes a general and environmentally friendly procedure for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles using taurine as a catalyst in water.[5][12]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Taurine (10 mol%)

  • Water (5-10 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and taurine (0.1 mmol) in water (5-10 mL).

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ugi-Based Synthesis of 3-Hydroxypyrazoles

This protocol outlines a two-step sequence involving an Ugi four-component reaction followed by a hydrazine-mediated cyclization to synthesize 3-hydroxypyrazoles.[6][7]

Step 1: Ugi Four-Component Reaction

Materials:

  • Amine (e.g., 2,4-dimethoxybenzylamine, 2.0 mmol)

  • Carboxylic acid (e.g., 4-bromobenzoic acid, 2.0 mmol)

  • Carbonyl compound (e.g., phenylglyoxal monohydrate, 2.0 mmol)

  • Isocyanide (e.g., n-butyl isocyanide, 2.0 mmol)

  • Methanol (3 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the amine (2.0 mmol), carboxylic acid (2.0 mmol), and carbonyl compound (2.0 mmol) in methanol (3 mL), add the isocyanide (2.0 mmol).

  • Stir the resulting mixture at room temperature for 36 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the Ugi product.

Step 2: Debenzylation and Hydrazine-Mediated Cyclization

Materials:

  • Ugi product from Step 1 (1.0 mmol)

  • 10% Trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) (3 mL)

  • Hydrazine hydrochloride (NH₂NH₂·HCl, 5.0 mmol)

  • Ethanol (3 mL)

  • Microwave reactor

Procedure:

  • Dissolve the Ugi product (1.0 mmol) in a 10% TFA/DCE solution (3 mL).

  • Heat the mixture at 80 °C for 10 minutes under microwave irradiation to afford the N-acyl-α-aminoketone intermediate.

  • Without further purification, add hydrazine hydrochloride (5.0 mmol) and ethanol (3 mL) to the intermediate.

  • Heat the mixture under microwave irradiation at 120 °C for 20 minutes.

  • After cooling, purify the reaction mixture by an appropriate method (e.g., column chromatography) to isolate the desired 3-hydroxypyrazole.

  • Characterize the final product using standard analytical techniques.

Quantitative Data Summary

The following tables summarize the yields of various pyrazole derivatives synthesized via multicomponent reactions under different conditions.

Table 1: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

EntryAldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1C₆H₅TaurineWater292[5]
24-Cl-C₆H₄TaurineWater2.590[5]
34-CH₃O-C₆H₄TaurineWater295[5]
44-NO₂-C₆H₄TaurineWater388[5]
5C₆H₅Sodium BenzoateWater0.594[2]
64-Cl-C₆H₄Sodium BenzoateWater0.596[2]
74-CH₃-C₆H₄Sodium BenzoateWater0.693[2]
82-Cl-C₆H₄Sodium BenzoateWater0.890[2]
9C₆H₅CuO NPsWater1.595[4]
104-Cl-C₆H₄CuO NPsWater1.292[4]
114-CH₃O-C₆H₄CuO NPsWater290[4]
124-NO₂-C₆H₄CuO NPsWater196[4]

Table 2: Synthesis of 3-Hydroxypyrazoles via Ugi/Cyclization Sequence

EntryCarboxylic AcidCarbonyl CompoundOverall Yield (2 steps, %)Reference
14-Bromobenzoic acidPhenylglyoxal56[6]
24-Methoxybenzoic acidPhenylglyoxal51[6]
32-Naphthoic acidPhenylglyoxal48[6]
44-Bromobenzoic acid4-Methoxyphenylglyoxal53[6]

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the multicomponent synthesis of pyrazole derivatives.

G cluster_workflow General Workflow for Multicomponent Pyrazole Synthesis start Starting Materials (Aldehyde, Malononitrile, β-Ketoester, Hydrazine) reaction One-Pot Multicomponent Reaction (with/without catalyst) start->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Pure Pyrazole Derivative purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for multicomponent pyrazole synthesis.

G cluster_mechanism Proposed Mechanism for Four-Component Pyrano[2,3-c]pyrazole Synthesis A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylmethylene malononitrile B->C G Michael Addition C->G D Hydrazine + β-Ketoester E Pyrazolone formation D->E F Pyrazolone Intermediate E->F F->G H Intermediate Adduct G->H I Intramolecular Cyclization & Tautomerization H->I J Pyrano[2,3-c]pyrazole I->J

Caption: Mechanism of pyrano[2,3-c]pyrazole synthesis.

References

Application Notes and Protocols: 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as a premier class of targets for modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its synthetic tractability and its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. Specifically, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile serves as a versatile and crucial intermediate for the synthesis of a wide array of potent and selective kinase inhibitors. Its structural features allow for the strategic elaboration of substituents to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a starting material, methodologies for their biological evaluation, and an overview of the relevant signaling pathways.

I. Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a common scaffold in many clinically evaluated kinase inhibitors. The following protocol describes a general, multi-step synthesis of a substituted pyrazolo[3,4-d]pyrimidine, a common class of kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of a 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines the synthesis of a representative kinase inhibitor scaffold.

Step A: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in formamide (10-15 mL per gram of starting material).

  • Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates. If not, pour the reaction mixture into ice-water. Collect the solid precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step B: Chlorination of the Pyrazolo[3,4-d]pyrimidine Core

  • Reaction Setup: To a flask containing 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product will precipitate. Filter the solid, wash with water, and dry to obtain 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Step C: Nucleophilic Aromatic Substitution with an Aniline Derivative

  • Reaction Setup: In a sealed tube or microwave vial, dissolve 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) in a suitable solvent such as isopropanol or n-butanol (10-20 mL per gram of the chloro-intermediate).

  • Reaction Execution: Add a catalytic amount of concentrated HCl or a base like diisopropylethylamine (DIPEA) (1.2 eq). Seal the vessel and heat to 100-120 °C (or use microwave irradiation at a similar temperature) for 4-12 hours.

  • Work-up and Purification: After cooling, the product may precipitate. If so, filter and wash with the reaction solvent. If not, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the final N-(substituted-phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis Workflow start This compound step1 Cyclization with Formamide start->step1 intermediate1 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine step1->intermediate1 step2 Chlorination with POCl3 intermediate1->step2 intermediate2 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (with substituted aniline) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

II. Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and for their effects in a cellular context.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common luminescent-based assay to determine the IC₅₀ value of a compound against a specific kinase. This method measures the amount of ADP produced in the kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Kₘ for the specific kinase.

  • Kinase/Substrate Mix: Dilute the target kinase and its specific peptide substrate in kinase buffer.

  • Test Compound: Prepare a serial dilution of the synthesized inhibitor in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Add 2 µL of the kinase/substrate master mix to each well.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is directly proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Workflow for Kinase Inhibitor Screening

G cluster_screening Screening Workflow start Synthesized Compound Library assay_prep Prepare Serial Dilutions start->assay_prep in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) assay_prep->in_vitro_assay data_acq Measure Kinase Activity (Luminescence/Fluorescence) in_vitro_assay->data_acq ic50_calc Calculate IC50 Values data_acq->ic50_calc selectivity Selectivity Profiling (Kinase Panel) ic50_calc->selectivity cellular_assay Cell-Based Assays (e.g., Proliferation, Western Blot) selectivity->cellular_assay lead_id Lead Identification cellular_assay->lead_id

Caption: A typical workflow for the biological evaluation of newly synthesized kinase inhibitors.

III. Quantitative Data on Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of various kinase inhibitors derived from pyrazole-based scaffolds, demonstrating the potential for achieving high potency and selectivity.

Table 1: Inhibitory Activity of Aminopyrazole-Based CDK Inhibitors [1][2]

Compound IDTarget KinaseIC₅₀ (nM)
Analog 24CDK2/cyclin E24 ± 3
Analog 24CDK5/p3523 ± 2
Analog 24CDK9911 ± 148
Analog 24Aurora A>10000
Analog 24p38α/MAPK14>10000

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based PKD Inhibitors [3]

Compound IDPKD1 IC₅₀ (nM)PKD2 IC₅₀ (nM)PKD3 IC₅₀ (nM)
3-IN-PP194108100
17m173522

Table 3: Inhibitory Activity of Pyrazole-Based Akt Inhibitors [4]

Compound IDAkt1 IC₅₀ (nM)
Uprosertib18
Compound 161
Afuresertib1.3

IV. Target Kinase Signaling Pathways

Derivatives of this compound have been successfully developed to target a range of kinases involved in critical disease pathways. Below are simplified diagrams of key signaling cascades.

IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in the innate immune response, downstream of Toll-like receptors (TLRs) and IL-1 receptors. Its inhibition is a therapeutic strategy for inflammatory diseases.[5][6]

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascades (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Inflammatory Cytokines NFkB->Cytokines AP1->Cytokines

Caption: Simplified IRAK4 signaling pathway in innate immunity.

CDK16 Signaling Pathway

Cyclin-Dependent Kinase 16 (CDK16), an atypical CDK, is involved in cell cycle regulation, proliferation, and has been identified as an oncogene in several cancers, including hepatocellular carcinoma and triple-negative breast cancer.[7][8][9]

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin inhibits Nucleus Nucleus BetaCatenin->Nucleus CDK16 CDK16 / Cyclin Y CDK16->GSK3b inhibits PRC1 PRC1 CDK16->PRC1 phosphorylates Spindle Spindle Formation (Mitosis) PRC1->Spindle Transcription Gene Transcription (Proliferation, Invasion) Nucleus->Transcription

Caption: Key signaling interactions involving CDK16 in cancer progression.

Conclusion

This compound is a cornerstone intermediate for the development of targeted kinase inhibitors. Its amenability to diverse chemical modifications allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity against a range of kinase targets implicated in cancer, inflammation, and other diseases. The protocols and data presented herein provide a foundational guide for researchers engaged in the design, synthesis, and evaluation of novel pyrazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Purity of Reactants: Ensure the purity of your starting materials, particularly the hydrazine and the dicarbonyl compound or its equivalent.[1] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter.[1] While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to decomposition and the formation of byproducts. It is crucial to monitor the reaction temperature closely.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used.[2] In some cases, aprotic dipolar solvents may offer better results.[3]

    • pH: The pH of the reaction mixture can influence the reactivity of the hydrazine nucleophile. For reactions using hydrazine salts (e.g., hydrazine hydrochloride), the addition of a mild base may be beneficial.[1]

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my synthesis?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical starting materials.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]

  • Controlling Reaction Conditions:

    • Solvent and pH: The solvent and pH can influence which regioisomer is favored.[1] For instance, acidic conditions in protic solvents like ethanol may favor the formation of one isomer, while basic conditions might favor the other.[1][4]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Q3: The color of my reaction mixture is very dark, and I'm having trouble purifying the product. What could be the cause?

Discoloration, often to a yellow or red hue, is frequently observed in pyrazole syntheses, especially when using hydrazine salts.[5] This is typically due to the formation of colored impurities from the hydrazine starting material.[1]

  • Minimizing Impurity Formation:

    • If using a hydrazine salt, adding a mild base can help neutralize the acid and lead to a cleaner reaction.[1]

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may form colored byproducts.[1]

  • Purification Strategies:

    • Recrystallization: This is an effective method for purifying aminopyrazoles.[1][6] Common solvents for recrystallization include ethanol.[6]

    • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from colored impurities.[1][2] A silica plug filtration with a non-polar solvent can sometimes remove highly colored, non-polar impurities before eluting the product with a more polar solvent system.[5]

Q4: My product seems to be unstable during workup or purification. What precautions should I take?

Some aminopyrazoles can be sensitive to prolonged exposure to heat or acidic/basic conditions.

  • Workup: If possible, proceed to the workup immediately after the reaction is complete.[7] If you need to pause, keeping the solution cold can help minimize decomposition.[7]

  • Purification: When performing silica gel chromatography, be aware that silica is slightly acidic, which could be detrimental to acid-sensitive compounds.[7] Using a mobile phase containing a small amount of a basic modifier like triethylamine can help neutralize the silica gel surface.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

EntryCatalystYield (%)
1LDH23
2LDH@PTRMS30
3LDH@PTRMS@DCMBA45
4LDH@PTRMS@DCMBA@CuI93

Reaction Conditions: Phenyl hydrazine (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), catalyst (0.05 g), water/ethanol (1:1), 55 °C. Data extracted from a study on a similar pyrazole synthesis.[8]

Table 2: Yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with Different Aryl Hydrazines

EntryAryl Group (Ar)Yield (%)
1Phenyl93
24-Fluorophenyl85
3Perfluorophenyl63
44-(Trifluoromethyl)phenyl78
52,6-Dichloro-4-(trifluoromethyl)phenyl46
64-Methoxyphenyl88

Reaction Conditions: Aryl hydrazine (1.2 mmol), (ethoxymethylene)malononitrile (1.2 mmol), ethanol, reflux. Data extracted from a study on a similar pyrazole synthesis.[2][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles and their derivatives.[4][10]

Materials:

  • (1-Ethoxyethylidene)malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

  • The crude product can be further purified by recrystallization from ethanol.[6]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (NH2NH2) Intermediate_A Michael Addition Adduct Hydrazine->Intermediate_A Nucleophilic Attack EMM (1-Ethoxyethylidene)malononitrile EMM->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product 5-amino-3-methyl-1H- pyrazole-4-carbonitrile Intermediate_B->Product Elimination of Ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Add solvent and starting material Start->Setup Reagent_Addition Reagent Addition: - Add hydrazine hydrate - Add catalyst Setup->Reagent_Addition Reaction Run Reaction: - Heat to reflux - Monitor by TLC Reagent_Addition->Reaction Workup Workup: - Cool to room temperature - Filter precipitate Reaction->Workup Purification Purification: - Recrystallization from ethanol Workup->Purification Characterization Characterization: - NMR, IR, MP Purification->Characterization End End Characterization->End Troubleshooting_Guide Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Stoichiometry Optimize Stoichiometry (e.g., slight excess of hydrazine) Check_Purity->Optimize_Stoichiometry Purity OK Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, pH) Optimize_Stoichiometry->Optimize_Conditions Stoichiometry OK Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Conditions Optimized Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield Reaction Optimized

References

Technical Support Center: Purification of Crude 5-amino-3-methyl-1H-pyrazole-4-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-amino-3-methyl-1H-pyrazole-4-carbonitrile by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available data for analogous compounds, ethanol or a mixed solvent system of ethanol and water is highly recommended. The target compound exhibits moderate solubility in polar organic solvents and low solubility in water.[1][2] This solubility profile is ideal for recrystallization, as it should be soluble in hot ethanol and less soluble upon cooling or with the addition of water as an anti-solvent.

Q2: What are the expected impurities in my crude this compound sample?

A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as (1-ethoxyethylidene)malononitrile and hydrazine hydrate. Although the formation of the 5-amino isomer is generally favored, the presence of the 3-amino regioisomer is a possibility. Side-products from minor reaction pathways may also be present.

Q3: How can I remove colored impurities from my product during recrystallization?

A3: If your crude product or recrystallization solution has a noticeable color, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially lowering the yield.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates at a temperature above its melting point. To address this, try adding more of the primary solvent (e.g., ethanol) to the hot solution to decrease the saturation point. Ensure the solution cools slowly; you can insulate the flask to encourage gradual cooling. Experimenting with a different solvent system might also be beneficial.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product completely. Over-saturating the solution with solvent will result in more of your compound remaining in the mother liquor upon cooling. Ensure the solution is cooled to a low enough temperature, such as in an ice bath, to maximize precipitation.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound, if available.
Crystallization is too rapid, leading to small or impure crystals. The solution is too concentrated, or the cooling is too fast.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The resulting crystals are discolored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. - Perform a second recrystallization.
The compound precipitates as an oil ("oiling out"). The compound is coming out of solution at a temperature above its melting point.- Reheat the solution and add more of the primary solvent (e.g., ethanol). - Use a different solvent system with a lower boiling point. - Ensure slow cooling of the solution.
Low recovery of the purified product. - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Cool the solution in an ice bath after it has reached room temperature. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilitySuitability for Recrystallization
WaterLow[1]Good as an anti-solvent in a mixed solvent system.
EthanolModerateGood as a primary solvent.
MethanolModeratePotentially a good primary solvent.
AcetoneModerateMay be a suitable primary solvent.
Ethyl AcetateModerateMay be a suitable primary solvent.
Dimethyl Sulfoxide (DMSO)Moderate[1]Generally not ideal for recrystallization due to its high boiling point.
N,N-Dimethylformamide (DMF)Moderate[1]Generally not ideal for recrystallization due to its high boiling point.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals as described in Protocol 1.

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_cooling Crystallization cluster_isolation Isolation & Drying cluster_end End start Crude 5-amino-3-methyl-1H- pyrazole-4-carbonitrile dissolve Dissolve in minimum amount of hot ethanol start->dissolve hot_filter Perform hot filtration dissolve->hot_filter Insoluble impurities present? cool Cool solution slowly to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Chill in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry purified crystals wash->dry end_product Pure 5-amino-3-methyl-1H- pyrazole-4-carbonitrile dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions start Recrystallization Issue no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oiling Out' start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure/Colored Crystals start->impure_crystals action1 Concentrate solution Add seed crystal Scratch flask no_crystals->action1 action2 Add more solvent Cool slowly Change solvent oiling_out->action2 action3 Use minimum hot solvent Cool thoroughly low_yield->action3 action4 Use activated charcoal Perform second recrystallization impure_crystals->action4

Caption: Logical troubleshooting guide for common recrystallization issues.

References

Side reactions in Knorr pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Knorr pyrazole synthesis?

A1: The most prevalent side reaction is the formation of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[1][2] The ratio of these isomers is influenced by steric and electronic factors of the reactants, as well as reaction conditions such as solvent and temperature.[3]

Q2: My reaction mixture has turned a deep yellow/red color. What causes this and how can I fix it?

A2: Discoloration, typically yellow or red, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation and decomposition. To mitigate this, it is recommended to use freshly purified or distilled hydrazine. Adding a mild base, such as sodium acetate, can neutralize the acidity from hydrazine salts, which may also help in preventing the formation of some colored byproducts. Purification of the final product by recrystallization or column chromatography can effectively remove these colored impurities.

Q3: I am observing an incomplete reaction, with starting material still present after a prolonged reaction time. What could be the issue?

A3: Incomplete reactions can stem from several factors. One common reason is suboptimal reaction conditions. The Knorr synthesis is often acid-catalyzed, and the absence of a suitable catalyst can slow down the reaction. The reaction temperature might also be too low. Additionally, the purity of the starting materials is crucial; impurities can interfere with the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to track the consumption of starting materials and the formation of the product. If the reaction stalls, careful addition of a catalytic amount of acid (e.g., acetic acid) or increasing the reaction temperature may be necessary.

Q4: Besides regioisomers, what other side products can be formed?

A4: Other potential side products include:

  • Di-addition products: In some cases, two molecules of hydrazine may react with one molecule of the 1,3-dicarbonyl compound.

  • Hydrazone intermediate: The reaction may stall after the initial condensation to form the hydrazone, without subsequent cyclization to the pyrazole. This is more likely to occur at higher pH.[4]

  • Pyrazoline intermediates: Incomplete aromatization can lead to the formation of pyrazoline byproducts.[5]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers
  • Symptoms:

    • NMR spectrum shows two sets of peaks for the pyrazole product.

    • Multiple spots are observed on TLC that are close in Rf value.

    • Broad melting point range of the isolated product.

  • Solutions:

    • Solvent Selection: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve the formation of a single regioisomer compared to conventional solvents like ethanol.[6]

    • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio. Experimenting with different temperatures may favor the formation of the desired isomer.

    • Chromatographic Separation: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[5][7] Careful selection of the eluent system is critical for successful separation.

    • Recrystallization: In some cases, fractional recrystallization can be employed to separate regioisomers if they have different solubilities in a particular solvent.[7]

Issue 2: Low Yield of the Desired Pyrazole Product
  • Symptoms:

    • A significant amount of starting material remains unreacted after the expected reaction time.

    • The isolated yield of the purified product is low.

  • Solutions:

    • Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine are of high purity. Impurities in the hydrazine can lead to side reactions and lower the yield. Use freshly distilled or commercially available high-purity hydrazines.

    • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.

    • Catalyst: The Knorr synthesis is generally acid-catalyzed. If the reaction is slow or incomplete, the addition of a catalytic amount of a weak acid like glacial acetic acid can be beneficial.

    • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to ensure the complete consumption of the limiting reagent.

Data Presentation

Table 1: Effect of Solvent on Regioisomer Ratio in the Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventTemperatureRegioisomer Ratio (A:B)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanolReflux50:50[6]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFEReflux85:15[6]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIPReflux97:3[6]
Ethyl 2,4-dioxopentanoateMethylhydrazineEthanolReflux2:1[1]

Regioisomer A corresponds to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine at the C2 carbonyl of the 1,3-dicarbonyl compound, while Regioisomer B results from the attack at the C4 carbonyl.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)-5-phenyl-1H-pyrazole

This protocol is adapted from a method demonstrating improved regioselectivity using a fluorinated solvent.[6]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione in TFE.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the 1,3-dicarbonyl compound is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Synthesis and Purification of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a classic Knorr synthesis and a simple purification method.[8]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Round-bottom flask with a reflux condenser

  • Diethyl ether

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, carefully combine ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

  • Heat the mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude solid from ethanol to obtain the purified pyrazolone.

Mandatory Visualizations

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Start Knorr Synthesis issue Side Reaction Observed? start->issue regioisomers Regioisomer Formation issue->regioisomers Yes discoloration Reaction Discoloration issue->discoloration Yes incomplete Incomplete Reaction issue->incomplete Yes end Successful Synthesis issue->end No solution_regio Optimize Solvent (e.g., TFE) Separate by Chromatography regioisomers->solution_regio solution_color Use Pure Hydrazine Purify by Recrystallization discoloration->solution_color solution_incomplete Check Purity of Reagents Add Catalyst/Increase Temp. incomplete->solution_incomplete solution_regio->end solution_color->end solution_incomplete->end

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to tackle the critical challenge of controlling regioselectivity in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation crucial?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit markedly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, guiding the reaction to the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can modify the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen is protonated, which decreases its nucleophilicity and favors attack by the other nitrogen atom.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[2][3][4]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of the regioisomers formed.[1]

Q3: Are there alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to achieve high regioselectivity in pyrazole synthesis. One notable strategy involves the reaction of N-arylhydrazones with nitroolefins, which can provide 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity.[5] This method's selectivity is attributed to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[5] Another efficient method is the synthesis from N-alkylated tosylhydrazones and terminal alkynes, which offers complete regioselectivity, especially when similar substituents are present.[6]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differentiation between the two carbonyl groups of your 1,3-dicarbonyl substrate is insufficient under the current reaction conditions.

  • Solutions:

    • Solvent Modification: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance regioselectivity.[2][3][4]

    • Temperature Adjustment: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable regioisomer.

    • pH Control: If using a substituted hydrazine, adjusting the pH can modulate the nucleophilicity of the two nitrogen atoms. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The intrinsic electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your standard reaction conditions.

  • Solutions:

    • Re-evaluate Starting Materials: If possible, consider if a different synthetic route or precursor could lead to the desired isomer. For instance, a different arrangement of functional groups on the 1,3-dicarbonyl compound might be accessible.

    • Catalyst Introduction: Investigate the use of a catalyst. For certain substrates, acid or base catalysis can alter the reaction pathway and favor the formation of the other regioisomer.

    • Alternative Synthetic Strategy: Explore a different named reaction for pyrazole synthesis that is known to favor the desired substitution pattern. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a different regiochemical outcome compared to the Knorr synthesis.[6]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent steps or analysis.

  • Solutions:

    • Chromatographic Separation:

      • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two regioisomers.[1]

      • Column Chromatography: Once an effective solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.

    • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be an effective purification method. This may require screening a variety of solvents.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine.

EntrySolventRatio of 3-CF3 Isomer : 5-CF3 Isomer
1Ethanol (EtOH)Low regioselectivity (mixture)
22,2,2-Trifluoroethanol (TFE)85 : 15
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 3

Data adapted from studies on the use of fluorinated alcohols in pyrazole synthesis.[2]

Table 2: Regioselectivity in the Condensation of 4,4,4-Trifluoro-1-arylbutane-1,3-diones with Arylhydrazine Hydrochlorides.

EntrySolventR1 on ArylhydrazineR2 on 1,3-dioneIsomer Ratio (desired:undesired)
1Ethanol (EtOH)HPhenylPoor selectivity
2N,N-Dimethylacetamide (DMAc)HPhenyl>99.8 : 0.2
3Ethanol (EtOH)4-ClPhenylPoor selectivity
4N,N-Dimethylacetamide (DMAc)4-ClPhenyl98.5 : 1.5

This table illustrates the significant improvement in regioselectivity when using an aprotic solvent with a strong dipole moment compared to a protic solvent like ethanol.[7]

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the desired pyrazole regioisomer.[2]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

  • Materials:

    • N-arylhydrazone (1.0 eq)

    • Nitroolefin (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • Toluene

  • Procedure:

    • To a solution of the N-arylhydrazone and nitroolefin in toluene, add potassium tert-butoxide in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Product start_diketone Unsymmetrical 1,3-Diketone dissolve Dissolve Diketone in Solvent start_diketone->dissolve start_hydrazine Substituted Hydrazine add_hydrazine Add Hydrazine start_hydrazine->add_hydrazine dissolve->add_hydrazine react Stir/Heat add_hydrazine->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end_product Regioisomerically Pure Pyrazole purify->end_product

Caption: General experimental workflow for substituted pyrazole synthesis.

troubleshooting_regioselectivity start Poor Regioselectivity (e.g., 1:1 mixture) solvent Modify Solvent System (e.g., EtOH to TFE/HFIP) start->solvent temp Adjust Reaction Temperature start->temp ph Control Reaction pH (Acidic/Basic) start->ph result Improved Regioselectivity solvent->result temp->result ph->result

Caption: Troubleshooting logic for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and unexpected byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are the typical starting materials?

The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] Other methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine, followed by dehydrogenation.[3][5]

Q2: I'm getting a low yield in my pyrazole synthesis. What are the potential causes?

Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can be attributed to several factors. The purity of the starting materials, especially the 1,3-dicarbonyl compound and the hydrazine derivative, is crucial, as impurities can lead to side reactions.[2] Hydrazine derivatives can also degrade over time, so using a fresh reagent is recommended.[2] Suboptimal reaction conditions such as temperature, reaction time, solvent, and pH can also negatively impact the yield.[2] Finally, the formation of side products like regioisomers or the result of incomplete cyclization can reduce the yield of the desired product.[2]

Q3: My reaction mixture has turned a yellow/red color. Is this normal and how can I purify my product?

Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2][6] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidative processes.[2] If the reaction mixture becomes acidic, it may also promote the formation of these colored byproducts.[2] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction.[2] Purification can often be achieved through recrystallization or column chromatography on silica gel to remove these colored impurities.[2]

Q4: I am observing two sets of peaks in my NMR spectrum, suggesting the formation of two products. What is likely happening?

The formation of two products, often in a nearly 1:1 ratio, is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][7] This leads to the formation of a mixture of two regioisomeric pyrazoles.[2][7] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, resulting in two different pyrazole products.[2]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.[1]

    • Multiple spots are observed on TLC, even after initial purification attempts.[1]

    • The melting point of the isolated product is broad.[1]

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of a single isomer compared to reactions run in ethanol.[7] Aprotic dipolar solvents may also provide better results than polar protic solvents.[8]

    • pH Control: The pH of the reaction can favor the formation of one regioisomer over the other.[2] Acidic conditions, often achieved by using hydrazine salts or adding a catalytic amount of acid, can favor one isomer, while basic conditions might favor the other.[2][9]

    • Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer.[2]

Issue 2: Incomplete Cyclization and Pyrazoline Byproducts
  • Symptoms:

    • Mass spectrometry data shows a peak corresponding to the mass of the desired pyrazole plus two hydrogen atoms (M+2).

    • NMR analysis may show signals corresponding to sp3-hybridized carbons in the pyrazole ring.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[2] In some cases, increasing the reaction temperature may be necessary to drive the final dehydration/aromatization step.

    • Oxidizing Agent: If a pyrazoline intermediate is isolated, it can often be converted to the desired pyrazole through an oxidation step.[3][8] Common oxidizing agents include air (oxygen), bromine, or copper triflate.[8][10]

Issue 3: Di-addition of Hydrazine
  • Symptoms:

    • Mass spectrometry reveals a byproduct with a mass corresponding to the dicarbonyl compound plus two equivalents of hydrazine.

    • This is more likely to occur when an excess of hydrazine is used.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. While a slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion, a large excess should be avoided to minimize di-addition.[2]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (Major Isomer:Minor Isomer)Reference
Aryl, CF3EthanolMixture of isomers
Aryl, CF3TFEImproved selectivity (up to 99:1)[7]
Aryl, CF3HFIPAlmost exclusive formation of one isomer[7]
Aryl, MethylEthanolMixture of isomers
Aryl, MethylTFE/HFIPIncreased regioselectivity

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[2]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[2] If using a hydrazine salt, a mild base like sodium acetate may be added.[2]

  • Reaction Conditions: If required, add a catalytic amount of acid.[9] The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.[2] Alternatively, if the product precipitates, it can be collected by vacuum filtration.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualizations

Pyrazole_Synthesis_Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hemiaminal/ Hydrazone Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole - 2 H2O (Cyclization & Dehydration) Regioisomer_Formation cluster_start Starting Materials cluster_attack Nucleophilic Attack cluster_products Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Regioisomer_A Regioisomer A Attack_C1->Regioisomer_A Regioisomer_B Regioisomer B Attack_C2->Regioisomer_B Troubleshooting_Workflow Start Unexpected Byproduct Observed Identify Identify Byproduct (NMR, MS, TLC) Start->Identify Regioisomers Regioisomers? Identify->Regioisomers Incomplete_Cyclization Incomplete Cyclization? Regioisomers->Incomplete_Cyclization No Adjust_Solvent Adjust Solvent (e.g., TFE, HFIP) Regioisomers->Adjust_Solvent Yes Colored_Impurities Colored Impurities? Incomplete_Cyclization->Colored_Impurities No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Cyclization->Increase_Time_Temp Yes Purify Purify by Column Chromatography or Recrystallization Colored_Impurities->Purify Yes Control_pH Control pH (Acidic/Basic) Adjust_Solvent->Control_pH End Desired Product Obtained Control_pH->End Add_Oxidant Add Oxidizing Agent Increase_Time_Temp->Add_Oxidant Add_Oxidant->End Purify->End

References

Technical Support Center: Purifying Pyrazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: The most commonly used stationary phase for the column chromatography of pyrazole derivatives is silica gel.[1][2][3] For basic pyrazole compounds that might interact strongly with the acidic nature of standard silica gel, deactivated silica gel (treated with triethylamine) or neutral alumina can be effective alternatives to prevent streaking and improve separation.[4]

Q2: How do I select an appropriate solvent system for my pyrazole derivative?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][3] The ratio of these solvents is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired pyrazole derivative, ensuring good separation from impurities.[1]

Q3: What are the best methods for loading my crude pyrazole sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.[1][5][6][7]

  • Wet Loading: This involves dissolving the crude sample in a minimal amount of the initial, least polar elution solvent and carefully pipetting it onto the top of the packed column.[7] This method is suitable for samples that are readily soluble in the mobile phase.[7]

  • Dry Loading: If your sample has poor solubility in the elution solvent, it can be pre-adsorbed onto a small amount of silica gel.[5][6] The sample is dissolved in a suitable volatile solvent, mixed with silica gel, and the solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.[5][6]

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your mixture. If the TLC shows impurities that are very close in polarity to your product, a shallow gradient elution is often more effective in achieving good separation.[1][8][9] For simpler purifications where impurities are significantly more or less polar, isocratic elution may be sufficient.

Experimental Protocol: Column Chromatography of a Pyrazole Derivative

This protocol provides a general procedure for the purification of a synthesized pyrazole derivative using silica gel column chromatography.

1. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude pyrazole derivative in a solvent like dichloromethane or ethyl acetate.
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in a sealed chamber with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
  • The optimal solvent system is the one that provides a good separation of the desired product from impurities, with the product spot having an Rf value of approximately 0.3-0.4.[1]

2. Column Packing (Slurry Method):

  • Select a glass column of an appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column.[10]
  • Add a thin layer of sand over the plug.[10]
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase solvent.[5][10]
  • Carefully pour the slurry into the column, ensuring even packing and avoiding the formation of air bubbles.[5] Tap the column gently to help the silica settle.[10]
  • Allow the excess solvent to drain until it is level with the top of the silica bed.[5]
  • Add a thin protective layer of sand on top of the silica bed.[1]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully apply it to the top of the column with a pipette.[6][11]
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5][6]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column without disturbing the sand layer.
  • Begin the elution process, collecting fractions in appropriately sized test tubes.
  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.[1]

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure pyrazole derivative.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (300-400 mesh)For basic pyrazoles, consider deactivating with triethylamine or using neutral alumina.[2][4]
TLC Rf of Product 0.3 - 0.4Provides optimal separation on the column.[1]
Sample to Adsorbent Ratio (by mass) 1:20 to 1:100A higher ratio is used for more difficult separations.
Eluent System (Normal Phase) Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Cyclohexane/Ethyl AcetateThe ratio is determined by TLC analysis.[2][3][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Co-elution of Impurities) Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower elution gradient may be necessary.[1]
Column overloading.Reduce the amount of crude material loaded onto the column.
Product is not Eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
The compound may have decomposed on the silica.Test the stability of your compound on a TLC plate.[13] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina, or a different purification technique.[4][13]
Streaking or Tailing of Spots on TLC/Column The compound is too polar for the solvent system.Increase the polarity of the eluent.
The pyrazole derivative is basic and interacting with acidic silica.Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent or use deactivated silica/alumina.[4]
Crude Sample is Insoluble in Eluent The sample has very low solubility in the chosen non-polar solvent.Use the dry loading technique.[5][6] Alternatively, dissolve the sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) for loading, but be aware this can sometimes compromise separation.[13]
Colored Impurities in Final Product Co-eluting colored byproducts.Pass the purified product through a small plug of silica gel. Alternatively, treat a solution of the product with activated charcoal and then filter.[1]

Visualizations

Experimental_Workflow Column Chromatography Workflow for Pyrazole Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Solvent_Selection Solvent System Selection TLC->Solvent_Selection Column_Packing Column Packing Solvent_Selection->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Pyrazole Derivative Solvent_Removal->Pure_Product Troubleshooting_Guide Troubleshooting Common Column Chromatography Issues cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Poor_Separation Poor Separation Wrong_Solvent Incorrect Solvent System Poor_Separation->Wrong_Solvent Overloading Column Overloading Poor_Separation->Overloading No_Elution Product Not Eluting No_Elution->Wrong_Solvent Decomposition Compound Decomposition No_Elution->Decomposition Streaking Streaking/Tailing Streaking->Wrong_Solvent Acidity Silica Acidity Streaking->Acidity Optimize_TLC Re-optimize with TLC Wrong_Solvent->Optimize_TLC Reduce_Load Reduce Sample Load Overloading->Reduce_Load Change_Stationary_Phase Use Alumina or Deactivated Silica Decomposition->Change_Stationary_Phase Acidity->Change_Stationary_Phase Add_Base Add Triethylamine to Eluent Acidity->Add_Base

References

Preventing dimer formation in 5-amino-3-methyl-1H-pyrazole-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. The focus is to address and prevent the common issue of unwanted dimer formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is problematic as it reduces the yield of the desired product, complicates the purification process, and can introduce impurities into the final compound that may have undesirable properties.[1][2]

Q2: What is the most likely mechanism for the unwanted dimerization of this compound?

A2: The most probable mechanism is an intermolecular reaction between the nucleophilic 5-amino group of one pyrazole molecule and the electrophilic carbon of the 4-carbonitrile group of another. This type of self-condensation is a known reactivity pattern for aminonitrile compounds. The reaction is often catalyzed by acidic or basic conditions and can be promoted by elevated temperatures.

Q3: What are the typical reaction conditions that promote dimer formation?

A3: Several factors can contribute to the formation of unwanted dimers:

  • High Temperatures: Increased temperatures can provide the activation energy needed for the dimerization side reaction to occur.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the likelihood of side product formation, including dimers.[2]

  • High Concentrations: Higher concentrations of the starting material can increase the frequency of intermolecular collisions, favoring dimerization.

  • Presence of Strong Acids or Bases: Both acidic and basic conditions can catalyze the nucleophilic attack of the amino group on the nitrile, promoting dimer formation.

  • Certain Solvents: The choice of solvent can influence reaction pathways. Protic solvents, for instance, might participate in proton transfer steps that facilitate dimerization.

Q4: How can I detect the presence of dimers in my reaction mixture?

A4: The presence of dimers can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value than the starting material and the desired product. It will typically appear as a distinct, often less polar, spot.

  • Mass Spectrometry (MS): The mass spectrum of the reaction mixture will show a peak corresponding to the molecular weight of the dimer, which will be double that of the starting material minus any small molecules eliminated during the reaction (e.g., ammonia).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude product will show an extra set of peaks that do not correspond to the starting material or the desired product. These peaks may have different chemical shifts and coupling patterns.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Observed by TLC/MS

Symptoms:

  • A prominent new spot appears on the TLC plate.

  • Mass spectrometry analysis shows a significant peak at approximately twice the mass of the starting pyrazole.

  • The yield of the desired product is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent system.
Prolonged Reaction Time Monitor the reaction closely by TLC. Once the starting material is consumed or the desired product concentration is maximized, quench the reaction promptly.
High Reactant Concentration Reduce the concentration of the this compound in the reaction mixture by using a larger volume of solvent.
Inappropriate pH If the reaction is conducted under acidic or basic conditions, try to perform it closer to neutral pH if the desired reaction allows. The use of a buffer system can also help maintain a stable pH.
Inappropriate Solvent Experiment with different solvents. Aprotic solvents may be less likely to promote proton transfer steps involved in dimerization compared to protic solvents.
Issue 2: Difficulty in Purifying the Desired Product from the Dimer

Symptoms:

  • The desired product and the dimer have very similar polarities, making separation by column chromatography challenging.

  • Co-crystallization occurs, leading to impure final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Similar Physicochemical Properties Optimize the mobile phase for column chromatography. A shallow gradient of a solvent mixture with different selectivities might improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Co-crystallization Try recrystallization from a different solvent or a mixture of solvents. Sometimes, adding a small amount of a non-polar solvent to a solution of the product in a polar solvent can selectively precipitate the desired compound or the dimer.
Dimer is the Major Product Re-evaluate the reaction conditions to minimize dimer formation in the first place (see Issue 1). A significant amount of dimer suggests that the reaction conditions are highly unfavorable for the desired transformation.

Experimental Protocols

Protocol 1: General Procedure to Minimize Dimer Formation in a Subsequent Reaction

This protocol provides a general framework for a reaction using this compound as a starting material, with an emphasis on minimizing dimer formation.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF) to a concentration of 0.1-0.5 M.

  • Temperature Control: Cool the solution to a temperature at which the desired reaction is known to proceed efficiently but side reactions are minimized (e.g., 0 °C or room temperature).

  • Reagent Addition: Add the other reactant(s) and any necessary catalysts or reagents dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Dimerization_Pathway Monomer1 This compound (Molecule 1) TransitionState Nucleophilic Attack (Amino group on Nitrile) Monomer1->TransitionState DesiredProduct Desired Product Monomer1->DesiredProduct Desired Reaction Monomer2 This compound (Molecule 2) Monomer2->TransitionState Dimer Dimer (Unwanted Side Product) TransitionState->Dimer Side Reaction Reactant Other Reactant Reactant->DesiredProduct

Caption: Plausible pathway for dimer formation.

Troubleshooting_Workflow Start Dimer Formation Observed CheckTemp Is Reaction Temperature High? Start->CheckTemp LowerTemp Lower Temperature CheckTemp->LowerTemp Yes CheckTime Is Reaction Time Prolonged? CheckTemp->CheckTime No End Dimer Formation Minimized LowerTemp->End ReduceTime Reduce Reaction Time CheckTime->ReduceTime Yes CheckConc Is Concentration High? CheckTime->CheckConc No ReduceTime->End LowerConc Lower Concentration CheckConc->LowerConc Yes CheckpH Is pH Strongly Acidic/Basic? CheckConc->CheckpH No LowerConc->End AdjustpH Adjust to Near Neutral pH CheckpH->AdjustpH Yes CheckpH->End No AdjustpH->End

References

Technical Support Center: Efficient Pyrazoleh Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: A variety of catalysts are employed for pyrazole synthesis, ranging from simple inorganic salts to complex organometallic compounds. The choice of catalyst often depends on the specific reaction, desired purity, and sustainability goals. Common categories include:

  • Green Catalysts: Environmentally benign options like ammonium chloride are used in methods like the Knorr pyrazole synthesis.[1]

  • Organocatalysts: Imidazole is a notable example used to facilitate pyrazole formation in aqueous media.[2]

  • Heterogeneous Catalysts: Solid catalysts that can be easily recovered and reused are gaining popularity. Examples include nano-ZnO, Amberlyst-70, and various magnetic nanoparticle-supported catalysts.[3][4][5]

  • Metal Catalysts: Transition metal catalysts, such as those based on copper, palladium, and rhodium, are effective for specific pyrazole synthesis reactions.[6][7] Silver catalysts have also been used for the synthesis of trifluoromethyl-substituted pyrazoles.[3]

  • Biocatalysts: Enzymes, such as immobilized lipases, are emerging as green catalyst options for specific pyrazole syntheses.[8]

Q2: How can I improve the yield of my pyrazole synthesis?

A2: Low yields in pyrazole synthesis can often be attributed to factors such as suboptimal reaction conditions or impure starting materials.[9] To improve your yield, consider the following:

  • Purity of Reactants: Ensure that your 1,3-dicarbonyl compounds and hydrazine derivatives are of high purity, as impurities can lead to side reactions.[9]

  • Stoichiometry: A slight excess of the hydrazine reactant (around 1.0-1.2 equivalents) can help drive the reaction to completion.[9]

  • Reaction Conditions: Systematically optimize the temperature, reaction time, and solvent. Monitoring the reaction progress with techniques like TLC or LC-MS can help determine the ideal reaction time.[9]

  • Catalyst Choice: The selection of an appropriate catalyst can significantly impact the yield. For instance, nano-ZnO has been reported to produce high yields in a short reaction time.[3]

Q3: What are some green and sustainable catalyst options for pyrazole synthesis?

A3: There is a growing emphasis on green chemistry principles in pyrazole synthesis.[10][11] Some sustainable catalyst options include:

  • Ammonium Chloride: A readily available, inexpensive, and non-toxic catalyst.[1]

  • Nano-ZnO: An eco-friendly and efficient catalyst, particularly in aqueous media.[3]

  • Amberlyst-70: A non-toxic, thermally stable, and cost-effective heterogeneous catalyst.[3]

  • Magnetic Nanoparticles: These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[4][5]

  • Ultrasound and Microwave Assistance: These techniques can enhance reaction rates, often reducing the need for harsh catalysts and solvents.[6][12][13]

Troubleshooting Guide

Problem 1: Formation of Regioisomers

  • Symptom: You observe the formation of two or more isomeric products, which complicates purification and reduces the yield of the desired product. This is a common issue with unsymmetrical 1,3-dicarbonyl compounds.[9]

  • Possible Causes:

    • The nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons in an unsymmetrical dicarbonyl compound.[9]

    • The reaction conditions (pH, solvent) may not be optimal for regioselectivity.[9]

  • Solutions:

    • pH Control: The pH of the reaction medium can influence regioselectivity. Acidic conditions, often achieved with solvents like ethanol when using aryl hydrazine hydrochlorides, may favor one isomer, while basic conditions could favor the other.[9]

    • Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically hinder the reaction at one carbonyl center, leading to the preferential formation of a single regioisomer.[9]

    • Catalyst Selection: Certain catalysts can promote higher regioselectivity. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide.[3]

Problem 2: Catalyst Deactivation and Low Reusability

  • Symptom: When attempting to reuse a heterogeneous catalyst, you observe a significant drop in its activity and a decrease in product yield.

  • Possible Causes:

    • Leaching of the active catalytic species into the reaction medium.

    • Fouling of the catalyst surface by reactants, products, or byproducts.

    • Structural changes in the catalyst due to harsh reaction conditions.

  • Solutions:

    • Catalyst Support: Employing robust support materials for your catalyst can enhance its stability. Magnetic nanoparticles, for instance, have shown excellent reusability for several cycles.[4][5]

    • Washing and Regeneration: After each use, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. In some cases, a regeneration step (e.g., calcination for inorganic catalysts) may be necessary.

    • Milder Reaction Conditions: Using techniques like ultrasound or microwave irradiation can often allow for milder reaction conditions, which can help preserve the catalyst's integrity.[12][13]

Data Presentation

Table 1: Comparison of Various Catalysts for Pyrazole Synthesis

CatalystSubstratesSolventReaction ConditionsYield (%)Reference
Ammonium ChlorideAcetyl acetone, Hydrazine hydrateEthanolRefluxNot specified[1]
ImidazoleEthyl acetoacetate, HydrazinesAqueous mediaNot specifiedGood[2]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateNot specifiedControlled95[3]
Amberlyst-701,3-diketones, Hydrazines/HydrazidesAqueousRoom TemperatureGood[3]
Cu(I)α,β-unsaturated cyanoester, Phenyl hydrazineNot specified60°C, UltrasoundHigh[6]
Nickel-based heterogeneousHydrazine, Acetophenone derivatives, Aldehyde derivativesEthanolRoom TemperatureGood to Excellent[14]
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot specifiedRoom Temperature, 1hup to 99[3]

Experimental Protocols

Protocol 1: Green Synthesis of 3,5-dimethyl pyrazole using Ammonium Chloride [1]

  • Reactant Preparation: In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Addition of Reagents: Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution. A few drops of glacial acetic acid can be optionally added as a co-catalyst.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, use water for the work-up and crystallization to isolate the 3,5-dimethyl pyrazole product.

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives [15]

  • Chalcone Synthesis: Perform a microwave-assisted condensation of an acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) to synthesize the corresponding chalcone.

  • Cyclization: In a separate vessel, dissolve the synthesized chalcone in ethanol.

  • Addition of Reagents: Add hydrazine hydrate and oxalic acid, along with a catalytic amount of acetic acid.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. The power and time will need to be optimized for the specific substrates.

  • Isolation and Purification: After the reaction is complete, cool the mixture and isolate the pyrazole derivative. Purification can be achieved through recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Pathway start Start: Pyrazole Synthesis Goal sustainability Prioritize Sustainability? start->sustainability yield_purity High Yield/Purity Critical? sustainability->yield_purity Yes green_catalysts Green Catalysts (e.g., NH4Cl, Imidazole) sustainability->green_catalysts No recyclability Catalyst Recyclability Needed? yield_purity->recyclability Yes metal_catalysts Metal Catalysts (e.g., Cu, Pd, Ag) yield_purity->metal_catalysts No heterogeneous Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70) recyclability->heterogeneous Yes recyclability->metal_catalysts No green_catalysts->yield_purity energy_methods Consider Energy-Efficient Methods (Microwave, Ultrasound) green_catalysts->energy_methods heterogeneous->energy_methods metal_catalysts->energy_methods end Optimized Synthesis energy_methods->end

Caption: Catalyst selection decision pathway.

Pyrazole_Synthesis_Workflow reactant_prep Reactant Preparation 1. Select & purify 1,3-dicarbonyl compound 2. Select & purify hydrazine derivative reaction_setup Reaction Setup 1. Choose appropriate solvent 2. Add reactants and catalyst to vessel reactant_prep->reaction_setup reaction Reaction 1. Apply energy (heating, microwave, or ultrasound) 2. Monitor progress (TLC, LC-MS) reaction_setup->reaction workup Work-up & Isolation 1. Quench reaction 2. Extract product 3. Isolate crude product reaction->workup purification Purification & Characterization 1. Recrystallization or chromatography 2. Characterize (NMR, IR, MS) workup->purification

Caption: General experimental workflow for pyrazole synthesis.

References

Technical Support Center: Monitoring Pyrazole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring pyrazole synthesis reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my pyrazole synthesis?

A1: TLC is a rapid, inexpensive, and versatile chromatographic technique used to monitor the progress of a chemical reaction.[1] In pyrazole synthesis, it allows you to qualitatively track the consumption of starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) and the formation of the pyrazole product over time. This helps in determining the optimal reaction time and identifying the presence of any intermediates or byproducts.[2]

Q2: How do I choose an appropriate mobile phase for my pyrazole synthesis TLC?

A2: The choice of mobile phase, or eluent, is crucial for good separation. For pyrazoles, which are moderately polar, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.[3] A typical starting point is a 70:30 or 80:20 mixture of hexanes:ethyl acetate. The ideal mobile phase should provide a good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[1]

Q3: What are typical Rf values for starting materials and the pyrazole product?

A3: Rf (Retention factor) values are dependent on the specific compounds, the mobile phase, and the stationary phase. Generally, the starting 1,3-dicarbonyl compound will have a different polarity and thus a different Rf value than the hydrazine starting material and the final pyrazole product. The pyrazole product is often less polar than the hydrazine starting material but its polarity relative to the dicarbonyl compound can vary. It is essential to run reference spots of your starting materials on the same TLC plate as your reaction mixture for accurate comparison.

Q4: How can I visualize the spots on my TLC plate if they are not colored?

A4: Most pyrazoles and their precursors are colorless. Therefore, a visualization technique is required. The most common non-destructive method is using a UV lamp (254 nm), as aromatic compounds like pyrazoles will often appear as dark spots on a fluorescent background.[4] Destructive methods involve using chemical stains. Iodine vapor is a general stain that reacts with many organic compounds to produce brownish spots.[5] Specific stains like p-anisaldehyde can give colored spots with different functional groups, aiding in identification.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered when monitoring pyrazole synthesis by TLC.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute.[7][8] 2. The compound is not UV-active and no other visualization method was used.[7] 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent reservoir.[8][9] 4. The compound is volatile and evaporated from the plate.[7]1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[7][8] 2. Use a chemical stain (e.g., iodine, p-anisaldehyde, or potassium permanganate) to visualize the spots.[9] 3. Ensure the solvent level in the chamber is always below the origin line of the TLC plate.[8][10] 4. If volatility is suspected, minimize the time the plate is exposed to air before and after development.
Spots are streaking or elongated. 1. The sample is overloaded (too concentrated).[7][11] 2. The sample contains strongly acidic or basic compounds.[9] 3. The sample was spotted in a highly polar solvent, causing it to spread at the origin. 4. The compound is unstable on the silica gel.1. Dilute the sample before spotting.[11] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.[7][9] 3. Use a less polar solvent to dissolve the sample for spotting. 4. Consider using a different stationary phase, such as alumina, or running the TLC quickly and developing it immediately after spotting.
Spots are overlapping or poorly separated. 1. The mobile phase is either too polar or not polar enough.[7] 2. The reaction has produced regioisomers with very similar polarities.[2]1. If spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[7] 2. Try a different solvent system with different selectivities (e.g., using dichloromethane instead of ethyl acetate). A two-dimensional TLC may also help resolve closely running spots.
The solvent front is uneven. 1. The TLC plate is touching the side of the developing chamber or the filter paper.[8][9] 2. The bottom of the TLC plate is not level in the solvent. 3. The adsorbent on the plate is uneven.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[8] 2. Make sure the developing chamber is on a level surface and the plate is placed flat on the bottom. 3. Use commercially prepared plates for a more uniform adsorbent layer.

Data Presentation

Table 1: Recommended Mobile Phases for Pyrazole TLC

Pyrazole TypeStarting MaterialsMobile Phase (v/v)Typical Product Rf
Simple alkyl/aryl pyrazolesAcetylacetone, PhenylhydrazineHexane:Ethyl Acetate (7:3)0.4 - 0.6
Pyrazole-5-carbonitrilesEnaminonitrile, Hydrazine hydrateChloroform:Methanol (9:1)~0.5
N-substituted pyrazoles1,3-diketone, Substituted hydrazinePetroleum Ether:Benzene (1:3)Varies with substituent
Functionalized pyrazolesChalcones, HydrazineToluene:Ethyl Acetate (8:2)0.3 - 0.5

Note: Rf values are approximate and can vary based on specific substituents and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of TLC Plate and Chamber

  • Prepare the Developing Chamber: Line the inside of a beaker or a dedicated TLC chamber with a piece of filter paper. Add the chosen mobile phase to a depth of about 0.5 cm, ensuring it is below the planned origin line on the TLC plate.[12] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is the origin line.[12] Mark small, evenly spaced ticks on this line where you will spot your samples.

Protocol 2: Spotting the TLC Plate

  • Prepare Samples: Dissolve a small amount of your starting materials (for reference) and a sample of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube or a micropipette, apply a small spot of each sample onto the marked ticks on the origin line.[10] Keep the spots as small as possible (1-2 mm in diameter) to ensure good separation.[10] For the reaction mixture lane, you can co-spot it with the starting materials to help with identification.

Protocol 3: Developing and Visualizing the TLC Plate

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the solvent level is below the origin line.[12] Cover the chamber and allow the solvent to travel up the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[4]

    • Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear for most organic compounds.[5] Circle the spots as they will fade over time.

    • Chemical Stains (e.g., p-Anisaldehyde):

      • Stain Recipe: A solution of p-anisaldehyde (3.7 mL), glacial acetic acid (1.5 mL), and concentrated sulfuric acid (5 mL) in absolute ethanol (135 mL).[5]

      • Procedure: Quickly dip the plate into the stain solution or spray the plate with the stain. Heat the plate gently with a heat gun until colored spots appear.[4]

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Prepare Developing Chamber B Prepare TLC Plate A->B C Prepare & Spot Samples B->C D Place Plate in Chamber C->D E Elute Plate D->E F Mark Solvent Front E->F G Dry Plate F->G H Visualize under UV Light G->H I Apply Chemical Stain G->I J Analyze Results (Calculate Rf values) H->J I->J

Caption: Workflow for monitoring pyrazole synthesis by TLC.

TLC_Troubleshooting cluster_NoSpots Troubleshooting: No Spots cluster_Streaking Troubleshooting: Streaking cluster_PoorSep Troubleshooting: Poor Separation Start Problem with TLC Plate NoSpots No Spots Visible Start->NoSpots Streaking Spots are Streaking Start->Streaking PoorSep Poor Separation Start->PoorSep Dilute Sample too dilute? -> Re-spot more concentrated NoSpots->Dilute UV_Inactive Compound UV inactive? -> Use a chemical stain NoSpots->UV_Inactive SolventLevel Solvent above origin? -> Redo with lower solvent level NoSpots->SolventLevel Overloaded Sample overloaded? -> Dilute sample Streaking->Overloaded AcidBase Acidic/Basic compound? -> Add acid/base to eluent Streaking->AcidBase WrongPolarity Wrong eluent polarity? -> Adjust solvent ratio PoorSep->WrongPolarity Isomers Regioisomers? -> Try different solvent system PoorSep->Isomers

Caption: Troubleshooting logic for common TLC issues.

References

Removal of unreacted hydrazine from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures for the synthesis of pyrazoles, with a specific focus on the effective removal of unreacted hydrazine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my pyrazole product?

A1: Hydrazine is a toxic and potentially carcinogenic compound.[1] Its presence as an impurity in a final product, especially in a pharmaceutical context, is a significant safety concern and is strictly regulated. From a synthetic standpoint, residual hydrazine can interfere with subsequent reaction steps and complicate the purification of the desired pyrazole.

Q2: What are the most common methods for removing unreacted hydrazine?

A2: The most widely employed methods include:

  • Acidic Quenching and Extraction: This involves washing the reaction mixture with a dilute acid to protonate the basic hydrazine, rendering it water-soluble and allowing for its removal into an aqueous phase.[2]

  • Azeotropic Distillation: This technique uses a solvent that forms a low-boiling azeotrope with hydrazine, facilitating its removal by distillation.[3]

  • Column Chromatography: A standard purification technique that separates the pyrazole product from hydrazine and other impurities based on their differential adsorption to a stationary phase.[4]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to excess hydrazine, which can then be easily removed by filtration.[5][6]

Q3: How do I choose the best method for my specific pyrazole synthesis?

A3: The choice of method depends on several factors, including the stability of your pyrazole product to acidic or basic conditions, its solubility properties, the scale of your reaction, and the desired final purity. The troubleshooting guide and workflow diagram below provide further guidance on selecting the most appropriate technique.

Q4: Can I simply remove hydrazine by rotary evaporation?

A4: While hydrazine is volatile, attempting to remove large quantities by rotary evaporation is generally not recommended due to safety concerns. Hydrazine is flammable and toxic, and its vapors should not be released into the laboratory environment.[1] This method may be suitable for removing trace amounts under controlled conditions with appropriate trapping of the volatiles.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted hydrazine from pyrazole synthesis.

Issue Possible Cause Recommended Solution(s)
Low product yield after acidic workup. The pyrazole product may be acid-sensitive and is degrading or becoming protonated and partitioning into the aqueous layer.- Use a milder acid (e.g., saturated ammonium chloride solution instead of HCl).[2] - Carefully neutralize the aqueous layer and re-extract with an organic solvent to recover any dissolved product. - Consider alternative, non-acidic removal methods such as column chromatography or scavenger resins.
Product is contaminated with hydrazine even after extraction. - Inefficient extraction due to an insufficient number of washes or poor phase separation. - The pyrazole product itself may have some water solubility.- Increase the number of acidic washes (e.g., 3-4 times). - Ensure vigorous mixing during extraction to maximize contact between the phases. - After the acidic wash, perform a brine wash to help break emulsions and remove residual water from the organic layer.[7]
Difficulty in separating the pyrazole from hydrazine by column chromatography. - Inappropriate choice of eluent system. - Co-elution of the product and hydrazine.- Use a solvent system with a polarity that allows for good separation. A common starting point is a mixture of ethyl acetate and hexane.[4][8] - Monitor the column closely using thin-layer chromatography (TLC). - Consider pre-treating the crude mixture with an acidic wash to remove the bulk of the hydrazine before chromatography.
The reaction mixture is a persistent emulsion during extraction. The presence of polar impurities or byproducts can stabilize emulsions.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help to break the emulsion.[9] - Allow the mixture to stand for a longer period to allow for phase separation. - Centrifugation can be an effective method for breaking stubborn emulsions.

Experimental Workflow for Pyrazole Synthesis and Hydrazine Removal

The following diagram illustrates a general workflow for pyrazole synthesis, highlighting the key decision points for the removal of unreacted hydrazine.

Pyrazole_Synthesis_Workflow Workflow for Pyrazole Synthesis and Hydrazine Removal Start Start: Pyrazole Synthesis (e.g., 1,3-dicarbonyl + hydrazine) Reaction_Complete Reaction Complete? (Monitor by TLC/LC-MS) Start->Reaction_Complete Crude_Product Crude Product Mixture (Pyrazole, unreacted hydrazine, byproducts) Reaction_Complete->Crude_Product Yes Acid_Stable Is the pyrazole acid-stable? Crude_Product->Acid_Stable Azeotropic_Distillation Azeotropic Distillation (e.g., with Toluene) Crude_Product->Azeotropic_Distillation Alternative for thermally stable pyrazoles Acid_Wash Acidic Quenching & Extraction (e.g., dilute HCl, NH4Cl) Acid_Stable->Acid_Wash Yes Scavenger_Resin Hydrazine Scavenger Resin (e.g., 1,3-diketone resin) Acid_Stable->Scavenger_Resin No Aqueous_Layer Aqueous Layer (Hydrazine salt) Acid_Wash->Aqueous_Layer Organic_Layer Organic Layer (Pyrazole product) Acid_Wash->Organic_Layer Dry_Concentrate Dry & Concentrate Organic_Layer->Dry_Concentrate High_Purity_Needed High Purity Required? Dry_Concentrate->High_Purity_Needed Pure_Pyrazole1 Purified Pyrazole End End Pure_Pyrazole1->End High_Purity_Needed->Pure_Pyrazole1 No Chromatography Column Chromatography (e.g., Silica gel, EtOAc/Hexane) High_Purity_Needed->Chromatography Yes Pure_Pyrazole2 Highly Purified Pyrazole Chromatography->Pure_Pyrazole2 Pure_Pyrazole2->End Filter_Concentrate Filter & Concentrate Scavenger_Resin->Filter_Concentrate Pure_Pyrazole3 Purified Pyrazole Filter_Concentrate->Pure_Pyrazole3 Pure_Pyrazole3->End Distillate Distillate (Hydrazine-Toluene Azeotrope) Azeotropic_Distillation->Distillate Residue Residue (Pyrazole product) Azeotropic_Distillation->Residue Pure_Pyrazole4 Purified Pyrazole Residue->Pure_Pyrazole4 Pure_Pyrazole4->End

Workflow for pyrazole synthesis and hydrazine removal.

Experimental Protocols

Acidic Quenching and Liquid-Liquid Extraction

This method is suitable for acid-stable pyrazoles and is effective for removing bulk quantities of unreacted hydrazine.

Materials:

  • Crude pyrazole reaction mixture

  • Organic solvent for extraction (e.g., dichloromethane (DCM), ethyl acetate)

  • 1 M Hydrochloric Acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Add an equal volume of 1 M HCl or saturated NH₄Cl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[10]

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the acidic wash (steps 3-5) two more times.

  • (Optional) If a strong acid like HCl was used, wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual water.[9]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude pyrazole, now free of the majority of the unreacted hydrazine.

Column Chromatography

This method is ideal for achieving high purity and can be used for both acid-stable and acid-sensitive pyrazoles.

Materials:

  • Crude pyrazole product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a mixture of ethyl acetate and hexane)

  • Chromatography column, flasks/test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the dissolved product onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexane and gradually increasing the polarity).

  • Collect fractions and monitor the separation by TLC. The pyrazole product and hydrazine will have different retention factors (Rf values).

  • Combine the fractions containing the pure pyrazole product.

  • Evaporate the solvent from the combined fractions to yield the purified pyrazole.

Use of a Hydrazine Scavenger Resin

This method is particularly useful for acid-sensitive pyrazoles and offers a simple filtration-based workup.

Materials:

  • Crude pyrazole reaction mixture

  • Hydrazine scavenger resin (e.g., a resin with 1,3-diketone functionality)[5]

  • An appropriate solvent in which the pyrazole is soluble

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add the hydrazine scavenger resin to the solution (typically in excess relative to the amount of unreacted hydrazine).

  • Stir the mixture at room temperature for a specified time (this will depend on the specific resin and reaction conditions; monitor by TLC to determine when the hydrazine is consumed).

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrazole.

Data Presentation: Comparison of Hydrazine Removal Methods

The following tables provide a summary of the expected outcomes for different hydrazine removal methods based on data from various pyrazole synthesis protocols. It is important to note that the yields and purities are highly dependent on the specific pyrazole being synthesized and the precise reaction and workup conditions.

Table 1: Qualitative Comparison of Hydrazine Removal Methods

Method Advantages Disadvantages Best Suited For
Acidic Quenching & Extraction - Fast and efficient for bulk removal - Inexpensive- Not suitable for acid-sensitive pyrazoles - May lead to product loss in the aqueous phase- Large-scale reactions with acid-stable pyrazoles.
Column Chromatography - Provides high purity - Applicable to a wide range of pyrazoles- Time-consuming and requires larger solvent volumes - Potential for product loss on the column- Achieving high purity for both acid-stable and acid-sensitive compounds.
Scavenger Resins - Simple filtration workup - Mild conditions, suitable for sensitive molecules- Resins can be expensive - May require optimization of reaction time- High-throughput synthesis and purification of sensitive pyrazoles.
Azeotropic Distillation - Can be effective for large-scale removal- Requires the pyrazole to be thermally stable - Not always efficient for complete removal- Industrial-scale synthesis of thermally stable, non-volatile pyrazoles.

Table 2: Illustrative Quantitative Comparison of Hydrazine Removal Methods

Hydrazine Removal Method Example Pyrazole Synthesis Reported Yield Reported Purity Reference
Acidic Wash & Extraction3-Methylpyrazole from 3-ketobutan-1-ol and hydrazine95.2%93.1% (GC analysis)[11]
Column Chromatography1,3,5-Trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynesGood yieldsHigh purity (implied by characterization)[8]
Recrystallization1-Phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazineHigh yieldsHigh purity (implied by sharp melting point)
Scavenger ResinsGeneral principle, specific data for pyrazoles not readily available->95% removal of impurities in some cases[6]

Note: The data in Table 2 is collated from different sources and for different pyrazole derivatives. Direct comparison should be made with caution as reaction conditions and analytical methods vary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for selecting a hydrazine removal method.

Hydrazine_Removal_Decision Decision Tree for Hydrazine Removal Method Selection Start Crude Pyrazole Mixture Acid_Sensitivity Is the pyrazole acid-sensitive? Start->Acid_Sensitivity Yes_Acid_Sensitive Yes Acid_Sensitivity->Yes_Acid_Sensitive Yes No_Acid_Stable No Acid_Sensitivity->No_Acid_Stable No Thermal_Stability Is the pyrazole thermally stable? Yes_Acid_Sensitive->Thermal_Stability Scavenger_Resin Scavenger Resin Yes_Acid_Sensitive->Scavenger_Resin Alternative High_Purity Is high purity the primary goal? No_Acid_Stable->High_Purity Yes_Thermally_Stable Yes Thermal_Stability->Yes_Thermally_Stable Yes No_Thermally_Labile No Thermal_Stability->No_Thermally_Labile No Azeotropic_Distillation Azeotropic Distillation Yes_Thermally_Stable->Azeotropic_Distillation No_Thermally_Labile->High_Purity No_Thermally_Labile->Scavenger_Resin Alternative Yes_High_Purity Yes High_Purity->Yes_High_Purity Yes No_Bulk_Removal No, bulk removal is sufficient High_Purity->No_Bulk_Removal No Chromatography Column Chromatography Yes_High_Purity->Chromatography Acid_Wash Acidic Quenching & Extraction No_Bulk_Removal->Acid_Wash

Decision tree for selecting a hydrazine removal method.

References

Validation & Comparative

Comparative 1H NMR Analysis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the 1H NMR characterization of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, providing a comparative analysis with structurally related pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

This guide presents a detailed examination of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. A comparative analysis with analogous pyrazole-based compounds is included to aid in the structural elucidation and differentiation of these important heterocyclic scaffolds. The tautomeric nature of the pyrazole ring is a key consideration in the interpretation of its NMR spectra.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected structural analogs. The spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6), and chemical shifts are referenced to the residual solvent peak.

Compound-CH3-NH2-NH (pyrazole)Aromatic/Other Protons
This compound 3.31 (s, 3H)[1]6.4 (br s, 2H)12.06 (br s, 1H)-
3-amino-5-phenyl-1H-pyrazole-4-carbonitrile-6.50 (s, 2H)[2]12.16 (br s, 1H)[2]7.41-7.46 (m, 3H), 7.80 (d, 2H)[2]
3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile-6.40 (s, 2H)[2]12.06 (br s, 1H)[2]7.53 (d, 2H), 7.80 (d, 2H)[2]
3-amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile-6.38 (s, 2H)[2]12.00 (br s, 1H)[2]7.14 (t, 1H), 7.70 (d, 1H), 7.93 (d, 1H)[2]
5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile2.39 (s, 3H)[3]6.75 (s, 2H)[3]-7.17-7.62 (m, 9H)[3]

s : singlet, d : doublet, t : triplet, m : multiplet, br s : broad singlet

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the characterization of this compound, incorporating spectroscopic and analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of 5-amino-3-methyl- 1H-pyrazole-4-carbonitrile Purification Purification by Recrystallization or Chromatography Synthesis->Purification NMR 1H NMR Spectroscopy Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental Structure Structural Confirmation NMR->Structure MassSpec->Structure FTIR->Structure Elemental->Structure G cluster_protons Proton Signals cluster_characteristics Expected 1H NMR Characteristics compound This compound CH3 Methyl Protons (-CH3) compound->CH3 at C3 NH2 Amino Protons (-NH2) compound->NH2 at C5 NH Pyrazole Proton (-NH) compound->NH at N1 CH3_char Singlet ~3.31 ppm CH3->CH3_char NH2_char Broad Singlet ~6.4 ppm NH2->NH2_char NH_char Broad Singlet ~12.06 ppm NH->NH_char

References

A Comparative Guide to the ¹³C NMR Spectral Data of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical data is paramount for the characterization of novel chemical entities. This guide provides a comparative analysis of the ¹³C NMR spectral data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and its structurally related analogs. Understanding the ¹³C NMR chemical shifts is crucial for confirming the molecular structure and purity of synthesized pyrazole derivatives, which are significant scaffolds in medicinal chemistry.

¹³C NMR Data Comparison

Carbon Atom 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile (in DMSO-d₆) δ [ppm] [1]Expected Range for this compound δ [ppm]
C3146.13145 - 155
C4114.85110 - 120
C5156.69150 - 160
CN114.85115 - 125
CH₃ (on C3)21.9110 - 25

Note: The chemical shifts for the p-tolyl and phenyl substituents have been omitted for clarity. The expected ranges are derived from the analysis of various pyrazole derivatives.[1][2] The carbon of the nitrile group (CN) typically appears in the 115-125 ppm range.[1][2]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general methodology for acquiring ¹³C NMR spectra of pyrazole derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh 10-20 mg of the solid sample of the pyrazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition:

  • The spectrum is acquired at room temperature.

  • A standard pulse program for proton-decoupled ¹³C NMR is used.

  • Key acquisition parameters include:

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 to 4096 (or more, depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

  • Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts of the peaks are referenced.

Structural and Spectroscopic Relationships

The chemical shifts observed in the ¹³C NMR spectrum are directly related to the electronic environment of each carbon atom in the molecule. The following diagram illustrates the structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Structure of this compound.

This guide provides a foundational understanding of the ¹³C NMR spectral characteristics of this compound by leveraging data from closely related analogs. For definitive characterization, it is recommended to acquire and analyze the spectrum of the specific compound of interest.

References

FT-IR Analysis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and related aminopyrazole carbonitrile derivatives. The analysis of the vibrational frequencies of key functional groups is crucial for the structural elucidation and quality control of these compounds, which are important scaffolds in medicinal chemistry. This document presents experimental data from published literature for comparable molecules and offers a detailed experimental protocol for FT-IR analysis.

Comparative Analysis of Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compound5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]3-amino-5-phenyl-1H-pyrazole-4-carbonitrile[2]3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[2]
Amino (-NH₂) / Imine (-NH) N-H Stretching3450 - 32003447, 3346, 3313, 32083460, 3422, 3351, 31723348, 3303, 31933348, 3302, 3137
Nitrile (-C≡N) C≡N Stretching2230 - 22002206222522302223
Methyl (-CH₃) C-H Stretching2960 - 285029282930--
Pyrazole Ring C=N & C=C Stretching1650 - 15501632, 16001650, 1605, 1588--
Methyl (-CH₃) C-H Bending1470 - 1370-1451, 1414, 1376--
Pyrazole Ring Ring Vibrations1550 - 14001519, 14891577--

Interpretation of Functional Group Regions

  • N-H Stretching (Amino and Pyrazole NH): The region between 3450 cm⁻¹ and 3100 cm⁻¹ is characteristic of N-H stretching vibrations. Primary amines (-NH₂) typically show two bands in this region corresponding to asymmetric and symmetric stretching modes. The pyrazole ring also contains an N-H bond, which contributes to the absorption in this area. The presence of multiple peaks, as seen in the comparative compounds, is expected.[1][2]

  • C≡N Stretching (Nitrile): The nitrile group gives rise to a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. For aromatic and heterocyclic nitriles, this peak is often observed at slightly lower wavenumbers due to conjugation.[3][4] The comparative data shows this peak consistently between 2206 and 2230 cm⁻¹, which is a strong diagnostic indicator for this functional group.[1][2]

  • C-H Stretching (Methyl): The methyl group will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range. These are typically of medium intensity.

  • C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring contains both C=N and C=C double bonds, which result in a series of absorption bands in the 1650-1400 cm⁻¹ region. These bands are useful for confirming the presence of the heterocyclic ring structure.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

The following protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid organic compounds.[5][6][7]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator[5][6]

  • Analytical balance

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[7]

  • Grinding: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[5]

  • Pellet Formation: Assemble the pellet-forming die. Carefully transfer a portion of the ground mixture into the die cavity, ensuring an even distribution.

  • Pressing: Place the die in the hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[6]

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum using a pure KBr pellet or with the sample chamber empty. This will correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum by performing a background subtraction and, if necessary, a baseline correction.

FT-IR Analysis Workflow

The following diagram illustrates the key stages involved in the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow FT-IR Analysis Workflow A Sample and KBr Preparation B Grinding and Mixing A->B Homogenization C Pellet Pressing B->C Die Loading D Background Spectrum Acquisition C->D Instrument Setup E Sample Spectrum Acquisition D->E Sample Placement F Data Processing and Analysis E->F Spectral Data

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. We present a detailed examination of its fragmentation behavior under electron ionization, alongside a comparison of alternative analytical techniques, and explore its relevance in inhibiting key signaling pathways.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a pivotal technique for the structural elucidation and quantification of this compound. Electron ionization (EI) mass spectrometry is a common method for analyzing volatile and thermally stable compounds like many pyrazole derivatives.

Predicted Electron Ionization (EI) Fragmentation Pathway:

The fragmentation of this compound under EI conditions is anticipated to follow characteristic pathways for pyrazole rings and their substituents. The molecular ion ([M]⁺•) will be observed at m/z 122. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules and radicals.

A primary fragmentation step is the cleavage of the pyrazole ring, often leading to the loss of a molecule of hydrogen cyanide (HCN, 27 u) or molecular nitrogen (N₂, 28 u). The methyl group can also be lost as a methyl radical (•CH₃, 15 u). The cyano (-CN) and amino (-NH₂) groups can also influence the fragmentation pattern.

Table 1: Predicted Mass Fragments for this compound

m/zProposed FragmentNeutral Loss
122[C₅H₆N₄]⁺• (Molecular Ion)-
107[C₄H₃N₄]⁺•CH₃
95[C₄H₄N₃]⁺HCN
94[C₅H₆]⁺•N₂
80[C₃HN₃]⁺••CH₃, HCN
68[C₃H₂N₂]⁺•HCN, HCN

Comparison of Analytical Techniques

While direct EI-mass spectrometry is informative, coupling it with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) provides enhanced specificity and sensitivity, especially for complex matrices.

Table 2: Performance Comparison of Analytical Methods for Pyrazole Analysis

ParameterGC-MSLC-MS/MS
Linearity (R²) ≥ 0.995[1]> 0.998[2]
Limit of Detection (LOD) ~5 ng/mL[1]0.01 - 4.6 µg/L[3]
Limit of Quantitation (LOQ) ~15 ng/mL[1]0.04 - 0.05 µg/L[3]
Accuracy (% Recovery) 90 - 110%[1]82.2 - 108.1%[4]
Precision (%RSD) < 10%[1]1.5 - 4.8%[4]

Experimental Protocols

Protocol 1: GC-MS Analysis[5]

This protocol outlines a general procedure for the analysis of pyrazole isomers, which can be adapted for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis[2][6]

This protocol provides a general framework for the sensitive quantification of pyrazole derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be optimized.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the interaction of pyrazole derivatives with key cellular signaling pathways.

Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Extraction/Dilution Sample->Extraction GCMS GC-MS Extraction->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS MassSpectrum Mass Spectrum (Fragmentation Pattern) GCMS->MassSpectrum Quantification Quantification LCMSMS->Quantification

Caption: General workflow for the mass spectrometry-based analysis of this compound.

Many pyrazole derivatives are known to be potent inhibitors of various protein kinases involved in cell signaling. The aminopyrazole scaffold is a common feature in many kinase inhibitors.

Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibition Gene Gene Transcription Nucleus->Gene 6. Gene Expression

Caption: Pyrazole derivatives can inhibit the JAK/STAT pathway by blocking the activity of Janus kinases (JAKs).[5][6][7][8][9][10]

Inhibition of the p38 MAPK Signaling Pathway Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrate Downstream Substrates p38->Substrate Phosphorylates Response Inflammatory Response Substrate->Response Pyrazole Pyrazole Inhibitor Pyrazole->p38 Inhibition

Caption: Pyrazole-based inhibitors can target p38 MAP kinase, a key regulator of the inflammatory response.[11][12][13]

Inhibition of the VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR 1. Binding Signaling Downstream Signaling VEGFR->Signaling 2. Autophosphorylation & Activation Angiogenesis Angiogenesis Signaling->Angiogenesis 3. Cellular Response Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR Inhibition

Caption: Certain pyrazole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key driver of angiogenesis.[14][15][16]

References

A Comparative Crystallographic and Biological Analysis of Two Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural and functional characteristics of a novel aminopyrazole-based FGFR inhibitor and a copper(II)-3-aminopyrazole complex.

This guide provides a comprehensive comparison of two distinct aminopyrazole derivatives: a potent anticancer agent targeting Fibroblast Growth Factor Receptors (FGFR) and a copper(II) complex with 3-aminopyrazole. Through a detailed examination of their X-ray crystallographic data, experimental protocols, and biological activities, this document aims to provide valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their ability to act as ligands for various enzymes and receptors has led to the development of numerous derivatives with therapeutic potential. X-ray crystallography plays a pivotal role in elucidating the three-dimensional structure of these molecules, providing crucial information for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide focuses on two noteworthy examples:

  • bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II): A metal-organic complex showcasing the coordination chemistry of aminopyrazoles.

  • A 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h): A highly potent and selective covalent inhibitor of FGFR, a key target in cancer therapy.

Comparison of Crystallographic Data

The precise arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to its biological function. The following table summarizes and compares the key crystallographic parameters for the two selected aminopyrazole derivatives.

Parameterbis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)5-amino-1H-pyrazole-4-carboxamide FGFR1 Inhibitor (Compound 10h)
Database ID CCDC 2302897PDB 8XZ7
Chemical Formula C₁₂H₂₀CuN₁₄O₆C₂₅H₂₅FN₆O₄
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
a (Å) 8.4323(3)12.422(3)
b (Å) 10.0249(4)17.513(4)
c (Å) 12.1895(5)22.863(5)
α (°) 9090
β (°) 109.319(3)90
γ (°) 9090
Volume (ų) 972.52(7)4975.3(19)
Z 24
Resolution (Å) Not Applicable1.75

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the experimental protocols for the synthesis and X-ray crystallographic analysis of the two aminopyrazole derivatives.

Synthesis and Crystallization

bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II):

A solution of 3-aminopyrazole (0.166 g, 2 mmol) in ethanol (10 mL) was added to a solution of Cu(NO₃)₂·3H₂O (0.242 g, 1 mmol) in water (10 mL). The resulting mixture was stirred for 30 minutes at room temperature. Blue crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature over several days.

5-amino-1H-pyrazole-4-carboxamide FGFR1 Inhibitor (Compound 10h):

The synthesis of this pan-FGFR covalent inhibitor involves a multi-step reaction sequence. A key step is the coupling of a substituted pyrazole precursor with an acrylamide moiety. The final compound is purified by column chromatography. Crystals suitable for X-ray diffraction were grown by co-crystallization with the FGFR1 kinase domain.

X-ray Data Collection and Structure Refinement

General Protocol:

Single crystals of the respective compounds were mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a microfocus X-ray source and a sensitive detector. The collected data were processed, and the structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Biological Activity and Performance

The biological activity of aminopyrazole derivatives is intrinsically linked to their structural features. This section compares the known biological effects of the copper complex and the FGFR inhibitor.

bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)
5-amino-1H-pyrazole-4-carboxamide FGFR1 Inhibitor (Compound 10h)

This compound has been extensively evaluated for its potent and selective inhibition of Fibroblast Growth Factor Receptors. It acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue in the P-loop of the FGFR kinase domain. This covalent binding leads to a durable inhibition of the receptor's signaling activity.

Table of IC₅₀ Values (nM) for Compound 10h:

TargetIC₅₀ (nM)
FGFR1 46
FGFR2 41
FGFR2 V564F (Gatekeeper Mutant) 62
FGFR3 99
NCI-H520 (Lung Cancer Cell Line) 19
SNU-16 (Gastric Cancer Cell Line) 59
KATO III (Gastric Cancer Cell Line) 73

The low nanomolar IC₅₀ values demonstrate the high potency of this compound against both wild-type and a clinically relevant gatekeeper mutant of FGFR2, highlighting its potential to overcome acquired resistance to other FGFR inhibitors.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway and a typical workflow for X-ray crystallography.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Compound 10h (Covalent Inhibitor) Inhibitor->FGFR_dimer Inhibition

FGFR Signaling Pathway and Inhibition

XRay_Crystallography_Workflow Synthesis Synthesis & Purification of Aminopyrazole Derivative Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

X-ray Crystallography Workflow

Conclusion

This comparative guide highlights the diverse applications and structural features of aminopyrazole derivatives. The copper(II) complex exemplifies the coordination chemistry and potential for broad biological activity inherent in this scaffold. In contrast, the 5-amino-1H-pyrazole-4-carboxamide derivative demonstrates the successful application of structure-based drug design to create a highly potent and selective anticancer agent.

The detailed crystallographic data provides a foundation for further computational studies and the design of new analogs with improved properties. The provided experimental protocols offer a practical guide for researchers working on the synthesis and structural characterization of similar compounds. Understanding the distinct biological profiles and mechanisms of action of these derivatives will continue to drive the development of novel therapeutics based on the versatile aminopyrazole core.

A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in pharmaceutical research and drug development, the pyrazole scaffold is a cornerstone of molecular design, appearing in a multitude of approved therapeutic agents. The efficient and versatile synthesis of substituted pyrazoles is therefore a critical focus in medicinal chemistry. This guide provides a comparative analysis of several key methods for pyrazole synthesis, offering insights into their relative performance through experimental data and detailed protocols.

At a Glance: Comparing Key Pyrazole Synthesis Methods

The selection of an appropriate synthetic route to a target pyrazole is contingent on factors such as desired substitution patterns, available starting materials, and required scale. Below is a summary of quantitative data for several common and modern pyrazole synthesis methodologies.

Synthesis MethodKey ReactantsTypical Reaction ConditionsReaction TimeYield (%)Key Advantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, Hydrazine derivativeAcid catalyst (e.g., acetic acid), Reflux in solvent (e.g., ethanol)1 - 8 hours75 - 95+High yields, simple procedure, readily available starting materials.[1][2][3]
Paal-Knorr Pyrazole Synthesis 1,4-Dicarbonyl compound, Hydrazine derivativeAcid catalyst, Reflux in solventHours60 - 98+Good yields, straightforward for specific substitution patterns.[4][5]
1,3-Dipolar Cycloaddition Alkyne/Alkene, Diazo compound or Nitrile imine precursorVaries: Thermal, Metal-catalyzed, or Base-mediatedMinutes to Hours49 - 95+High regioselectivity, access to diverse substitution patterns.[6][7][8][9]
Metal-Catalyzed Synthesis Varies (e.g., diols, hydrazones, alkynes)Transition metal catalyst (e.g., Ru, Ni, Al)0.5 - 24 hours40 - 99+High efficiency, can enable novel bond formations.[10][11][12][13]
Microwave-Assisted Synthesis Varies (often follows classical reaction pathways)Microwave irradiation1 - 15 minutes79 - 98+Drastically reduced reaction times, often improved yields.[1][2]

In-Depth Analysis of Synthesis Pathways

The following diagrams, rendered in DOT language, illustrate the fundamental transformations for the discussed pyrazole synthesis methods.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Knorr Pyrazole Synthesis Workflow

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hemiaminal Dihydroxytetrahydropyrrole derivative Dihydroxytetrahydropyrrole derivative Hemiaminal->Dihydroxytetrahydropyrrole derivative Intramolecular Attack Pyrazole Pyrazole Dihydroxytetrahydropyrrole derivative->Pyrazole Dehydration

Paal-Knorr Pyrazole Synthesis Pathway

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Alkyne/Alkene Alkyne/Alkene Pyrazoline/Pyrazole Pyrazoline/Pyrazole Alkyne/Alkene->Pyrazoline/Pyrazole [3+2] Cycloaddition 1,3-Dipole Diazo compound or Nitrile imine 1,3-Dipole->Pyrazoline/Pyrazole

1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of specific pyrazole derivatives, representative of the discussed synthetic strategies. These protocols are intended as a guide and may require optimization for different substrates.

Knorr Synthesis of 3,5-diphenyl-1H-pyrazole

This protocol details the synthesis of 3,5-diphenyl-1H-pyrazole from dibenzoylmethane and thiosemicarbazide using both conventional heating and microwave irradiation.

  • Conventional Heating Method:

    • An equimolar mixture of dibenzoylmethane (1 mmol) and thiosemicarbazide (1 mmol) is refluxed in 10 ml of acetic acid with a catalytic amount of HCl for approximately 8 hours.[1]

    • After evaporation of the solvent, the resulting oily residue is treated with dry ether.

    • The crude product formed is recrystallized from toluene to yield the final product.

    • Yield: 75%[1]

  • Microwave Irradiation Method:

    • A mixture of dibenzoylmethane (1 mmol) and thiosemicarbazide (1 mmol) in acetic acid with a catalytic amount of HCl is subjected to microwave irradiation.

    • This method is noted to be more rapid and provide higher purity compared to conventional heating.[1]

Paal-Knorr-type Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure describes the synthesis of a substituted pyrazole using a cerium-based heterogeneous catalyst.

  • A round-bottomed flask (25 mL) is charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • A catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol %) is added to the mixture.

  • The mixture is stirred at room temperature for the appropriate time, with the reaction progress monitored by TLC.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography over silica gel.

    • Yields: 70-91%[14]

1,3-Dipolar Cycloaddition Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles catalyzed by an immobilized enzyme.

  • The reaction is performed with phenylhydrazines, nitroolefins, and benzaldehydes in a one-pot vessel.

  • Immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (TLL@MMI) is used as the catalyst.

    • Yields: 49-90%[15]

Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This method describes an efficient and environmentally benign synthesis of pyrazoles using a heterogeneous nickel-based catalyst.

  • Acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid Nickel-based heterogeneous catalyst (10 mol%) are charged into a round-bottom flask containing Ethanol (10 mL).[12]

  • After stirring for 30 minutes, benzaldehyde is added dropwise to the reaction mixture.

  • The reaction is stirred for 3 hours at room temperature.

  • After completion (monitored by TLC), the product is washed with water and toluene and then recrystallized from methanol or purified by column chromatography.[12]

Conclusion

The synthesis of pyrazoles is a well-established field with a diverse array of methodologies available to the modern chemist. Classical methods like the Knorr and Paal-Knorr syntheses remain valuable for their simplicity and high yields with readily available starting materials. For access to more complex and diverse substitution patterns with high regioselectivity, 1,3-dipolar cycloaddition reactions offer a powerful alternative. Furthermore, the advent of metal-catalyzed and microwave-assisted techniques provides avenues for increased efficiency, reduced reaction times, and the potential for novel chemical transformations. The choice of synthetic strategy will ultimately be guided by the specific requirements of the target molecule and the resources available, with each method presenting a unique set of advantages for the discerning researcher.

References

Distinguishing Pyrazole Regioisomers: A Guide to Structural Validation Using HMBC NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural determination of pyrazole regioisomers is a critical step in chemical synthesis and drug discovery. The subtle difference in the substitution pattern on the pyrazole ring can lead to significant variations in biological activity. Among the suite of analytical techniques available, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy stands out as a powerful and definitive tool for this purpose.

This guide provides an objective comparison of how HMBC NMR is employed to differentiate between pyrazole regioisomers, supported by experimental data and detailed protocols.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, primarily due to the two reactive nitrogen atoms in the pyrazole ring. For instance, the alkylation of an unsymmetrically substituted pyrazole can result in substitution at either the N1 or N2 position, leading to two different products with the same molecular formula but distinct structures. Differentiating these isomers using simple one-dimensional ¹H or ¹³C NMR can be challenging as the chemical shifts may be very similar.[1]

HMBC NMR: The Key to Unambiguous Assignment

HMBC, a two-dimensional NMR technique, provides crucial information about the connectivity of atoms within a molecule by detecting long-range correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is this ability to "see" through multiple bonds that makes HMBC exceptionally effective for distinguishing pyrazole regioisomers.[2]

The fundamental principle lies in identifying a key proton and observing its long-range correlations to specific carbon atoms. For N-substituted pyrazoles, the protons of the substituent on the nitrogen atom are particularly informative. By observing the correlation between these protons and the carbon atoms of the pyrazole ring, a definitive assignment of the substitution position can be made.

For example, in an N-alkylated pyrazole, a ³JCH correlation between the N-CH₂ protons and the C5 carbon of the pyrazole ring would confirm the formation of the 1,5-disubstituted regioisomer. Conversely, a correlation to the C3 carbon would indicate the 1,3-disubstituted isomer.[2][3]

Comparative Data: Key HMBC Correlations for Regioisomer Validation

The following table summarizes key HMBC correlations that are diagnostic for the structural elucidation of different pyrazole regioisomers based on published experimental data.

Regioisomer TypeKey Proton SignalDiagnostic HMBC Correlation (³JCH) to Pyrazole Ring CarbonReference
1,5-Disubstituted Pyrazole Protons of N1-substituent (e.g., N-CH ₂)C5[2]
1,3-Disubstituted Pyrazole Protons of N1-substituent (e.g., N-CH ₂)C3[1]
3,4-Disubstituted Pyrazole H5 (proton at position 5)C3, C4[4]
4,5-Disubstituted Pyrazole H3 (proton at position 3)C4, C5[4]

Visualizing the Logic: HMBC Workflow for Regioisomer Determination

The following diagram illustrates the logical workflow for utilizing HMBC NMR to distinguish between two potential N-substituted pyrazole regioisomers.

HMBC_Workflow cluster_synthesis Synthesis cluster_analysis HMBC NMR Analysis cluster_decision Structure Validation cluster_results Identified Regioisomer start Synthesis of Substituted Pyrazole isomers Mixture of Regioisomers (e.g., 1,3- and 1,5-) start->isomers hmbc_exp Acquire HMBC Spectrum isomers->hmbc_exp identify_proton Identify Key Proton Signal (e.g., N-CH₂) hmbc_exp->identify_proton observe_corr Observe Long-Range Correlations to Pyrazole Carbons identify_proton->observe_corr decision Correlation to C3 or C5? observe_corr->decision isomer_1_3 1,3-Regioisomer decision->isomer_1_3  C3 isomer_1_5 1,5-Regioisomer decision->isomer_1_5  C5

Caption: Workflow for distinguishing pyrazole regioisomers using HMBC NMR.

Experimental Protocols

A general experimental protocol for acquiring HMBC spectra for pyrazole derivatives is provided below. Specific parameters may need to be optimized based on the instrument and the specific compound.

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[5] The solvent should be dry to avoid exchange of labile protons.[4]

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Probe: A broadband probe tuned to ¹H and ¹³C frequencies.[4]

  • Technique: Standard gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) pulse sequence.

  • Key Parameter (J(C,H)): The long-range coupling constant is a critical parameter. It should be optimized to detect the expected 2- and 3-bond correlations. A typical value is set to 8-10 Hz.[4]

  • Acquisition: The experiment may require several hours to acquire sufficient signal-to-noise, depending on the sample concentration.[4]

Data Processing and Analysis:

  • Process the 2D data using appropriate software.

  • Analyze the 2D spectrum to identify cross-peaks that indicate correlations between protons and carbons.

  • Focus on the correlations between the protons of the substituent and the pyrazole ring carbons to make the final structural assignment.[4]

Conclusion

HMBC NMR spectroscopy is an indispensable technique for the definitive structural validation of pyrazole regioisomers. Its ability to unambiguously establish long-range C-H connectivities provides a clear and reliable method to differentiate between otherwise difficult-to-assign isomers. By following a logical workflow and employing a standardized experimental protocol, researchers can confidently determine the correct regiochemistry of their synthesized pyrazole derivatives, a crucial step in advancing their research and development efforts.

References

A Comparative Guide to the Biological Activities of 3-Methyl vs. 3-Cyanomethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyrazole derivatives featuring a 3-methyl substitution versus those with a 3-cyanomethyl group. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to elucidate the potential differences in their anticancer and antimicrobial properties. The information is presented to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anticancer Activity: A Focus on Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyrazole derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent inhibitory effects on key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2). The substitution at the 3-position of the pyrazole ring plays a crucial role in modulating this activity.

Comparative Inhibitory Activity

The following table summarizes the CDK2 inhibitory activity of various 3-substituted pyrazole derivatives from different studies. It is important to note that these compounds were not all tested in the same study, and thus the data should be interpreted as a general comparison of the potency of different substitution patterns.

Compound/Derivative Class3-SubstituentTargetIC50 (µM)Cell LineReference
Pyrazole DerivativeArylCDK2/HDACNot specified-[1]
3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesAminoCDK2/cyclin ANanomolar rangeTumor cells[2]
Pyrazolo[3,4-d]pyrimidine DerivativeVariedCDK2/cyclin A20.061HCT-116[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineDiamineCDK20.45 - 0.85HepG2, MCF-7[4]
Signaling Pathway

The diagram below illustrates the role of CDK2 in the cell cycle and its inhibition by pyrazole derivatives.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRB pRB CDK46->pRB Phosphorylates (inactivates) E2F E2F pRB->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription CDK2 CDK2 CyclinE->CDK2 Activates DNA_Replication DNA Replication CDK2->pRB Phosphorylates (inactivates) CDK2->DNA_Replication Promotes Pyrazole Pyrazole Derivatives Pyrazole->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition and its inhibition by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their potential as antimicrobial agents. The substitution at the 3-position can significantly impact their efficacy against various bacterial and fungal strains.

Comparative Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 3-methyl and other substituted pyrazole derivatives against various microorganisms. Direct comparative data for 3-cyanomethyl pyrazoles was not prevalent in the reviewed literature.

Compound/Derivative Class3-SubstituentMicroorganismMIC (µg/mL)Reference
3-Methyl-5-pyrazolone derivativeMethylS. aureus12.5[5]
3-Methyl-5-pyrazolone derivativeMethylE. coli12.5[5]
Pyrazole-1-carbothiohydrazide derivativeMethylA. niger2.9-7.8[1]
Pyrazole-1-carbothiohydrazide derivativeMethylS. aureus62.5-125[1]
Pyrazole derivativeVaried arylE. coli6.25[6]
Pyrazole derivativeVaried arylK. pneumoniae6.25[6]
Imidazothiadiazole-pyrazole derivativeVariedMulti-drug resistant bacteria0.25[7]

The available data indicates that 3-methyl pyrazole derivatives can exhibit moderate to good antimicrobial activity.[1][5] However, other substitutions on the pyrazole ring, often in combination with other heterocyclic systems, can lead to highly potent compounds with MIC values in the sub-micromolar range against multi-drug resistant bacteria.[7] The lack of direct comparative data for 3-cyanomethyl pyrazoles highlights an area for future research to fully understand the SAR in this context.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Test compounds (3-methyl and 3-cyanomethyl pyrazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (3-methyl and 3-cyanomethyl pyrazole derivatives)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (3-methyl and 3-cyanomethyl pyrazole derivatives)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available data suggests that both 3-methyl and other 3-substituted pyrazole derivatives hold significant potential as anticancer and antimicrobial agents. In the context of anticancer activity, particularly CDK2 inhibition, the nature of the substituent at the 3-position is a critical determinant of potency, with more complex functionalities often leading to higher activity. For antimicrobial applications, while 3-methyl pyrazoles show promise, further exploration of various substituents, including the 3-cyanomethyl group, is necessary to establish a clear structure-activity relationship. The experimental protocols provided herein offer a standardized framework for the direct comparative evaluation of these and other novel pyrazole derivatives, which will be crucial for advancing the development of this important class of therapeutic agents.

References

In Silico ADME Profiling of Novel Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. As the drug discovery pipeline increasingly relies on computational methods to predict the pharmacokinetic properties of novel molecules, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling has become an indispensable tool. This guide provides a comparative overview of the in silico ADME properties of various novel pyrazole derivatives, supported by data from recent studies. It also details the common experimental protocols for these computational analyses and visualizes key workflows and a relevant signaling pathway.

Data Presentation: Comparative ADME Properties of Novel Pyrazole Derivatives

The following table summarizes the in silico predicted ADME properties of various series of pyrazole derivatives from different studies. These predictions were primarily generated using popular web-based tools such as SwissADME and pkCSM.[1][2][3][4][5] It is crucial to note that these are computational predictions and require experimental validation.

Derivative Series/CompoundPredicted PropertyValue/ObservationComputational Tool UsedReference
Biphenyl Pyrazoline Derivatives Gastrointestinal (GI) AbsorptionHighSwissADME[6]
Blood-Brain Barrier (BBB) PermeabilityNoSwissADME[6]
CYP2D6 InhibitorYesSwissADME[6]
Lipinski's Rule of FiveNo violationsSwissADME[6]
Chalcone-Tethered Pyrazole Derivatives Human Intestinal Absorption>90%pkCSM
Caco-2 Permeability (log Papp)High (>0.9)pkCSM
P-glycoprotein SubstrateNopkCSM
CYP3A4 InhibitorYespkCSM
Pyrazole Hydrazone Derivatives GI AbsorptionHighSwissADME[1]
BBB PermeantNoSwissADME[1]
P-gp SubstrateNoSwissADME[1]
CYP Inhibitor (various)Generally non-inhibitorSwissADME[1]
General Pyrazole Derivatives (Antimicrobial) Water Solubility (logS)Moderately soluble to solublepkCSM[7]
Caco-2 PermeabilityVaried across derivativespkCSM[7]
AMES ToxicityNon-mutagenic for mostpkCSM
hERG I InhibitorLow risk for mostpkCSM

Performance Against Cancer Cell Lines

In addition to ADME profiling, the cytotoxic activity of novel pyrazole derivatives is often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in these studies.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (Compound 25)HT29 (Colon)3.17[8]
PC3 (Prostate)4.52[8]
A549 (Lung)5.81[8]
Pyrazole Carbaldehyde Derivative (Compound 43)MCF7 (Breast)0.25[8]
Pyrazole-linked Benzothiazole-β-naphthol (Compound 60)A549 (Lung)4.63[8]
3,4-diaryl Pyrazole Derivative (Compound 6)Various0.00006 - 0.00025[8]
Pyrazole Derivative (P25)A431 (Skin)3.7[9]
SKMEL-28 (Skin)7.6[9]
Biphenyl Pyrazoline (Compound 21)MDA-MB-231 (Breast)-[6]

Experimental Protocols

The in silico ADME profiling of novel pyrazole derivatives typically follows a standardized workflow that leverages various computational models and software. The most common approaches involve the use of freely accessible web servers like SwissADME and pkCSM.

General Workflow for In Silico ADME Prediction
  • Ligand Preparation: The two-dimensional (2D) or three-dimensional (3D) structures of the novel pyrazole derivatives are drawn using chemical drawing software such as ChemDraw. These structures are then converted to a simplified molecular-input line-entry system (SMILES) format, which is a string of characters representing the molecular structure.[1][2][4]

  • Input to Web Server: The SMILES strings of the compounds are submitted to the chosen in silico ADME prediction tool (e.g., SwissADME, pkCSM).[1][2][4]

  • Prediction of Physicochemical Properties: The software calculates various physicochemical descriptors that are crucial for ADME properties. These include molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.

  • Pharmacokinetic Property Prediction: The tools then predict a range of pharmacokinetic properties, including:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential are assessed.

    • Distribution: Prediction of blood-brain barrier (BBB) permeability and plasma protein binding.

    • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.

    • Excretion: Prediction of total clearance.

  • Drug-Likeness Evaluation: The "drug-likeness" of the compounds is evaluated based on established rules like Lipinski's Rule of Five, Ghose's filter, Veber's rule, and Egan's rule. These rules use the calculated physicochemical properties to assess the likelihood of a compound being an orally active drug.

  • Toxicity Prediction: Some tools, like pkCSM, also offer predictions for various toxicity endpoints, such as AMES toxicity (mutagenicity), hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

Protocol for Using SwissADME

The SwissADME web server provides a user-friendly interface for the prediction of ADME parameters, physicochemical properties, pharmacokinetic properties, and drug-likeness.[10] The process involves pasting the SMILES string of a single molecule or a list of molecules into the input box and clicking "Run". The results are presented in a clear and organized manner, including the "Bioavailability Radar" which provides a graphical representation of the drug-likeness of the molecule.[10]

Protocol for Using pkCSM

The pkCSM web server uses graph-based signatures to predict a wide range of ADME and toxicity properties.[4] Similar to SwissADME, the user inputs the SMILES strings of the compounds of interest. pkCSM provides detailed quantitative predictions for various parameters, including absorption (water solubility, Caco-2 permeability, intestinal absorption), distribution (VDss, fu, BBB permeability), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (AMES toxicity, hERG inhibition, etc.).[4]

Mandatory Visualizations

in_silico_adme_workflow cluster_start Input Preparation cluster_prediction In Silico Prediction cluster_analysis Data Analysis cluster_end Outcome start Design Novel Pyrazole Derivatives smiles Generate SMILES Strings start->smiles tools Submit to Web Servers (SwissADME, pkCSM) smiles->tools physchem Physicochemical Properties tools->physchem adme ADME Prediction tools->adme drug_likeness Drug-Likeness tools->drug_likeness toxicity Toxicity Prediction tools->toxicity analysis Analyze Predicted Properties selection Select Promising Candidates analysis->selection end Experimental Validation selection->end

Caption: A generalized workflow for the in silico ADME profiling of novel compounds.

vegf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding dimerization Dimerization & Autophosphorylation vegfr2->dimerization pyrazole Pyrazole Derivative pyrazole->vegfr2 Inhibition pi3k PI3K dimerization->pi3k ras Ras dimerization->ras akt Akt pi3k->akt proliferation Cell Proliferation, Migration, Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Inhibition of the VEGF/VEGFR-2 signaling pathway by a pyrazole derivative.

References

Docking Studies of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and its Derivatives with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct molecular docking studies for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile are not extensively available in the reviewed literature, a comparative analysis of its structurally similar derivatives provides valuable insights into its potential as a scaffold for drug design. This guide summarizes the available docking data for these derivatives against various protein targets, outlines a general experimental protocol for such studies, and provides a visual workflow for a typical molecular docking experiment.

Comparative Docking Data of this compound Derivatives

The following table summarizes the quantitative docking data for various derivatives of this compound against several protein targets. It is important to note that the modifications to the core structure can significantly influence the binding affinity and selectivity.

DerivativeProtein TargetDocking Score (kcal/mol)Binding Energy (kJ/mol)Key Interacting ResiduesReference
4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 9g)Epidermal Growth Factor Receptor (EGFR)--Not Specified[1][2]
4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 9h)FabH--Not Specified[1][2]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)--10.09Not Specified[2]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A--8.57Not Specified[2]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b)Cyclin-Dependent Kinase 2 (CDK2)--10.35Not Specified[2]
Pyrazolo[3,4-d]pyrimidine derivative (7b)Tyrosine-protein kinase SRC-9.052-96.537 (glide emodel)Not Specified[3]
Pyrazolo[3,4-d]pyrimidine derivative (7g)Tyrosine-protein kinase SRC-8.64-65.83 (glide emodel)Not Specified[3]
Pyrazolo[3,4-d]pyrimidine derivative (7j)Tyrosine-protein kinase SRC-9.05-94.55 (glide emodel)Not Specified[3]

Experimental Protocol for Molecular Docking

The following is a generalized protocol for performing molecular docking studies with pyrazole derivatives, based on methodologies reported in the literature.[2][4]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.
  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM.
  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the ligand (e.g., a this compound derivative) is drawn using chemical drawing software like ChemDraw.
  • The 2D structure is converted to a 3D structure.
  • The ligand's geometry is optimized, and charges are assigned using a suitable force field.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
  • Molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or Glide.[3][4] These programs utilize algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site.[2]
  • Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

  • The docking results are analyzed based on the binding energy or docking score, which estimates the binding affinity between the ligand and the protein.
  • The binding pose of the ligand with the lowest energy is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site.
  • The root-mean-square deviation (RMSD) between the docked conformation and a reference conformation (if available) can also be calculated to assess the accuracy of the docking protocol.

Molecular Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Scoring Pose Scoring & Ranking (Binding Energy, Docking Score) Docking_Run->Pose_Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) Pose_Scoring->Interaction_Analysis Result_Visualization Result Visualization Interaction_Analysis->Result_Visualization

Caption: Workflow of a typical molecular docking study.

References

A Comparative Analysis of the Antibacterial Efficacy of Aminopyrazole Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the antibacterial activity of various aminopyrazole carbonitrile derivatives, synthesized for potential therapeutic applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and a visual representation of the evaluation workflow. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with its derivatives known to exhibit a wide range of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of synthesized compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium. The following table summarizes the MIC values for a series of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives against several pathogenic bacterial strains.

Compound IDDerivative StructureE. coli (MIC mg/mL)K. pneumoniae (MIC mg/mL)S. aureus (MIC mg/mL)L. monocytogenes (MIC mg/mL)Reference
5a 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile----[1]
5b 6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile----[1]
5c 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile6.256.2512.512.5[1]
5d 6-Amino-3-methyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile----[1]
5e 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile----[1]

Note: MIC values for compounds 5a, 5b, 5d, and 5e were reported to be active but specific values were not detailed in the provided source material for direct comparison in this table. Compound 5c demonstrated the most significant activity among the tested derivatives.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the antibacterial activity of chemical compounds.

Broth Microdilution Method for MIC Determination

This method is a highly accurate and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

a. Preparation of Materials:

  • Test Compounds: Dissolve the synthesized aminopyrazole carbonitrile derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium for the target bacteria.[3]

  • Bacterial Inoculum: Culture the test bacteria on an agar plate for 18-24 hours. Suspend isolated colonies in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][4]

  • Microtiter Plates: Use sterile 96-well microtiter plates.[5]

b. Assay Procedure:

  • Serial Dilutions: Dispense the growth medium into all wells of the microtiter plate. Create a two-fold serial dilution of the compound stock solutions across the wells to achieve a range of concentrations.[5]

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[4] Leave some wells without bacteria as a sterility control and some without the compound as a growth control.[5]

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[2]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6]

Agar Well Diffusion Method

This method is a preliminary test to screen for antibacterial activity based on the diffusion of the test compound through an agar medium.[7]

a. Preparation of Materials:

  • Test Compounds: Prepare solutions of the aminopyrazole carbonitrile derivatives at a known concentration.

  • Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.

  • Bacterial Inoculum: Spread a standardized bacterial inoculum evenly over the entire surface of the agar plates.[8]

b. Assay Procedure:

  • Well Creation: Aseptically punch holes or "wells" (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[7][9]

  • Compound Application: Carefully add a specific volume (e.g., 20-100 µL) of the test compound solution into each well.[7][9]

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antibacterial activity.[7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of novel chemical compounds.

Antibacterial_Activity_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_results Data Analysis Compound Synthesized Aminopyrazole Carbonitrile Derivatives Broth_Dilution Broth Microdilution Assay Compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion Assay Compound->Agar_Diffusion Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculum Media Prepare Growth Media (Broth and Agar) Media->Inoculum Inoculum->Broth_Dilution Inoculum->Agar_Diffusion Incubation Incubate Plates (16-24h at 37°C) Broth_Dilution->Incubation Agar_Diffusion->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC ZOI Measure Zone of Inhibition (mm) Incubation->ZOI

Caption: Workflow for assessing the antibacterial activity of test compounds.

References

Comparative Analysis of Elemental Composition and Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the elemental analysis and synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and its structural analogs. This guide provides a comparative overview of elemental composition, synthesis methodologies, and spectral data to support research and development in medicinal chemistry and materials science.

The pyrazole scaffold is a cornerstone in the development of novel therapeutic agents and functional materials, owing to its diverse biological activities and versatile chemical reactivity. Among its derivatives, 5-amino-1H-pyrazole-4-carbonitriles are particularly valuable intermediates for the synthesis of a wide range of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are known to exhibit sedative and hypnotic properties. This guide focuses on the elemental analysis of the target compound, this compound, and provides a comparative analysis with structurally related analogs, supported by experimental data from the literature.

Elemental Analysis: A Comparative Overview

The elemental composition of a synthesized compound is a critical parameter for confirming its identity and purity. Below is a comparison of the theoretical elemental analysis of this compound with experimentally determined values for related pyrazole derivatives.

CompoundMolecular FormulaCalculated C (%)Calculated H (%)Calculated N (%)Found C (%)Found H (%)Found N (%)Reference
This compound (Target) C5H6N4 49.18 4.95 45.88 ----
3-Amino-5-phenyl-1H-4-pyrazolecarbonitrileC10H8N465.214.3830.4265.034.5730.12[1][2]
3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrileC10H7ClN454.933.2325.6255.073.4625.54[1][2]
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrileC8H6N4S50.513.1829.4550.633.0229.57[1]
5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC22H15ClN6O------[3][4]
5-Amino-3-(2-hydroxy-5-((4-methoxyphenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrileC23H18N6O2------[4]

Note: Experimental data for the target compound was not available in the searched literature. The presented data for related compounds serves as a reference for expected accuracy.

Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives: A Comparative Workflow

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives can be achieved through various routes. A common and efficient method involves the condensation of a suitable precursor with hydrazine. The following diagram illustrates a generalized synthetic pathway.

G General Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles cluster_reactants Reactants cluster_synthesis Reaction cluster_product Product Reactant_A Dicarbonyl Compound or Equivalent Condensation Cyclocondensation Reactant_A->Condensation Reactant_B Malononitrile Reactant_B->Condensation Reactant_C Hydrazine Derivative Reactant_C->Condensation Product 5-Amino-1H-Pyrazole-4-Carbonitrile Derivative Condensation->Product

Caption: A generalized workflow for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

A variety of synthetic strategies have been reported for obtaining substituted 5-aminopyrazole-4-carbonitriles. These methods often involve multicomponent reactions, which are advantageous due to their efficiency and atom economy.[5] For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst can yield the desired pyrazole.[4] Another approach involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity.[6]

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles

A common synthetic route involves the reaction of an appropriate β-ketonitrile with trichloroacetonitrile followed by condensation with hydrazine hydrate.[1][2]

  • Synthesis of the Intermediate: The starting β-ketonitrile is reacted with trichloroacetonitrile. The resulting product is then collected by filtration.[1]

  • Cyclization with Hydrazine: The intermediate is refluxed in a suitable solvent (e.g., dioxane) with hydrazine hydrate.[2]

  • Isolation and Purification: Upon cooling, the product crystallizes and is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.[2]

Alternative Synthesis via Michael Addition

An alternative method involves the Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile.[6]

  • Reaction Setup: (Ethoxymethylene)malononitrile and the substituted aryl hydrazine are dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: The mixture is refluxed for a specified period.

  • Product Isolation: The solvent is evaporated, and the resulting solid is purified, typically by column chromatography.[6]

Comparative Analysis of Synthesis Methods

The choice of synthetic method can significantly impact the yield, purity, and environmental footprint of the process. The following diagram outlines a logical flow for selecting an appropriate synthesis strategy.

G Decision Flow for Synthesis Method Selection Start Define Target Pyrazole Derivative Substituents Identify R1 and R2 Substituents Start->Substituents Method1 Multicomponent Reaction Substituents->Method1 Simple & available precursors Method2 Stepwise Synthesis Substituents->Method2 Complex or specific substitution Considerations Evaluate Yield, Purity, and Green Chemistry Principles Method1->Considerations Method2->Considerations FinalMethod Select Optimal Synthesis Protocol Considerations->FinalMethod

Caption: A decision-making diagram for selecting a synthesis method for pyrazole derivatives.

Applications and Future Perspectives

5-Aminopyrazole derivatives are crucial building blocks in medicinal chemistry.[7] They serve as precursors for the synthesis of various fused heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The development of green and efficient synthetic methods for these compounds is an active area of research, with a focus on using environmentally benign solvents and catalysts.[5][8] The continued exploration of the chemical space around the 5-aminopyrazole scaffold holds significant promise for the discovery of new drug candidates and functional materials.

References

Safety Operating Guide

Proper Disposal of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, ensuring compliance with safety regulations and minimizing environmental impact.

The disposal of this compound, as with any laboratory chemical, requires a structured approach to mitigate risks and adhere to regulatory standards. The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into drains or sewer systems.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Appropriate personal protective equipment (PPE) must be worn at all times.

Hazard and Precaution Summary
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat. In case of dust formation or inadequate ventilation, use a full-face respirator.
Emergency Procedures In case of a spill, avoid dust formation.[1] Evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal.[2]
Incompatible Materials Store separately from strong oxidizing agents, strong acids, and strong bases to prevent adverse reactions.
Step-by-Step Disposal Protocol

This protocol outlines the immediate and logistical steps for the safe disposal of this compound from the laboratory bench to its final collection point.

Step 1: Waste Identification and Segregation

  • Properly Characterize the Waste: Identify the waste as "this compound" and note any contaminants.

  • Segregate Waste Streams: Do not mix this chemical with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The original container is often the best choice.[2] The container must have a secure, tight-fitting lid.

  • Affix a Hazardous Waste Label: As soon as the first amount of waste is added to the container, label it clearly with the words "Hazardous Waste".[3][4] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The date when waste was first added (accumulation start date).

    • The specific hazards (e.g., "Harmful if swallowed," "Causes skin irritation").

    • Your name, department, and contact information.

Step 3: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]

  • Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA.[1][2]

Step 4: Arranging for Disposal

  • Contact Your EHS Office: Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.

  • Do Not Transport Waste: Do not transport the hazardous waste across public hallways or to other buildings. This should be handled by trained EHS personnel.

Step 5: Handling Empty Containers

  • Decontaminate Empty Containers: If the original container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent that can dissolve the residue).

  • Collect Rinsate: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[1]

  • Deface Labels: Completely remove or deface the original chemical label on the empty container before placing it in the appropriate recycling or trash receptacle.[1]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container as 'Hazardous Waste' C->D E Place Waste in Labeled Container D->E F Store in Secondary Containment in SAA E->F G Container Full? F->G H Continue Accumulation G->H No I Contact EHS for Pickup G->I Yes H->E J EHS Collects Waste I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Routine Laboratory Work & Handling Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[1]Chemical-impermeable gloves (e.g., nitrile, neoprene), lab coat.[2]Not typically required if work is performed in a well-ventilated area or a chemical fume hood.
Weighing and Dispensing (especially of powder) Tightly fitting safety goggles with side-shields. A face shield may be required for larger quantities.Chemical-impermeable gloves, lab coat. Consider double-gloving.A NIOSH-approved respirator is recommended if dust is generated and engineering controls are insufficient.[3]
Spill Cleanup Chemical splash goggles and a face shield.[4]Chemical-resistant coveralls, impervious gloves, and rubber boots.[3]A full-face respirator with appropriate cartridges should be used if significant dust or aerosols are generated.[1]
Emergency Situations (e.g., large spill, fire) Full-face shield over chemical splash goggles.Fully protective impervious suit.[3]Self-contained breathing apparatus (SCBA).[2][3]
Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with the powdered form to avoid dust formation.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5] Keep the container tightly closed to prevent contamination and degradation.[5]

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6] Contaminated clothing should be removed and washed before reuse.[6]

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Material to be Disposed Disposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and compatible container for hazardous chemical waste.[2][7] Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.
Contaminated Labware (e.g., glassware, spatulas) Rinse with a suitable solvent in a chemical fume hood. Collect the rinseate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in the hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed container for hazardous waste. Do not dispose of in regular trash.
Spill Debris Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[6]
Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Assess Hazards & Review SDS B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Handle Chemical in Fume Hood C->D Begin Work E Weigh and Dispense Carefully (Minimize Dust) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Complete Experiment H Segregate Waste (Chemical, Contaminated PPE, Sharps) G->H I Properly Label Hazardous Waste H->I J Store Waste in Designated Area I->J K Remove & Dispose of PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.